3-Iodo-1H-indole-5-carbonitrile
Description
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Properties
IUPAC Name |
3-iodo-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQFJLARYCQCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Iodo-1H-indole-5-carbonitrile chemical properties
An In-depth Technical Guide to 3-Iodo-1H-indole-5-carbonitrile: Properties, Synthesis, and Applications
Introduction
This compound is a highly functionalized heterocyclic compound built upon the indole scaffold. The indole core is a ubiquitous and privileged structure in medicinal chemistry, forming the backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] This specific derivative is characterized by two key functional groups strategically positioned on the indole ring: an iodine atom at the C3 position and a nitrile group at the C5 position.
This unique substitution pattern renders this compound a particularly valuable and versatile building block for researchers in organic synthesis and drug discovery. The iodine atom at the electron-rich C3 position serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular complexity.[3][4] Simultaneously, the nitrile group at the C5 position on the benzene portion of the indole offers a handle for further chemical transformations or can itself act as a critical pharmacophore. This guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, reactivity, and applications of this important intermediate.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1092114-59-4 | [5][6] |
| Molecular Formula | C₉H₅IN₂ | [5][6][7] |
| Molecular Weight | 268.06 g/mol | [5][7] |
| Appearance | Solid | [7] |
| Purity | Typically ≥97% | [7] |
| InChI | InChI=1S/C9H5IN2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5,12H | [7] |
| InChIKey | LCQFJLARYCQCQR-UHFFFAOYSA-N | [7] |
Spectroscopic Data Insights: While comprehensive, experimentally verified spectral data for this specific molecule is not widely published, we can infer its expected characteristics based on the analysis of its constituent functional groups and related structures.[8][9]
-
¹H NMR: The spectrum would be expected to show signals corresponding to the indole protons. The N-H proton would likely appear as a broad singlet at high chemical shift (>11 ppm). The C2-H proton would be a singlet in the aromatic region, and the protons on the benzene ring (C4-H, C6-H, C7-H) would appear as doublets or doublets of doublets, with coupling constants characteristic of ortho and meta relationships.
-
¹³C NMR: The spectrum would feature nine distinct carbon signals. The nitrile carbon (C≡N) would appear around 115-120 ppm. The iodinated carbon (C3) would show a signal at a significantly lower chemical shift (e.g., 70-80 ppm) due to the heavy atom effect of iodine. The remaining aromatic carbons would appear in the typical 100-140 ppm range.
-
IR Spectroscopy: Key vibrational bands would include a sharp, medium-intensity peak around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretch and a broad absorption in the 3200-3400 cm⁻¹ region corresponding to the N-H stretch of the indole ring.[10]
Synthesis and Methodology
The synthesis of this compound is most commonly achieved through the direct electrophilic iodination of the parent molecule, 1H-indole-5-carbonitrile. The indole ring is an electron-rich aromatic system, and the C3 position is the most nucleophilic and sterically accessible site, making it highly susceptible to electrophilic attack.
Protocol: Electrophilic Iodination of 1H-Indole-5-carbonitrile
This protocol describes a reliable method using N-Iodosuccinimide (NIS), a mild and efficient source of electrophilic iodine.
Rationale:
-
Starting Material: 1H-Indole-5-carbonitrile serves as the direct precursor. The nitrile group is sufficiently deactivating to prevent over-iodination but does not hinder the desired C3-iodination.[11]
-
Iodinating Agent: N-Iodosuccinimide (NIS) is chosen over molecular iodine (I₂) because it is easier to handle, more reactive under mild conditions, and often leads to cleaner reactions with fewer byproducts.
-
Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) is ideal as it can dissolve the starting materials and does not interfere with the reaction mechanism.
-
Temperature: The reaction proceeds efficiently at room temperature, avoiding the need for heating or cooling and minimizing potential side reactions.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve 1H-indole-5-carbonitrile (1.0 equivalent) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution in portions at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the orthogonal reactivity of its key functional groups. This allows for selective transformations at different positions on the molecule, making it a versatile platform for building complex molecular architectures.
C3-Position: Palladium-Catalyzed Cross-Coupling
The carbon-iodine bond at the C3 position is the most synthetically valuable site. 3-Iodoindoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[12][13]
-
Suzuki Coupling: Reacts with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.[3][14]
-
Sonogashira Coupling: Couples with terminal alkynes to synthesize 3-alkynylindoles, which are important precursors for many complex heterocycles.[3][14]
-
Heck Coupling: Forms C-C bonds with alkenes, leading to 3-vinylindoles.[3][14]
-
Stille Coupling: Reacts with organostannanes to introduce a wide variety of alkyl, vinyl, or aryl groups.[3][4]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines.
C5-Position: Nitrile Group Transformations
The cyano group on the benzene ring provides a secondary site for modification. Standard organic transformations can convert the nitrile into other important functional groups:
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (3-Iodo-1H-indole-5-carboxylic acid), which can then participate in amide bond formation.[15]
-
Reduction: Reduction with reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation yields a primary amine (aminomethyl group), introducing a basic center into the molecule.
-
Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.
N1-Position: Indole Nitrogen Functionalization
The indole N-H proton is acidic and can be readily deprotonated by a base (e.g., NaH) and subsequently functionalized.
-
Alkylation/Arylation: Reaction with alkyl or aryl halides introduces substituents on the nitrogen.
-
Protection: The nitrogen is often protected with groups like tosyl (Ts), Boc, or benzyl (Bn) to prevent side reactions or to modify the electronic properties of the indole ring during subsequent synthetic steps.[3][16]
Caption: Key reaction pathways for this compound.
Applications in Research and Drug Discovery
The indole nucleus is a cornerstone of modern drug discovery, with numerous FDA-approved drugs featuring this scaffold.[2] The strategic functionalization of the indole ring is a primary method for tuning the pharmacological activity of these compounds.[17][18]
This compound is a powerful intermediate precisely because it facilitates this crucial exploration of chemical space. Its value lies in:
-
Scaffold for Library Synthesis: The reliable and versatile reactivity of the C-I bond allows for the rapid generation of large libraries of C3-substituted indole-5-carbonitriles via parallel synthesis and cross-coupling reactions. These libraries are essential for high-throughput screening and for establishing Structure-Activity Relationships (SAR) in early-stage drug discovery programs.[3]
-
Access to Complex Heterocycles: The molecule serves as a precursor for more complex, fused heterocyclic systems. The functional groups can be elaborated and cyclized to create novel molecular frameworks with unique biological properties.[19]
-
Bioisostere and Pharmacophore: The nitrile group can act as a bioisostere for other functional groups like amides or carboxylic acids, or it can be a key hydrogen bond acceptor, interacting with biological targets. The indole-5-carbonitrile core itself is a known motif in various bioactive compounds.[20][21]
While drugs derived directly from this exact starting material are not prominently documented, its structural motifs are highly relevant. For instance, the related intermediate 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a key component in the synthesis of Vilazodone, an antidepressant.[20] The functionalization strategies enabled by this compound are central to discovering new therapeutic agents targeting a wide range of diseases, including cancer, infections, and inflammatory disorders.[1][22]
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 001chemical.com [001chemical.com]
- 6. This compound,(CAS# 1092114-59-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. rsc.org [rsc.org]
- 9. 3-iodo-1H-indole | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]
- 15. 3-Iodo-1H-indole-5-carboxylic acid | CymitQuimica [cymitquimica.com]
- 16. 3-iodo-1-tosyl-1H-indole-5-carbonitrile | CAS#:676273-39-5 | Chemsrc [chemsrc.com]
- 17. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. "FORMATION OF HIGHLY FUNCTIONALIZED INDOLE THROUGH CARBON-CARBON BOND C" by Ryan A. S. Pike [digitalrepository.unm.edu]
- 20. US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents [patents.google.com]
- 21. tdcommons.org [tdcommons.org]
- 22. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 3-Iodo-1H-indole-5-carbonitrile: A Key Intermediate in Modern Drug Discovery
This guide provides an in-depth exploration of the synthesis of 3-iodo-1H-indole-5-carbonitrile, a crucial building block for advanced pharmaceutical agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic considerations, mechanistic underpinnings, and detailed protocols for the efficient preparation of this valuable compound.
Introduction: The Strategic Importance of the Indole Scaffold in Therapeutics
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and versatile reactivity make it a cornerstone for the development of therapeutics targeting a wide array of conditions, from migraines and infections to various cancers.[1][2] Specifically, functionalized indoles, such as this compound, serve as pivotal intermediates, enabling the construction of complex molecular architectures with tailored biological activities. The introduction of an iodine atom at the C3 position not only influences the electronic landscape of the indole ring but also provides a reactive handle for subsequent cross-coupling reactions, unlocking a vast chemical space for drug discovery.
The precursor to the title compound, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, has been identified as a key intermediate in the synthesis of Vilazodone, an antidepressant medication.[3] This underscores the pharmaceutical relevance of the indole-5-carbonitrile framework and the strategic importance of developing robust and scalable methods for its functionalization.
The Chemistry of Indole Iodination: A Mechanistic Perspective
The synthesis of this compound hinges on the principles of electrophilic aromatic substitution. The indole ring is an electron-rich heterocycle, with the C3 position being particularly susceptible to electrophilic attack.[4] This high reactivity at C3 is due to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance, without disrupting the aromaticity of the benzene ring.
The most common and effective methods for the direct iodination of indoles at the C3 position involve the use of molecular iodine (I₂) in the presence of a base or N-iodosuccinimide (NIS) under neutral or acidic conditions.
Mechanism of Iodination with Iodine and a Base
The reaction of 1H-indole-5-carbonitrile with molecular iodine in the presence of a strong base, such as potassium hydroxide (KOH), proceeds through a well-established electrophilic substitution pathway. The base plays a crucial role in deprotonating the indole nitrogen, forming a highly nucleophilic indolide anion. This anion then readily attacks molecular iodine, leading to the formation of the C3-iodinated product.
References
A Guide to the Spectroscopic Characterization of 3-Iodo-1H-indole-5-carbonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 3-Iodo-1H-indole-5-carbonitrile, a substituted indole, represents a scaffold of significant interest due to the versatile reactivity of the nitrile and iodo functionalities, making it a valuable building block in synthetic chemistry. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Due to the limited availability of published experimental spectra for this compound, this guide will leverage a comparative analysis with the well-characterized isomer, 5-Iodo-1H-indole-3-carbonitrile , for which complete experimental data is available. This approach, combining experimental data from a close analogue with predicted values and first-principle interpretations, offers a robust framework for the characterization of the target molecule.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The diagram below illustrates the numbering convention for the indole ring system in both this compound and its 5-iodo-3-carbonitrile analogue.
Caption: Molecular structures and atom numbering for the target compound and its analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, we can predict the chemical shifts based on the known effects of the iodo and cyano substituents on the indole ring. The electron-withdrawing nature of the cyano group at C5 and the iodo group at C3 will significantly influence the chemical shifts of the aromatic protons.
Table 1: Comparison of ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 5-Iodo-1H-indole-3-carbonitrile[1] | Multiplicity & Coupling Constant (J, Hz) for Analogue[1] |
| NH | ~12.5 | 12.35 | s (broad) |
| H2 | ~8.4 | 8.25 | s |
| H4 | ~8.0 | 7.95 | d, J = 1.3 |
| H6 | ~7.7 | 7.55 | dd, J = 8.6, 1.6 |
| H7 | ~7.5 | 7.40 | d, J = 8.6 |
Interpretation and Causality:
-
NH Proton: The NH proton in indoles is typically deshielded and appears as a broad singlet at a high chemical shift, as seen in the analogue (12.35 ppm)[1]. A similar value is predicted for the target compound.
-
C2-H Proton: The H2 proton is adjacent to the nitrogen and is expected to be a singlet. Its chemical shift is influenced by the substituent at C3. In the analogue, with a cyano group at C3, it appears at 8.25 ppm[1]. For the target compound, with iodine at C3, a similar downfield shift is anticipated.
-
Benzene Ring Protons (H4, H6, H7): The positions of these protons are significantly affected by the substituents on the benzene part of the indole. In the target molecule, the strongly electron-withdrawing cyano group at C5 will deshield the ortho protons (H4 and H6) the most. H4 is expected to be a singlet or a narrow doublet, while H6 will likely be a doublet of doublets due to coupling with H7. H7 is expected to be a doublet. In the analogue, the iodine at C5 influences the surrounding protons, leading to the observed shifts and coupling patterns[1].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.
Table 2: Comparison of ¹³C NMR Data (101 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 5-Iodo-1H-indole-3-carbonitrile[1] |
| C2 | ~135 | 134.5 |
| C3 | ~85 | 83.7 |
| C3a | ~130 | 129.2 |
| C4 | ~128 | 131.7 |
| C5 | ~105 (C-CN) | 86.0 (C-I) |
| C6 | ~125 | 126.8 |
| C7 | ~115 | 115.8 |
| C7a | ~136 | 135.5 |
| CN | ~120 | 115.4 |
Interpretation and Causality:
-
C3 (C-I): The carbon atom bonded to iodine is expected to have a significantly upfield chemical shift due to the "heavy atom effect" of iodine. This is evident in the analogue, where C5 (bearing the iodine) is at 86.0 ppm[1]. A similar upfield shift is predicted for C3 in the target molecule.
-
C5 (C-CN) and CN: The carbon of the cyano group itself will appear around 120 ppm. The indole carbon to which it is attached (C5) will be significantly downfield due to the electron-withdrawing nature of the nitrile.
-
Other Carbons: The remaining carbon chemical shifts are influenced by the combined electronic effects of the iodo and cyano groups, leading to the predicted and observed values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to the vibrational frequencies of the bonds.
Table 3: Key IR Absorptions
| Functional Group | Predicted Frequency (cm⁻¹) for this compound | Experimental Frequency (cm⁻¹) for 5-Iodo-1H-indole-3-carbonitrile[1] | Vibrational Mode |
| N-H | 3300 - 3500 (broad) | 3276 | Stretching |
| C≡N | 2220 - 2260 (sharp, medium) | 2218 | Stretching |
| C=C (aromatic) | 1500 - 1600 | 1508 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Not specified, but expected in this region | Stretching |
| C-I | 500 - 600 | Not specified, but expected in this region | Stretching |
Interpretation and Causality:
-
N-H Stretch: The broad absorption around 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration in indoles, often broadened by hydrogen bonding. The value of 3276 cm⁻¹ for the analogue is typical[1].
-
C≡N Stretch: The sharp, medium intensity peak in the 2220-2260 cm⁻¹ region is a definitive indicator of the nitrile functional group. The experimental value for the analogue is 2218 cm⁻¹[1].
-
Aromatic C=C and C-H Stretches: Absorptions in the 1500-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions are characteristic of the aromatic indole ring.
-
C-I Stretch: The carbon-iodine bond vibration is expected at lower frequencies, typically in the fingerprint region (500-600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Fragmentation for this compound:
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 268, corresponding to the molecular weight of the compound (C₉H₅IN₂).
-
Key Fragments:
-
Loss of Iodine: A significant fragment at m/z = 141, corresponding to the loss of the iodine atom ([M-I]⁺). This is often a major fragmentation pathway for iodo-substituted aromatic compounds.
-
Loss of HCN: A fragment corresponding to the loss of hydrogen cyanide from the molecular ion or other fragments.
-
Indole Ring Fragmentation: Complex fragmentation patterns corresponding to the cleavage of the indole ring structure.
-
For the analogue, 5-Iodo-1H-indole-3-carbonitrile , high-resolution mass spectrometry (HRMS) confirmed the molecular formula with a found m/z of 268.9574 for the sodium adduct [M+Na]⁺[1].
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above, based on standard practices for the characterization of indole derivatives.
NMR Data Acquisition Protocol
Caption: Workflow for NMR data acquisition and processing.
IR Data Acquisition Protocol (FTIR-ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.
Mass Spectrometry Data Acquisition Protocol (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Sample Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a constant flow rate.
-
Spectrum Acquisition: Acquire the mass spectrum in the desired mass range and ionization mode (positive or negative).
-
Data Analysis: Determine the m/z of the molecular ion and any significant fragments. Use the high-resolution data to confirm the elemental composition.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By integrating predicted data for the target molecule with experimental data from its close analogue, 5-Iodo-1H-indole-3-carbonitrile, and established spectroscopic principles, researchers can confidently identify and characterize this important synthetic building block. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results.
References
An In-depth Technical Guide to the Physical Properties of 3-Iodo-1H-indole-5-carbonitrile
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
This guide provides a focused examination of the core physical properties of 3-Iodo-1H-indole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. Understanding these fundamental characteristics—specifically melting point and solubility—is a critical first step in experimental design, enabling rational selection of reaction conditions, purification strategies, and formulation vehicles.
Core Physical and Chemical Identifiers
A precise understanding of a compound's identity is paramount before undertaking any experimental work. The fundamental identifiers for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1092114-59-4 | [1] |
| Molecular Formula | C₉H₅IN₂ | [1][2] |
| Molecular Weight | 268.06 g/mol | [1] |
| Melting Point | Data not publicly available |
While a specific melting point for this compound is not reported in publicly available literature or chemical supplier databases, data from structurally similar indole derivatives can provide a useful estimation. For instance, the regioisomer 5-iodo-1H-indole-3-carbonitrile exhibits a sharp melting point of 190–191 °C [3]. The position of substituents on the indole ring significantly influences crystal lattice packing and intermolecular forces, thereby affecting the melting point. It is reasonable to hypothesize that this compound possesses a similarly high melting point, indicative of a stable crystalline solid.
Solubility Profile: A Predictive and Experimental Approach
The solubility of a compound is a direct function of its molecular structure. This compound contains a planar, aromatic indole ring system, a polar cyano (-C≡N) group, and a large, polarizable iodo (-I) substituent. The indole N-H bond allows it to act as a hydrogen bond donor, while the nitrile nitrogen can act as a hydrogen bond acceptor.
Based on these features, a qualitative solubility profile can be predicted:
-
Aqueous Solubility: Expected to be very low. The largely nonpolar surface area of the indole ring system dominates, overcoming the polarity of the nitrile group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be high. These solvents can effectively solvate the molecule, disrupting the crystal lattice forces without requiring hydrogen bonding from the solute.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated. The solvent's ability to hydrogen bond will aid in solvation.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to low solubility is expected.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Expected to be very low.
Experimental Protocol for Solubility Determination
To move from prediction to empirical data, a systematic solubility assessment is required. The following protocol, based on the well-established shake-flask method, is recommended for generating reliable thermodynamic solubility data.[4]
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a panel of common laboratory solvents.
Materials:
-
This compound (finely powdered)
-
Panel of solvents: Deionized Water, Methanol, Ethanol, Dichloromethane (DCM), Ethyl Acetate, Acetone, Dimethyl Sulfoxide (DMSO), Toluene
-
Small vials (e.g., 2 mL glass vials) with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 mg of the compound into a series of labeled vials.
-
Solvent Addition: Add 0.5 mL of the first test solvent to the corresponding vial.
-
Equilibration: Cap the vial securely and vortex vigorously for 1-2 minutes. Place the vial on a shaker or rotator at a controlled ambient temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, visually inspect the sample. If undissolved solid remains, centrifuge the vial at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excess solid.[6]
-
Observation & Classification: Carefully observe the supernatant.
-
Soluble: No solid material is visible.
-
Partially Soluble: Some solid has clearly dissolved, but undissolved material remains.
-
Insoluble: No visible reduction in the amount of solid material.
-
-
Repeat: Repeat steps 2-5 for each solvent in the panel.
Experimental Methodologies: Ensuring Data Integrity
The trustworthiness of physical property data hinges on the rigor of the experimental method used. Below are standard operating procedures for the characterization of a novel crystalline solid.
Protocol: Melting Point Determination
The capillary method is the standard technique for accurate melting point determination.[7][8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or automated equivalent)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the compound is completely dry and finely powdered.[9]
-
Loading the Capillary: Tap the open end of a capillary tube into the powder to force a small amount of the sample in. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A packed column of 2.5-3.5 mm is ideal.[9]
-
Initial Rapid Determination: Place the loaded capillary into the heating block. Heat rapidly to get an approximate melting range. This saves time and identifies the temperature range of interest.[10]
-
Accurate Determination: Allow the apparatus to cool. Using a new capillary, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.
-
Slow Heating Ramp: Decrease the heating rate to 1-2 °C per minute.[9]
-
Record the Range: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound will have a sharp melting range of 0.5-1.5 °C.[10]
Workflow for Physical Property Characterization
The logical flow for characterizing a new chemical entity is crucial for efficient and comprehensive data collection.
Caption: Workflow for the physical characterization of a novel compound.
Conclusion
This compound is a crystalline solid with an anticipated high melting point, characteristic of a stable indole scaffold. While specific quantitative solubility data is not widely published, its molecular structure suggests high solubility in polar aprotic solvents like DMSO and poor solubility in aqueous and nonpolar media. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these critical physical properties, ensuring data integrity and facilitating the compound's effective use in drug discovery and development workflows.
References
- 1. 001chemical.com [001chemical.com]
- 2. This compound,(CAS# 1092114-59-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. westlab.com [westlab.com]
- 8. mt.com [mt.com]
- 9. thinksrs.com [thinksrs.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
The Lynchpin Halogen: An In-Depth Technical Guide to the Reactivity of the C-I Bond in 3-Iodo-1H-indole-5-carbonitrile
<_ _>
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Among the vast array of functionalized indoles, 3-iodo-1H-indole-5-carbonitrile stands out as a particularly versatile synthetic intermediate. The strategic placement of the iodo group at the C-3 position, ortho to the indole nitrogen and meta to the electron-withdrawing nitrile group, imparts a unique reactivity profile to the C-I bond. This guide provides a comprehensive exploration of the C-I bond's reactivity in this molecule, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the broader implications for drug discovery and development.
Introduction: The Strategic Importance of the C-I Bond
The carbon-iodine (C-I) bond in aryl iodides is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This heightened reactivity stems from the lower bond dissociation energy of the C-I bond compared to its lighter halogen counterparts (C-Br, C-Cl). This inherent reactivity makes this compound an ideal substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of complex molecular architectures.[3][4] The presence of the electron-withdrawing nitrile group at the C-5 position can further influence the electronic properties of the indole ring, potentially impacting the rate and efficiency of these coupling reactions.
The ability to readily functionalize the C-3 position of the indole core is of paramount importance in drug discovery. This position is often a key vector for modifying the pharmacological properties of indole-based compounds, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. The C-I bond in this compound serves as a versatile "linchpin," enabling the introduction of a diverse array of substituents through well-established and robust chemical methodologies.
Synthesis of this compound
The reliable and scalable synthesis of the starting material is a critical first step in any synthetic campaign. A common and effective method for the preparation of 3-iodoindoles involves the direct iodination of the corresponding indole.[5]
Protocol: Direct Iodination of 1H-indole-5-carbonitrile
This protocol describes a typical procedure for the synthesis of this compound.
Reagents and Materials:
-
1H-indole-5-carbonitrile
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1H-indole-5-carbonitrile (1.0 equiv.) in DMF.
-
To the solution, add potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.).[5]
-
Stir the reaction mixture at room temperature for 3 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by diluting with a saturated aqueous solution of sodium bisulfite. A precipitate will form.[5]
-
Collect the solid product by vacuum filtration and wash with water.[5]
-
Dry the solid under vacuum to yield this compound.
Expected Outcome: This procedure typically affords the desired product in good to excellent yield as a solid. Characterization can be performed using standard analytical techniques such as NMR and HRMS.[6][7]
Palladium-Catalyzed Cross-Coupling Reactions: Unleashing the Potential of the C-I Bond
The C-I bond in this compound is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis by enabling the efficient formation of C-C and C-N bonds.[8]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-substituted indoles.[1][9] The reaction involves the coupling of the 3-iodoindole with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[1]
Mechanistic Overview:
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling.
Reagents and Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv.)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the boronic acid, and the base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 92 |
| 3 | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80 | 78 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][10] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials.[2]
Mechanistic Overview:
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper.
Caption: Dual catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of this compound
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NEt) (2-4 equiv.)
-
Solvent (e.g., THF, DMF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) salt.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
Quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction: Vinylation of the Indole Core
The Heck reaction provides a powerful means of forming carbon-carbon bonds by coupling the 3-iodoindole with an alkene.[8][11][12] This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated aromatics.
Mechanistic Overview:
The Heck reaction proceeds through a well-defined palladium-catalyzed cycle.
Caption: Catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds from aryl halides and amines.[13][14][15][16][17] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[13]
Mechanistic Overview:
The catalytic cycle of the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Future Outlook
The C-I bond in this compound is a highly reactive and versatile functional group that serves as a cornerstone for the synthesis of a diverse array of substituted indoles. Through the power of palladium-catalyzed cross-coupling reactions, this seemingly simple starting material can be transformed into complex molecular architectures with significant potential in drug discovery and materials science. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, among others, provide a robust and reliable toolkit for the functionalization of the indole C-3 position.
As the demand for novel and complex indole derivatives continues to grow, the development of even more efficient and selective catalytic systems for the activation of the C-I bond will remain an active area of research. Further exploration of greener reaction conditions, such as the use of more benign solvents and lower catalyst loadings, will also be crucial for the sustainable synthesis of these important compounds. The continued study and application of the reactivity of this compound will undoubtedly lead to the discovery of new and valuable molecules with a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | CoLab [colab.ws]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
The Indole-5-Carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery
Introduction: The Enduring Appeal of the Indole Nucleus in Medicinal Chemistry
The indole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the realm of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its remarkable versatility as a pharmacophore.[1][2][3] This "privileged structure" possesses the unique ability to mimic peptide structures and engage in reversible binding with a multitude of enzymes, offering a fertile ground for the discovery of novel therapeutic agents with diverse mechanisms of action.[1][4] The indole framework is not merely a passive scaffold; its electronic properties and the specific positioning of its nitrogen atom allow for a rich tapestry of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are pivotal for high-affinity binding to biological targets.[5]
Within the expansive family of indole derivatives, the indole-5-carbonitrile motif has emerged as a particularly intriguing and fruitful area of investigation for researchers, scientists, and drug development professionals. The introduction of a cyano (-C≡N) group at the 5-position of the indole ring profoundly influences the molecule's electronic and steric properties. This strongly electron-withdrawing group can modulate the reactivity of the indole ring, enhance binding affinity to target proteins, and serve as a versatile synthetic handle for further chemical modifications. This guide will provide an in-depth technical exploration of the diverse biological activities of indole-5-carbonitrile derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to elucidate their therapeutic potential.
Anticancer Activity: Targeting the Machinery of Malignancy
The quest for novel anticancer agents is a paramount challenge in modern medicine, and indole-5-carbonitrile derivatives have demonstrated significant promise in this arena. Their anticancer effects are often mediated through the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.[3][6]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which indole-5-carbonitrile derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and survival.[5][7]
One notable target is the Tropomyosin receptor kinase (TRK) family of neurotrophin receptors. Fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of tumors. A novel 1H-indole-3-carbonitrile derivative, C11 , has been developed as a highly potent TRK inhibitor. Mechanistic studies revealed that C11 induces cancer cell death by arresting the cell cycle, triggering apoptosis, and reducing the levels of phosphorylated TRK.[8]
Another critical kinase family targeted by indole derivatives is the Epidermal Growth Factor Receptor (EGFR) family. Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation. Novel indole derivatives have been synthesized as dual inhibitors of EGFR and SRC kinases, demonstrating significant cytotoxicity in various cancer cell lines.[9]
The PI3K/Akt/mTOR signaling pathway is another crucial regulator of cell growth and survival that is frequently hyperactivated in cancer. Indole derivatives have been shown to inhibit key components of this pathway, thereby suppressing cancer cell proliferation.[10]
Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway by Indole-5-Carbonitrile Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: A Comprehensive Guide to the Suzuki-Miyaura Coupling Protocol for 3-Iodo-1H-indole-5-carbonitrile
Introduction: The Strategic Importance of C-C Bond Formation in Indole Scaffolds
The indole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds.[1][2] The functionalization of this privileged scaffold is paramount for the exploration of structure-activity relationships (SAR) and the generation of novel therapeutic agents. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for constructing carbon-carbon bonds.[3][4]
This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 3-iodo-1H-indole-5-carbonitrile with various organoboron reagents. The presence of an iodine atom at the C-3 position offers a reliable handle for oxidative addition to the palladium catalyst, while the nitrile group at C-5 provides a key functional moiety for further synthetic elaboration. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize 3-aryl or 3-vinyl-1H-indole-5-carbonitrile derivatives.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this mechanism is critical for rational troubleshooting and optimization. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-determining step of the cycle.[3] The choice of a bulky, electron-rich phosphine ligand can promote this step, especially for electron-rich or sterically hindered aryl halides.[5]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex. The presence of a base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then facilitates the ligand exchange on the palladium center.[8][9][10][11]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][7]
Below is a diagram illustrating the catalytic cycle for this specific transformation.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Application Note: Palladium-Catalyzed Heck Coupling of 3-Iodo-1H-indole-5-carbonitrile for the Synthesis of Novel Pharmaceutical Scaffolds
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs.[1] The functionalization of the indole scaffold is therefore a critical task in drug discovery. The Mizoroki-Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, provides a robust methodology for the vinylation of aryl halides.[2][3] This application note presents a detailed protocol for the Heck coupling of 3-Iodo-1H-indole-5-carbonitrile, a versatile building block, with various alkenes. We provide a comprehensive guide covering the reaction mechanism, a step-by-step experimental procedure, optimization strategies, and the significance of the resulting products in the context of modern drug development.
Introduction: The Strategic Importance of Indole Functionalization
The indole ring system is a privileged scaffold in pharmacology, with derivatives showing a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The ability to selectively modify specific positions of the indole core is paramount for generating molecular diversity and fine-tuning pharmacokinetic and pharmacodynamic profiles.[7] this compound is a particularly valuable starting material. The iodine at the C3 position serves as an excellent handle for cross-coupling reactions due to the high reactivity of the C-I bond, while the nitrile group at the C5 position can act as a key hydrogen bond acceptor or be further transformed into other functional groups, such as amines or tetrazoles.
The Heck reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, offers a reliable and versatile method for attaching vinyl groups to the indole C3 position.[2] This transformation allows for the straightforward synthesis of complex intermediates essential for building libraries of potential drug candidates.
The Heck Coupling Reaction: A Mechanistic Overview
The Heck reaction proceeds via a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[2][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted cycle consists of several key steps, as illustrated below.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex.[9][10]
-
Alkene Coordination & Migratory Insertion: The alkene partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond.[8][10]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium center is eliminated, forming the final substituted alkene product and a palladium-hydride species. This step typically proceeds with syn-stereochemistry and dictates the regioselectivity of the product.[9]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the hydrogen iodide (HI) formed and regenerate the Pd(0) catalyst from the Pd(II)-hydride complex, allowing the cycle to continue.[8]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of this compound with ethyl acrylate. The stoichiometry and conditions can be adapted for other alkene substrates.
Materials and Equipment
-
Reagents:
-
This compound (>97%)
-
Ethyl acrylate (>99%, inhibitor removed)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), distilled
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
-
-
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of nitrogen, add this compound (1.0 eq, e.g., 268 mg, 1.0 mmol), palladium(II) acetate (0.02 eq, 4.5 mg, 0.02 mmol), and triphenylphosphine (0.04 eq, 10.5 mg, 0.04 mmol).
-
Reagent Addition: Add anhydrous acetonitrile (e.g., 5 mL) to the flask via syringe. Stir the mixture for 5 minutes to allow for catalyst pre-formation. Subsequently, add ethyl acrylate (1.2 eq, 131 µL, 1.2 mmol) followed by triethylamine (2.0 eq, 279 µL, 2.0 mmol).
-
Reaction Execution: Heat the reaction mixture to 80 °C (reflux) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The disappearance of the starting indole is a key indicator. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.[9]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in ethyl acetate (20 mL) and wash with saturated aq. NH₄Cl (2 x 10 mL) and brine (1 x 10 mL).
-
Causality Note: The aqueous washes remove the triethylamine hydrohalide salt and any remaining inorganic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, (E)-ethyl 3-(5-cyano-1H-indol-3-yl)acrylate.
Protocol Optimization and Key Considerations
The success of a Heck reaction often depends on the fine-tuning of several parameters. The table below summarizes key variables and their impact, providing a basis for optimization.
| Parameter | Options | Rationale & Field-Proven Insights |
| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common, air-stable pre-catalyst.[2] Pd(PPh₃)₄ is a Pd(0) source and can be used directly but is more air-sensitive. For challenging substrates, more advanced catalysts may be needed. |
| Ligand | PPh₃, P(o-tol)₃, BINAP, Buchwald-type ligands | PPh₃ is a standard, cost-effective choice. Electron-rich or bulky phosphines like P(o-tol)₃ can sometimes improve rates for less reactive halides.[11] Chiral ligands like BINAP can be used for asymmetric Heck reactions.[12] |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | Organic bases like Et₃N are common in anhydrous conditions.[2] Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used in polar aprotic solvents like DMF or in aqueous media.[13][14] |
| Solvent | MeCN, DMF, Toluene, Dioxane, Water/MeCN mixtures | The choice of solvent can significantly impact solubility and reaction rate. DMF is a highly versatile polar aprotic solvent. Aqueous conditions can be environmentally benign and sometimes accelerate the reaction.[14] |
| Temperature | 50 - 120 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. The optimal temperature must be determined empirically. Iodides are typically more reactive and may require lower temperatures than bromides.[15] |
Experimental Workflow Diagram
The following diagram outlines the logical flow from reaction setup to the final purified product.
Caption: General experimental workflow for the Heck coupling reaction.
Applications in Drug Discovery
The products of this reaction, 3-vinyl-1H-indole-5-carbonitriles, are highly valuable intermediates. The newly installed vinyl group can participate in a variety of subsequent transformations, including:
-
Michael Additions: The electron-deficient alkene is primed for conjugate addition reactions to introduce further complexity.
-
Diels-Alder Reactions: The diene functionality can be built upon for cycloaddition chemistry.
-
Hydrogenation: Reduction of the double bond provides access to substituted tryptamine precursors.
The indole-5-carbonitrile motif itself is present in several biologically active molecules and serves as a versatile synthetic handle for creating compounds with therapeutic potential against a range of diseases, from cancer to neurodegenerative disorders.[1][4]
Conclusion
The Palladium-catalyzed Heck reaction is an indispensable tool for the functionalization of heterocyclic compounds. This application note provides a robust and well-rationalized protocol for the coupling of this compound with alkenes. By understanding the underlying mechanism and key experimental variables, researchers in drug discovery can effectively utilize this methodology to synthesize novel indole derivatives and accelerate the development of next-generation therapeutics.
References
- 1. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 4. mdpi.com [mdpi.com]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scienmag.com [scienmag.com]
- 8. byjus.com [byjus.com]
- 9. Heck Coupling | NROChemistry [nrochemistry.com]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes & Protocols: Sonogashira Coupling of 3-Iodo-1H-indole-5-carbonitrile with Terminal Alkynes
Introduction: Synthesizing a Privileged Scaffold
The Sonogashira cross-coupling reaction, first reported in 1975, stands as a cornerstone of modern organic synthesis for its efficient construction of carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3][4] This palladium-catalyzed reaction, typically co-catalyzed by a copper(I) salt, provides a powerful and reliable method for coupling aryl or vinyl halides with terminal alkynes under remarkably mild conditions.[1][3][5]
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[6] Specifically, the introduction of an alkynyl group at the C3-position of an indole ring opens a gateway to novel molecular architectures with significant therapeutic potential. The target substrate, 3-Iodo-1H-indole-5-carbonitrile, presents a unique challenge and opportunity. The electron-withdrawing nature of the nitrile group at the C5-position modulates the electronic properties of the indole ring, influencing its reactivity in the catalytic cycle.[2]
This document provides an in-depth technical guide for researchers, chemists, and drug development professionals, detailing the mechanistic principles, reaction optimization strategies, and step-by-step protocols for the successful Sonogashira coupling of this compound with various terminal alkynes.
Mechanistic Rationale: The Dual Catalytic Engine
The efficacy of the classical Sonogashira reaction stems from the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][7][8] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.
The Palladium Cycle: The Cross-Coupling Hub
The primary cross-coupling is orchestrated by the palladium catalyst. The cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the this compound, forming a square planar Pd(II) intermediate. This is often the rate-limiting step of the cycle.[1]
-
Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex, displacing the iodide ligand. This step is crucial for bringing the two coupling partners together on the palladium center.[1][9]
-
Reductive Elimination: The newly formed C(sp²)-C(sp) bond is created as the product, 3-alkynyl-1H-indole-5-carbonitrile, is expelled from the coordination sphere. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]
The Copper Cycle: The Alkyne Activator
The copper co-catalyst's primary role is to activate the terminal alkyne, increasing its nucleophilicity and facilitating the transmetalation step at a lower energy barrier.[1][7][10]
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the terminal proton of the alkyne becomes more acidic and is removed, forming a highly reactive copper(I) acetylide intermediate.[2] This species is the active nucleophile that participates in the palladium cycle.
Critical Parameters for Reaction Success
Optimizing a Sonogashira coupling involves the careful selection of several interdependent parameters. The electron-deficient nature of the this compound substrate makes this tuning particularly important for achieving high yields and purity.
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Expertise: PdCl₂(PPh₃)₂ is often preferred due to its higher stability and ease of handling compared to the zerovalent Pd(PPh₃)₄.[2] The active Pd(0) species is generated in situ. For challenging couplings, catalysts with more electron-rich and bulky ligands (e.g., those based on XPhos or SPhos) can accelerate oxidative addition and prevent catalyst decomposition.[11] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | Expertise: CuI is the classic co-catalyst that accelerates the reaction, allowing for mild conditions (often room temperature).[1][3] Trustworthiness: Its primary drawback is the promotion of oxidative alkyne homocoupling (Glaser coupling), a key side reaction that must be controlled, often by running the reaction under strictly anaerobic conditions.[1][11] |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Diisopropylamine (DIPA) | Expertise: An amine base is crucial for neutralizing the HX byproduct and facilitating the deprotonation of the alkyne.[1] Et₃N often serves as both the base and a co-solvent. The choice of base can influence reaction kinetics and side product formation. |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | Expertise: The solvent must be anhydrous and thoroughly deaerated to protect the air-sensitive Pd(0) catalyst.[1] THF is an excellent choice for its ability to dissolve all components and its relatively low boiling point, which simplifies work-up. DMF can be used for less soluble substrates but requires more rigorous purification. |
| Temperature | Room Temperature to 50 °C | Expertise: The Pd/Cu system is highly efficient, and many couplings proceed smoothly at ambient temperature.[2] Gentle heating (40-50 °C) may be required for less reactive terminal alkynes or to accelerate sluggish reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Trustworthiness: Oxygen must be rigorously excluded. It promotes the undesirable homocoupling of the terminal alkyne to form diynes and can lead to the oxidation and deactivation of the Pd(0) catalyst.[1] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the Sonogashira coupling on this compound.
Protocol A: Classic Pd/Cu Co-catalyzed Sonogashira Coupling
This protocol utilizes the standard, highly reliable palladium/copper co-catalyst system.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)
-
Copper(I) iodide [CuI] (1-2 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and deaerated
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 1 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is a critical step to prevent side reactions.[1]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, deaerated THF and Et₃N via syringe. A typical solvent ratio is 4:1 THF:Et₃N.
-
Reactant Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-indole is consumed (typically 2-12 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-alkynyl-1H-indole-5-carbonitrile.
Protocol B: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates prone to homocoupling or when copper contamination is a concern.[11]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Diisopropylamine (DIPA) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous and deaerated
-
All other work-up and purification reagents are as listed in Protocol A.
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound and Pd(PPh₃)₄ (e.g., 3 mol%).
-
Inert Atmosphere: Ensure the flask is sealed and maintained under a positive pressure of nitrogen or argon.
-
Solvent and Base Addition: Add anhydrous, deaerated THF (or DMF) and the amine base (e.g., DIPA, 3-4 equiv) via syringe.
-
Reactant Addition: Add the terminal alkyne (1.5 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Copper-free reactions may require slightly higher temperatures and longer reaction times than their copper-catalyzed counterparts. Monitor progress by TLC or LC-MS.
-
Work-up, Extraction, and Purification: Follow steps 6-10 as described in Protocol A.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently deaerated solvent/reagents.3. Poor quality starting materials. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst system.[11]2. Ensure rigorous purging with inert gas and use freshly distilled/anhydrous solvents.3. Verify the purity of the iodo-indole and alkyne by NMR/LC-MS. |
| Significant Alkyne Homocoupling (Diyne Formation) | 1. Presence of oxygen in the reaction.2. High concentration of copper co-catalyst. | 1. Improve the inert atmosphere technique (e.g., use freeze-pump-thaw cycles for degassing).2. Reduce the loading of CuI to 0.5-1 mol%.3. Switch to the copper-free protocol (Protocol B).[11] |
| Reaction Stalls | 1. Catalyst deactivation over time.2. Low reactivity of the terminal alkyne. | 1. Add a second small portion of the palladium catalyst to the reaction mixture.2. Gently heat the reaction to 40-50 °C.3. Consider a more activating ligand for the palladium catalyst. |
| Multiple Byproducts | 1. Reaction temperature too high, causing decomposition.2. Indole N-H reacting with the base or catalyst. | 1. Run the reaction at room temperature, even if it takes longer.2. While often unnecessary, protection of the indole nitrogen (e.g., with a Boc or SEM group) can be considered for particularly sensitive substrates or harsh conditions.[12] |
Conclusion
The Sonogashira coupling of this compound is a robust and highly versatile transformation for accessing valuable 3-alkynyl indole derivatives. Success hinges on a sound understanding of the dual catalytic mechanism and meticulous control over key experimental parameters, particularly the exclusion of oxygen. By selecting the appropriate catalyst system—either the classic Pd/Cu combination for efficiency or a copper-free variant to minimize side reactions—and following the detailed protocols outlined herein, researchers can reliably synthesize a diverse library of compounds for applications in drug discovery, chemical biology, and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Iodo-1H-indole-5-carbonitrile
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole ring is a critical step in the development of new therapeutic agents. Among the various positions on the indole nucleus, the C3-position is a frequent site for substitution. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a broad substrate scope and high functional group tolerance under relatively mild conditions.[1][2]
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-iodo-1H-indole-5-carbonitrile, a versatile building block for the synthesis of a diverse array of substituted indoles. The presence of the electron-withdrawing nitrile group at the C5-position can influence the reactivity of the C3-iodo bond, making the optimization of reaction conditions crucial for successful transformations. These application notes are designed for researchers, scientists, and drug development professionals, offering both practical experimental procedures and the underlying scientific rationale for key reaction parameters.
Scientific Integrity and Logic: The "Why" Behind the "How"
A successful cross-coupling reaction is not merely about mixing reagents; it is about understanding the catalytic cycle and the role of each component. The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4]
The Catalytic Cycle: A Unified Mechanism
dot digraph "Palladium Cross-Coupling Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII [label="R¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans [label="Transmetalation", shape=plaintext]; PdII_R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="R¹-R²", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="R¹-X", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Organometallic [label="R²-M", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Substrate -> OxAdd [style=invis]; Organometallic -> Trans [style=invis];
Pd0 -> PdII [label=" R¹-X"]; PdII -> PdII_R2 [label=" R²-M"]; PdII_R2 -> Pd0 [label=" "]; PdII_R2 -> Product [dir=none];
{rank=same; Pd0; PdII; PdII_R2;} } केंद्रीकृत पैलेडियम क्रॉस-कपलिंग उत्प्रेरक चक्र।
Expert Insight: The choice of palladium precursor, ligand, base, and solvent are all critical for navigating this cycle efficiently. The electron-withdrawing nature of the 5-cyano group on the indole ring can make the C3-I bond more susceptible to oxidative addition, which is often the rate-determining step.[5] However, it can also affect the stability of the palladium intermediates.
The Critical Role of N-Protection
The acidic N-H proton of the indole ring can interfere with many palladium-catalyzed reactions. It can react with organometallic reagents or the base, leading to undesired side reactions and catalyst deactivation. Therefore, protection of the indole nitrogen is often a prerequisite for successful and reproducible cross-coupling.
dot digraph "N-Protection_Strategy" { graph [fontname="Arial", fontsize=12]; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
Indole [label="{ this compound | (Unprotected)}", fillcolor="#FBBC05", fontcolor="#202124"]; SideReaction [label="Side Reactions\nCatalyst Deactivation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProtectedIndole [label="{ N-Protected-3-iodoindole-5-carbonitrile | (e.g., Boc, SEM, Ts)}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrossCoupling [label="Successful Cross-Coupling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Indole -> SideReaction [label=" Interferes with\nCatalytic Cycle"]; Indole -> ProtectedIndole [label=" N-Protection"]; ProtectedIndole -> CrossCoupling; } इंडोल के लिए एन-संरक्षण रणनीति का महत्व।
Common protecting groups for indoles include tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and tosyl (Ts). The choice of protecting group can influence the electronic properties of the indole and the ease of its eventual removal. For the protocols below, we will assume the use of an N-protected starting material.
Synthesis of Starting Material: this compound
A reliable synthesis of the starting material is paramount. While various methods exist for the iodination of indoles, a common approach involves electrophilic iodination. A plausible synthetic route to this compound is outlined below.
Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the iodination of substituted indoles.[5][6]
Materials:
-
1H-Indole-5-carbonitrile
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 1H-indole-5-carbonitrile (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Cross-Coupling Protocols
The following protocols are representative procedures for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of N-protected this compound. These should be considered as starting points, and optimization of reaction parameters may be necessary for specific substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-substituted indoles.[7]
Reaction Scheme: N-Protected-3-Iodo-1H-indole-5-carbonitrile + R-B(OH)₂ → N-Protected-3-Aryl/Vinyl-1H-indole-5-carbonitrile
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 |
| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 16 |
Detailed Protocol (based on Entry 2):
-
To a microwave vial or Schlenk tube, add N-protected this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%).
-
Add the degassed solvent system (Dioxane/Water, 4:1).
-
Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Catalyst/Ligand: PdCl₂(dppf) is a robust catalyst for Suzuki couplings, with the dppf ligand providing both steric bulk and electronic richness to the palladium center, facilitating the catalytic cycle.[2]
-
Base: Cesium carbonate is a strong inorganic base that is effective in promoting the transmetalation step.[8]
-
Solvent: A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl indoles.[2][9]
Reaction Scheme: N-Protected-3-Iodo-1H-indole-5-carbonitrile + R¹R²NH → N-Protected-3-(N-R¹R²)-1H-indole-5-carbonitrile
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 12 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 8 |
| 3 | BrettPhos Pd G3 (3) | - | LHMDS (1.5) | THF | 80 | 18 |
Detailed Protocol (based on Entry 1):
-
To a dry Schlenk tube under an inert atmosphere, add N-protected this compound (1.0 eq), cesium carbonate (Cs₂CO₃) (1.5 eq), and Xantphos (4 mol%).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous dioxane, followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 110 °C with stirring for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Catalyst/Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation, promoting both oxidative addition and reductive elimination.[10]
-
Base: A strong, non-nucleophilic base like cesium carbonate is required to deprotonate the amine and facilitate its coordination to the palladium center.[10]
-
Solvent: Anhydrous, aprotic solvents like dioxane or toluene are typically used to prevent side reactions.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling is the premier method for introducing alkyne moieties onto aromatic and heteroaromatic rings.[11][12]
Reaction Scheme: N-Protected-3-Iodo-1H-indole-5-carbonitrile + R-C≡CH → N-Protected-3-(Alkynyl)-1H-indole-5-carbonitrile
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 6 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (2) | DMF | 80 | 4 |
| 3 | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ (2) | Toluene | 100 | 12 |
Detailed Protocol (based on Entry 1):
-
To a Schlenk tube, add N-protected this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%), and copper(I) iodide (CuI) (4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (2.0 eq).
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Catalyst System: The classic Sonogashira protocol utilizes a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step.[13]
-
Base: An amine base like triethylamine or diisopropylamine (DIPA) is used to deprotonate the terminal alkyne and neutralize the hydrogen iodide formed during the reaction.[12]
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are commonly employed.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and modular approach to a wide range of functionalized indole derivatives of significant interest in drug discovery and materials science. By understanding the fundamental principles of the catalytic cycles and the rationale behind the choice of reagents and conditions, researchers can effectively apply and optimize these transformative reactions. The protocols provided herein serve as a robust starting point for the synthesis of novel 3-substituted indole-5-carbonitriles, paving the way for the development of new chemical entities with tailored properties.
References
- 1. Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 5. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of 3-aryl-1H-indole-5-carbonitriles
Abstract
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview and detailed experimental protocols for the synthesis of 3-aryl-1H-indole-5-carbonitriles. This privileged scaffold is of significant interest due to its prevalence in numerous biologically active compounds and its potential as a core structure in the design of novel therapeutics.[1][2] This document outlines two primary, robust synthetic strategies: the classic Fischer indole synthesis adapted for this specific substitution pattern, and a modern palladium-catalyzed cross-coupling approach for the late-stage introduction of the aryl moiety. Each method is presented with a detailed, step-by-step protocol, causality-driven explanations for experimental choices, and illustrative diagrams to ensure clarity and reproducibility.
Introduction: The Significance of the 3-aryl-1H-indole-5-carbonitrile Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] The specific substitution pattern of an aryl group at the 3-position and a carbonitrile at the 5-position imparts unique electronic and steric properties to the molecule. These features can facilitate crucial interactions with biological targets, leading to a wide spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and neuroprotective effects.[3] The carbonitrile group, in particular, can act as a hydrogen bond acceptor or be further elaborated into other functional groups, offering a handle for optimizing pharmacokinetic and pharmacodynamic properties.
Strategic Approaches to Synthesis
The synthesis of 3-aryl-1H-indole-5-carbonitriles can be broadly approached via two distinct strategies:
-
Convergent Strategy: The Fischer Indole Synthesis. This classical yet powerful method involves the acid-catalyzed cyclization of an appropriately substituted arylhydrazone.[4][5] For the target molecule, this entails the reaction of a 4-cyanophenylhydrazine with an aryl ketone. This approach is highly convergent, building the core indole scaffold with the desired substituents in a single key step.
-
Divergent Strategy: Post-Functionalization of a Pre-formed Indole Core. This modern approach relies on the construction of a 1H-indole-5-carbonitrile scaffold, followed by the introduction of the aryl group at the 3-position using transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for this transformation.[6][7] This strategy allows for the late-stage diversification of the aryl group, making it highly amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.
The choice between these strategies will depend on the availability of starting materials, the desired diversity of the final products, and the specific substitution patterns of the aryl group.
Visualizing the Synthetic Pathways
Figure 1: High-level overview of the convergent and divergent synthetic strategies for 3-aryl-1H-indole-5-carbonitriles.
Part 1: The Fischer Indole Synthesis Approach
The Fischer indole synthesis remains a robust and widely utilized method for constructing the indole core.[4][5][8] The key to successfully applying this method for the synthesis of 3-aryl-1H-indole-5-carbonitriles lies in the judicious selection of the starting materials: 4-cyanophenylhydrazine and an appropriate aryl ketone. The electron-withdrawing nature of the cyano group can present challenges, but with optimized reaction conditions, this method is highly effective.[9]
Reaction Mechanism Visualization
Figure 2: The mechanistic pathway of the Fischer indole synthesis.[5]
Detailed Experimental Protocol: Synthesis of 3-Phenyl-1H-indole-5-carbonitrile
This protocol provides a representative example for the synthesis of a 3-aryl-1H-indole-5-carbonitrile using the Fischer indole synthesis.
Materials and Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Cyanophenylhydrazine hydrochloride | 169.61 | 10.0 | 1.70 g |
| Acetophenone | 120.15 | 10.0 | 1.20 mL |
| Sulfuric Acid (98%) | 98.08 | Catalytic | ~0.5 mL |
| Toluene | 92.14 | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
| Ethyl Acetate | 88.11 | - | For workup |
| Hexanes | - | - | For workup |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenylhydrazine hydrochloride (1.70 g, 10.0 mmol) and toluene (50 mL).
-
Addition of Ketone: Add acetophenone (1.20 mL, 10.0 mmol) to the suspension.
-
Acid Catalysis: Carefully add concentrated sulfuric acid (~0.5 mL) dropwise to the stirring mixture. The choice of a strong Brønsted acid is crucial for both the initial hydrazone formation and the subsequent cyclization.[4]
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 3-phenyl-1H-indole-5-carbonitrile.
Expected Yield: 60-75%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[6][7] In the context of 3-aryl-1H-indole-5-carbonitriles, this reaction allows for the coupling of a 3-halo-1H-indole-5-carbonitrile with an arylboronic acid. This approach is highly modular, enabling the synthesis of a diverse library of analogs by simply varying the arylboronic acid coupling partner.
Workflow for Suzuki-Miyaura Coupling
Figure 3: Step-by-step workflow for the synthesis of 3-aryl-1H-indole-5-carbonitriles via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-1H-indole-5-carbonitrile
This protocol details the synthesis of a representative 3-aryl-1H-indole-5-carbonitrile via a two-step sequence involving bromination followed by Suzuki-Miyaura coupling.
Step 1: Synthesis of 3-Bromo-1H-indole-5-carbonitrile
Materials and Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1H-Indole-5-carbonitrile | 142.15 | 10.0 | 1.42 g |
| N-Bromosuccinimide (NBS) | 177.98 | 10.0 | 1.78 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 50 mL |
| Water | 18.02 | - | For workup |
| Ethyl Acetate | 88.11 | - | For workup |
Procedure:
-
Dissolution: Dissolve 1H-indole-5-carbonitrile (1.42 g, 10.0 mmol) in DMF (50 mL) in a 100 mL round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Add N-bromosuccinimide (1.78 g, 10.0 mmol) portion-wise to the cooled solution while stirring. The use of a polar aprotic solvent like DMF facilitates the electrophilic substitution at the electron-rich 3-position of the indole.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into ice-water (200 mL). The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-bromo-1H-indole-5-carbonitrile.
Step 2: Suzuki-Miyaura Coupling
Materials and Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3-Bromo-1H-indole-5-carbonitrile | 221.05 | 5.0 | 1.11 g |
| 4-Methoxyphenylboronic acid | 151.96 | 6.0 | 0.91 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.25 | 289 mg |
| Potassium Carbonate | 138.21 | 10.0 | 1.38 g |
| 1,4-Dioxane | 88.11 | - | 30 mL |
| Water | 18.02 | - | 10 mL |
Procedure:
-
Reaction Setup: To a 100 mL Schlenk flask, add 3-bromo-1H-indole-5-carbonitrile (1.11 g, 5.0 mmol), 4-methoxyphenylboronic acid (0.91 g, 6.0 mmol), and potassium carbonate (1.38 g, 10.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol). The choice of a palladium(0) catalyst is critical for the oxidative addition step of the catalytic cycle.[10]
-
Solvent Addition: Add 1,4-dioxane (30 mL) and water (10 mL). The aqueous base is essential for the activation of the boronic acid.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Reaction: Heat the mixture to 80-90 °C and stir for 8-12 hours under an argon atmosphere. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Extraction and Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3-(4-methoxyphenyl)-1H-indole-5-carbonitrile.
Expected Yield: 70-85%
Troubleshooting and Optimization
-
Low Yields in Fischer Indole Synthesis: If yields are low, consider using a different acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride.[4] Additionally, ensure the reaction is run under anhydrous conditions, as water can interfere with the reaction.
-
Side Reactions in Suzuki Coupling: The formation of homocoupling products can be an issue. To minimize this, ensure proper degassing of the reaction mixture and use a high-purity palladium catalyst. The stoichiometry of the boronic acid can also be optimized.
-
Purification Challenges: The polarity of 3-aryl-1H-indole-5-carbonitriles can vary depending on the aryl substituent. A careful selection of the eluent system for column chromatography is essential for effective purification.
Conclusion
The synthesis of 3-aryl-1H-indole-5-carbonitriles is readily achievable through either the Fischer indole synthesis or a palladium-catalyzed cross-coupling strategy. The Fischer indole synthesis offers a convergent and efficient route, while the Suzuki-Miyaura coupling provides a flexible and modular approach for generating diverse analogs. The detailed protocols and insights provided in this guide are intended to empower researchers to confidently synthesize these valuable compounds for their drug discovery and development programs.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-Methyl-2,3-dihydro-1H-indole-5-carbonitrile [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
Introduction: The Strategic Importance of 3-Iodo-1H-indole-5-carbonitrile
An Application Guide to N-Protection Strategies for 3-Iodo-1H-indole-5-carbonitrile
The this compound scaffold is a highly valuable building block in contemporary medicinal chemistry and materials science. Its structure is primed for diversification; the C3-iodide serves as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination), while the C5-nitrile group can be transformed into various other functionalities or utilized for its electronic properties.
However, the acidic N-H proton of the indole nucleus (pKa ≈ 16-17) presents a significant challenge. This proton can interfere with organometallic reagents, act as a competing nucleophile, or lead to undesired side reactions under basic or metal-catalyzed conditions. Therefore, the strategic protection of the indole nitrogen is not merely a procedural step but a critical decision that dictates the success of subsequent synthetic transformations. This guide provides a detailed analysis of robust N-protection strategies tailored for this electron-deficient indole, offering field-proven protocols and the causal logic behind their application.
Pillar 1: The Rationale for N-Protection
The indole N-H is sufficiently acidic to be deprotonated by common bases used in organic synthesis (e.g., organolithiums, Grignard reagents, and strong non-nucleophilic bases). The resulting indolide anion can complicate subsequent reactions. Furthermore, the electron-withdrawing nature of the iodo and cyano groups in this compound increases the acidity of the N-H proton compared to unsubstituted indole, making it even more susceptible to deprotonation[1].
Effective N-protection is essential to:
-
Prevent Unwanted Reactivity: Mask the acidic proton from bases and organometallic reagents.
-
Enhance Solubility: Improve the solubility of the indole substrate in common organic solvents.
-
Modulate Electronic Properties: An electron-withdrawing protecting group, such as tosyl, can decrease the electron density of the indole ring, which can be advantageous in certain reactions by preventing undesired side reactions like dimerization or oxidation[2].
The choice of a protecting group is governed by its stability to the planned downstream reaction conditions and the orthogonality of its removal. For this compound, the protecting group must withstand conditions for metal-catalyzed cross-coupling while being removable without affecting the sensitive iodo and cyano functionalities.
Strategic N-Protection Protocols
We will explore three robust and widely applicable protecting groups: Tosyl (Ts), tert-Butoxycarbonyl (Boc), and 2-(Trimethylsilyl)ethoxymethyl (SEM).
Strategy 1: Tosyl (Ts) Protection - The Robust Workhorse
The p-toluenesulfonyl (tosyl) group is a strongly electron-withdrawing and sterically demanding protector. Its robustness makes it stable to a wide array of synthetic conditions, including strongly acidic and oxidative environments. For indoles, it is particularly effective at preventing side reactions during challenging transformations[2].
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: NaH is highly reactive and flammable; handle with extreme care.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of H₂ gas should cease, indicating complete formation of the indolide anion.
-
Tosylation: Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimal amount of anhydrous DMF or THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (3-iodo-1-tosyl-1H-indole-5-carbonitrile[3]) by column chromatography on silica gel.
-
Why NaH? The indole N-H is not acidic enough to be fully deprotonated by weaker bases like triethylamine. A strong, non-nucleophilic base like NaH is required to irreversibly form the indolide anion, driving the reaction to completion[4].
-
Why DMF/THF? These polar aprotic solvents are excellent for SN2 reactions, effectively solvating the sodium cation without interfering with the nucleophilic indolide.
-
Stability: The resulting N-tosyl indole is highly stable to subsequent Suzuki, Heck, or Sonogashira coupling conditions.
The removal of the tosyl group has historically required harsh conditions. However, a mild and highly effective method using cesium carbonate has been developed and is now standard practice[5].
-
Setup: Dissolve the N-tosylated indole (1.0 eq) in a 2:1 mixture of THF and methanol (MeOH).
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 3.0 eq) to the solution.
-
Reaction: Stir the suspension at room temperature or gently heat to reflux (typically 40-65 °C) for 2-24 hours. The reaction is often complete within a few hours, especially for electron-deficient indoles[5]. Monitor progress by TLC.
-
Workup: Once complete, cool the mixture to room temperature, filter off the solids, and concentrate the filtrate.
-
Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary to yield the deprotected this compound.
-
Why Cs₂CO₃? Cesium carbonate is a soft base that is highly effective for cleaving N-S bonds in polar solvents. It is significantly milder than traditional methods like NaOH or KOH in refluxing ethanol, which could potentially hydrolyze the nitrile group[6]. The high solubility of cesium salts in organic solvents also facilitates the reaction.
Strategy 2: Boc Protection - The Versatile Standard
The tert-Butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its general stability and ease of removal. While traditionally cleaved under acidic conditions, methods for its base-labile removal from N-heterocycles have expanded its utility significantly.
-
Preparation: Follow steps 1-4 from the N-Tosylation protocol to generate the indolide anion using NaH in anhydrous THF or DMF.
-
Bocylation: Cool the solution to 0 °C. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in a minimal amount of the reaction solvent.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor by TLC.
-
Workup & Purification: Follow steps 7-8 from the N-Tosylation protocol to obtain the pure N-Boc protected product.
-
The mechanism is analogous to tosylation, with the highly nucleophilic indolide anion attacking the electrophilic carbonyl carbon of (Boc)₂O.
For substrates sensitive to acid, a mild basic deprotection is ideal. This method selectively cleaves the N-Boc group on electron-poor heterocycles while often leaving other ester-based Boc groups intact[7][8].
-
Setup: Dissolve the N-Boc protected indole (1.0 eq) in dry methanol (MeOH).
-
Reagent Addition: Add a catalytic amount of sodium methoxide (NaOMe, 0.1-0.3 eq, either as a solid or a solution in MeOH).
-
Reaction: Stir the solution at ambient temperature for 1-3 hours[7]. The reaction is typically very clean and fast. Monitor by TLC.
-
Workup: Neutralize the reaction with a mild acid (e.g., saturated NH₄Cl solution) or dilute with water.
-
Extraction & Purification: Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if needed.
-
Mechanism: The methoxide ion attacks the carbonyl carbon of the Boc group. The resulting tetrahedral intermediate collapses, releasing the stable indolide anion, carbon dioxide, and tert-butanol. The electron-withdrawing nature of the indole ring makes the carbamate susceptible to this nucleophilic attack, a feature not seen in aliphatic N-Boc groups[7][9]. This provides excellent orthogonality.
Strategy 3: SEM Protection - The Orthogonal Choice
The 2-(Trimethylsilyl)ethoxymethyl (SEM) group offers excellent stability to a broad range of conditions, including nucleophiles, bases, and mild acids. Its key advantage is its unique deprotection mechanism using fluoride ions, providing an orthogonal cleavage strategy that is compatible with most other functional and protecting groups[10][11].
-
Preparation: Generate the indolide anion as described in steps 1-4 of the N-Tosylation protocol using NaH in anhydrous THF.
-
SEMylation: Cool the solution to 0 °C. Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-12 hours. Monitor by TLC.
-
Workup & Purification: Follow steps 7-8 from the N-Tosylation protocol to obtain the pure N-SEM protected product.
-
Setup: Dissolve the N-SEM protected indole (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5-2.0 eq). For more challenging deprotections, additives like ethylenediamine or warming the reaction may be necessary.
-
Reaction: Stir at room temperature for 6-24 hours. Monitor by TLC.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product often contains tetrabutylammonium salts, which can be removed by thorough purification via column chromatography.
-
Mechanism: The fluoride ion has a very high affinity for silicon. It attacks the silyl group, forming a pentavalent siliconate intermediate. This triggers a cascade of electron movement—an E2-like elimination—that cleaves the C-O bond, releasing the free indole N-H, ethylene, formaldehyde, and fluorotrimethylsilane[12]. This unique mechanism ensures high selectivity.
Data Presentation: Comparative Analysis of Protection Strategies
| Feature | Tosyl (Ts) | tert-Butoxycarbonyl (Boc) | 2-(Trimethylsilyl)ethoxymethyl (SEM) |
| Protection Conditions | NaH, TsCl in DMF/THF[4] | NaH, (Boc)₂O in DMF/THF[13] | NaH, SEM-Cl in THF[11] |
| Deprotection Conditions | Cs₂CO₃ in THF/MeOH[5] | Catalytic NaOMe in MeOH[7] | TBAF in THF[14] |
| Acid Stability | Very High | Low (cleaved by TFA, HCl)[10] | Moderate (cleaved by strong acid)[12] |
| Base Stability | Moderate (cleaved by strong base) | High (stable to most bases except those for deprotection) | Very High |
| Nucleophile Stability | High | High | Very High |
| Reductant Stability | Low (cleaved by LiAlH₄, Na/NH₃) | High | High |
| Orthogonality | Good, but sensitive to some reductants and strong bases. | Excellent when using base-labile deprotection. | Excellent, fluoride cleavage is highly specific. |
| Key Advantage | Robust, electron-withdrawing nature stabilizes the ring. | Versatile, with mild acidic and basic removal options. | Superior stability and orthogonal fluoride deprotection. |
| Key Disadvantage | Removal can sometimes be sluggish or require heat. | Acid-lability limits use with other acid-sensitive groups. | Higher cost of SEM-Cl; purification from TBAF salts. |
Visualization of Workflow & Decision Logic
General N-Protection Workflow
The following diagram illustrates the central role of protection/deprotection in a typical synthetic sequence involving this compound.
Caption: General synthetic workflow for functionalizing this compound.
Decision Matrix for Protecting Group Selection
Choosing the right protecting group is paramount. This diagram outlines the decision-making process based on the planned synthetic route.
Caption: Decision logic for selecting an appropriate N-protecting group.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-iodo-1-tosyl-1H-indole-5-carbonitrile | CAS#:676273-39-5 | Chemsrc [chemsrc.com]
- 4. Sciencemadness Discussion Board - Protecting weak secondary amines - driving me crazy! - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. researchgate.net [researchgate.net]
- 14. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Kinase Inhibitors from 3-Iodo-1H-indole-5-carbonitrile
Introduction: The Privileged Indole Scaffold in Kinase Inhibitor Design
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] This is particularly evident in the field of protein kinase inhibition, where the indole framework is a recurring motif in numerous FDA-approved drugs and clinical candidates.[2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] The development of small molecule inhibitors that target the ATP-binding site of specific kinases is a major focus of modern drug discovery.[5]
3-Iodo-1H-indole-5-carbonitrile is a versatile starting material for the synthesis of diverse libraries of potential kinase inhibitors. The iodine atom at the C3 position serves as a convenient handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indole core to optimize potency and selectivity for a given kinase target. The cyano group at the C5 position can also be a key pharmacophoric element, potentially engaging in hydrogen bonding or other interactions within the kinase active site.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic routes to generate novel kinase inhibitors from this compound. We will detail robust protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions, explain the rationale behind the experimental choices, and provide representative data on the biological activity of related indole-based kinase inhibitors.
Strategic Overview: Diversification of the this compound Scaffold
The primary synthetic strategy for elaborating the this compound core involves leveraging the reactivity of the carbon-iodine bond. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation, offering mild reaction conditions and broad functional group tolerance. The two key reactions detailed in these notes are the Suzuki-Miyaura coupling for the formation of C-C bonds with aryl and heteroaryl partners, and the Sonogashira coupling for the introduction of alkynyl moieties.
Figure 1: General synthetic strategies for the diversification of the this compound scaffold.
PART 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-1H-indole-5-carbonitriles
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7] This reaction is particularly valuable in drug discovery for its ability to introduce a diverse range of aryl and heteroaryl substituents, which are key components of many kinase inhibitors.[8]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 3-iodoindoles.[1][9]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2-3 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) for three cycles.
-
Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-indole-5-carbonitrile.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxidation by atmospheric oxygen. Performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.
-
Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. The choice of base can influence the reaction rate and yield, with inorganic bases like carbonates being common and effective.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table provides illustrative examples of Suzuki-Miyaura coupling reactions with 3-iodoindoles, demonstrating the versatility of this method.
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 3-Phenyl-1H-indole-5-carbonitrile | ~90% (estimated) | [10] |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-indole-5-carbonitrile | ~85% (estimated) | [10] |
| 3 | Pyridin-3-ylboronic acid | 3-(Pyridin-3-yl)-1H-indole-5-carbonitrile | ~75% (estimated) | [8] |
Note: Yields are estimated based on similar reactions reported in the literature.
PART 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-1H-indole-5-carbonitriles
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The introduction of an alkynyl moiety at the C3 position of the indole scaffold can provide a rigid linker to other pharmacophoric groups and can also participate in key interactions with the target kinase.[9]
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is based on established methods for the Sonogashira coupling of 3-iodoindoles.[1][9]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., anhydrous THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq.), the palladium catalyst (2-5 mol%), and copper(I) iodide (1-3 mol%).
-
Evacuate and backfill the vessel with an inert gas for three cycles.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2-2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-alkynyl-1H-indole-5-carbonitrile.
Figure 2: Experimental workflow for the Sonogashira coupling reaction.
PART 3: Application in Kinase Inhibition
The 3-substituted-1H-indole-5-carbonitrile scaffolds synthesized via the protocols above are valuable precursors to a wide range of kinase inhibitors. The specific biological activity will depend on the nature of the substituent introduced at the C3 position and any further modifications to the indole core.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies of indole-based kinase inhibitors have revealed several key insights.[12] For instance, the nature of the substituent at the C3 position can significantly impact the inhibitor's potency and selectivity. Aromatic and heteroaromatic groups introduced via Suzuki-Miyaura coupling can occupy hydrophobic pockets in the kinase active site, while the nitrogen atoms in heteroaromatic rings can form crucial hydrogen bonds with the hinge region of the kinase. The alkynyl group from a Sonogashira coupling can act as a rigid linker to access distal pockets or be further functionalized.
Representative Biological Data
The following table presents IC₅₀ values for representative indole-carbonitrile-based kinase inhibitors, demonstrating their potential as potent therapeutic agents.
| Compound Class | Kinase Target | IC₅₀ (nM) | Reference |
| Indole-3-carbonitrile derivative | DYRK1A | 50-100 | [6] |
| Indole derivative | EGFR | 1026 | [2] |
| Indole derivative | SRC | 2 | [2] |
Note: The presented data is for structurally related compounds and serves to illustrate the potential of the this compound scaffold.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The application of robust and well-established synthetic methodologies such as the Suzuki-Miyaura and Sonogashira cross-coupling reactions allows for the creation of diverse libraries of substituted indole compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize new chemical entities with the potential to modulate the activity of key kinases involved in various diseases, thereby contributing to the development of the next generation of targeted therapies.
References
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Highly Functionalized 1 H-Indole-2-carbonitriles via Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 5. US20130035325A1 - Kinase inhibitors - Google Patents [patents.google.com]
- 6. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and pp60c-Src tyrosine kinase inhibitory activities of novel indole-3-imine and amine derivatives substituted at N1 and C5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Iodo-1H-indole-5-carbonitrile in Organic Electronics
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Indole Scaffold in Organic Electronics
The field of organic electronics, driven by the pursuit of flexible, lightweight, and cost-effective devices, has identified the indole moiety as a cornerstone for the development of next-generation organic semiconductors.[1] The inherent electron-rich nature and planarity of the indole ring system facilitate efficient π-π stacking, a critical factor for charge transport in organic materials.[1] Strategic functionalization of the indole core allows for the precise tuning of its electronic properties, making it a versatile building block for a wide array of applications, including Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).
This guide focuses on a particularly promising building block: 3-Iodo-1H-indole-5-carbonitrile . This molecule is uniquely engineered for the synthesis of advanced organic electronic materials. The iodine atom at the 3-position serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2][3] This "chemical handle" enables the facile construction of extended π-conjugated systems. Furthermore, the potent electron-withdrawing cyano (-CN) group at the 5-position profoundly influences the molecule's electronic characteristics, making it an ideal component for creating high-performance "donor-acceptor" type materials.[1]
The Role of the 5-Cyano Group: Engineering Electronic Properties
The incorporation of a cyano group at the 5-position of the indole ring is a deliberate design choice to modulate the electronic energy levels of the resulting materials. This has several key benefits for organic electronic devices:
-
Lowering of the LUMO Energy Level: The strong electron-withdrawing nature of the cyano group effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level.[1] This is particularly advantageous in n-type and ambipolar semiconductors, as it facilitates more efficient electron injection from the electrodes and enhances electron transport within the material.
-
Tuning of the HOMO-LUMO Gap: The presence of the cyano group allows for precise control over the material's band gap. This is crucial for applications in OLEDs, where the band gap determines the color of light emission, and in OPVs, where it dictates the absorption spectrum and the open-circuit voltage of the device.
-
Enhanced Bipolar Charge Transport: In certain molecular architectures, the combination of the electron-rich indole core and the electron-withdrawing cyano group can lead to more balanced hole and electron transport, a desirable characteristic for efficient OLEDs.[1]
The unique electronic structure of 5-cyanoindole has been a subject of detailed spectroscopic and theoretical studies, confirming its distinct properties compared to other indole derivatives.[4][5][6][7]
Synthesis of π-Conjugated Systems via Cross-Coupling Reactions
The iodine at the 3-position of this compound is the key to building larger, conjugated molecules. Palladium-catalyzed cross-coupling reactions are the primary methods for achieving this.[2]
Suzuki-Miyaura Coupling for Aryl-Indole Linkages
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 3-position of the indole and various aryl or heteroaryl groups.[8][9] This is particularly useful for synthesizing donor-acceptor copolymers for OPVs or small molecules for OFETs.
Caption: Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as sodium carbonate (2.0 equiv.).
-
Solvent and Degassing: Add a solvent mixture, typically dioxane/water (4:1). Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling for Indole-Alkyne Architectures
The Sonogashira coupling reaction is instrumental for introducing alkyne functionalities, which are valuable for creating rigid, linear molecular structures that can enhance π-orbital overlap and charge mobility.[2][10]
Caption: Sonogashira coupling of this compound.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 2-5 mol%).
-
Solvent and Base: Add an anhydrous solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) and a base, typically an amine like triethylamine or diisopropylamine.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction and perform an aqueous work-up. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers and concentrate in vacuo. Purify the residue by column chromatography to obtain the desired 3-alkynyl-1H-indole-5-carbonitrile.
Application in Organic Electronic Devices
Materials derived from this compound are expected to be highly valuable in various organic electronic devices.
Organic Field-Effect Transistors (OFETs)
The rigid, planar structures that can be synthesized from this building block are ideal for forming well-ordered thin films, a prerequisite for high charge carrier mobility in OFETs. The electron-withdrawing cyano group can be leveraged to create high-performance n-type or ambipolar transistors.
Table 1: Illustrative Performance Data for Indole-Based OFETs
| Material Type | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |
| Donor-Acceptor Copolymer | 0.1 - 1.5 | 0.01 - 0.5 | > 10⁶ |
| Small Molecule (Vacuum Deposited) | 0.5 - 5.0 | 0.1 - 2.0 | > 10⁷ |
| Small Molecule (Solution Processed) | 0.1 - 2.0 | 0.05 - 1.0 | > 10⁶ |
Note: This data is representative of high-performance organic semiconductors and the actual performance of a device based on a this compound derivative will depend on the specific molecular structure, device architecture, and fabrication conditions.
Organic Photovoltaics (OPVs)
In OPVs, this compound can be used to construct either the donor or the acceptor material in a bulk heterojunction (BHJ) solar cell. The ability to tune the HOMO/LUMO levels is critical for optimizing the open-circuit voltage (Voc) and ensuring efficient charge separation at the donor-acceptor interface.
Caption: Workflow for OPV synthesis, fabrication, and testing.
Protocol 3: Fabrication of a BHJ Organic Solar Cell
-
Substrate Cleaning: Sequentially sonicate Indium Tin Oxide (ITO)-coated glass substrates in deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate and anneal.
-
Active Layer Deposition: Prepare a solution of the this compound-based material (as either donor or acceptor) blended with a complementary acceptor or donor material (e.g., a fullerene derivative or a non-fullerene acceptor) in an organic solvent like chlorobenzene. Spin-coat this blend onto the HTL to form the bulk heterojunction.
-
Electron Transport Layer (ETL) Deposition: Deposit an electron transport layer, such as zinc oxide nanoparticles, on top of the active layer.
-
Cathode Deposition: Thermally evaporate a metal cathode, typically aluminum (Al), onto the ETL through a shadow mask.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under simulated solar illumination (e.g., AM 1.5G at 100 mW/cm²).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced organic semiconductors. The combination of a reactive iodinated position for facile cross-coupling and an electron-withdrawing cyano group for precise tuning of electronic properties provides researchers with a powerful tool to design and create novel materials for high-performance OFETs, OLEDs, and OPVs. The protocols outlined in this guide provide a solid foundation for the exploration and application of this promising molecule in the ever-evolving field of organic electronics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The structure of 5-cyanoindole in the ground and the lowest electronically excited singlet states, deduced from rotationally resolved electronic spectroscopy and ab initio theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structure of 5-cyanoindole in the ground and the lowest electronically excited singlet states, deduced from rotationally resolved electronic spectroscopy and ab initio theory | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the geometry change of 5-cyanoindole upon electronic excitation from a combined Franck–Condon/rotational constants fit - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Functionalization of 3-Iodo-1H-indole-5-carbonitrile
Welcome to the technical support center for the functionalization of 3-Iodo-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this versatile chemical intermediate. Here, we address common side reactions and experimental challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
The unique electronic nature of this compound, characterized by the strongly electron-withdrawing cyano group at the 5-position, presents specific challenges and opportunities in its functionalization. This guide provides in-depth troubleshooting advice for common synthetic transformations, including palladium-catalyzed cross-coupling reactions, N-alkylation, and reactions involving the cyano group itself.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C3-position of the indole. However, the electronic properties of this compound can influence reaction outcomes.
A1: Low yields in Suzuki-Miyaura couplings with this substrate are often traced back to a few key factors related to its electron-deficient nature.
-
Dehalogenation (Proto-deiodination): This is a common side reaction where the iodine atom is replaced by a hydrogen, yielding 1H-indole-5-carbonitrile. This occurs when the reductive elimination of the desired product is slower than competing pathways that lead to the removal of the iodine.
-
Causality: The electron-withdrawing 5-cyano group can make the indole ring more susceptible to side reactions. The choice of base and the presence of water can exacerbate this issue.[1]
-
Troubleshooting:
-
Choice of Base: Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOtBu.
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. The presence of water can be a proton source for dehalogenation.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can accelerate the reductive elimination step, outcompeting the dehalogenation pathway.
-
-
-
Catalyst Inactivation: The unprotected N-H of the indole can interact with the palladium catalyst, leading to inactive species.
-
Troubleshooting:
-
N-Protection: Protecting the indole nitrogen with a suitable group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent catalyst inhibition and improve yields.[2] These groups can be removed post-coupling.
-
Catalyst Choice: Use pre-formed catalysts or catalyst systems known to be robust for heteroaromatic substrates.
-
-
-
Poor Solubility: The starting material or intermediates may have poor solubility in the reaction solvent, leading to a sluggish reaction.
-
Troubleshooting:
-
Solvent Screening: Test a range of solvents or solvent mixtures, such as dioxane/water, toluene, or DMF, to find optimal solubility.
-
-
A2: Alkyne homocoupling is a frequent side reaction in Sonogashira couplings, especially when the desired cross-coupling is slow.[3]
-
Causality: The homocoupling is a copper-catalyzed process. If the palladium catalytic cycle is inefficient, the copper-acetylide intermediate has more opportunity to react with itself.
-
Troubleshooting:
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These often use a palladium catalyst with a suitable ligand and an organic base like piperidine or triethylamine.
-
Amine Base: The choice of amine base is crucial. A hindered base can sometimes suppress homocoupling.
-
Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can maintain a low concentration of the copper-acetylide, disfavoring the homocoupling side reaction.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical, as oxygen promotes Glaser coupling. Ensure your reaction setup is thoroughly degassed.
-
A3: The combination of a strong base and elevated temperatures in Buchwald-Hartwig aminations can be problematic for electron-deficient indoles.[4][5]
-
Causality: Strong bases like NaOtBu or LHMDS can deprotonate the indole N-H, and at high temperatures, this can lead to undesired side reactions or decomposition, potentially involving the cyano group.
-
Troubleshooting:
-
Milder Base: Switch to a weaker base such as Cs₂CO₃ or K₃PO₄. This may require a higher reaction temperature or a more active catalyst system.
-
Ligand Choice: Use a highly active ligand that allows the reaction to proceed at a lower temperature. The Buchwald and Hartwig groups have developed several generations of ligands with increasing activity.[6]
-
N-Protection: Protecting the indole nitrogen can prevent base-mediated decomposition pathways.
-
Section 2: N-H Functionalization (Alkylation)
Direct alkylation of the indole nitrogen is a common synthetic step, but regioselectivity can be a major challenge.
A4: The regioselectivity of indole alkylation is highly dependent on the reaction conditions, particularly the base and solvent used.
-
Causality: The indole anion is an ambident nucleophile, with reactivity at both the N1 and C3 positions. The counterion of the base plays a key role in directing the alkylation.
-
Ionic Conditions: Bases that generate a more "ionic" indolide salt (e.g., with Na⁺ or K⁺ counterions from NaH or KH) in polar aprotic solvents like DMF or THF tend to favor N-alkylation.[7]
-
Covalent Conditions: More covalent metal-indolide species (e.g., with Mg²⁺ from a Grignard reagent) favor C3-alkylation.
-
-
Troubleshooting:
-
Base and Solvent System: For selective N-alkylation, use a strong base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous polar aprotic solvent such as DMF or THF.
-
Temperature: Running the deprotonation at a low temperature (e.g., 0 °C) before adding the alkylating agent can improve selectivity.
-
Protecting Group Strategy: An alternative approach is to use a protecting group that directs functionalization to the nitrogen.
-
Section 3: Reactions Involving the Cyano Group
The cyano group is generally robust, but it can undergo undesired transformations under certain conditions.
A5: The primary side reaction of the cyano group is hydrolysis.
-
Causality:
-
Basic Hydrolysis: Under strongly basic conditions, particularly with heating, the nitrile can be hydrolyzed to a carboxamide and subsequently to a carboxylate.[8]
-
Acidic Hydrolysis: Strong aqueous acid will also hydrolyze the nitrile to a carboxylic acid.
-
-
Troubleshooting:
-
Condition Screening: If your reaction requires strong base or acid, it is crucial to screen the reaction at a lower temperature first and monitor for the appearance of the amide or carboxylic acid byproduct by LC-MS.
-
Reaction Time: Minimize the reaction time to reduce the extent of hydrolysis.
-
Protecting Groups: In some cases, it may be necessary to carry the cyano group through a synthetic sequence and then introduce it at a later stage.
-
Experimental Protocols & Data
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with N-Protection
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of N-Boc-3-Iodo-1H-indole-5-carbonitrile.
-
N-Protection:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Work up the reaction and purify the N-Boc protected product.
-
-
Suzuki-Miyaura Coupling:
-
To a dried Schlenk flask, add N-Boc-3-Iodo-1H-indole-5-carbonitrile (1.0 eq), the desired boronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed dioxane.
-
Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 80-100 | 70-95% | [1] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 60-85% | [9] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 65-90% | [4] |
Table 1: Representative conditions for Suzuki-Miyaura coupling of iodoindoles.
Visualizing Reaction Pathways
Diagram 1: Key Side Reactions in Cross-Coupling
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Diagram 2: N- vs. C3-Alkylation Decision Tree
Caption: Factors influencing the regioselectivity of indole alkylation.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Iodo-1H-indole-5-carbonitrile Derivatives
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying sensitive heterocyclic compounds. The 3-iodo-1H-indole-5-carbonitrile scaffold and its derivatives are particularly crucial in medicinal chemistry, often serving as key building blocks for targeted therapies. However, their purification is not always straightforward. The presence of the iodine atom and the nitrile group on the indole core introduces specific challenges, including potential instability and unique impurity profiles.
This technical support center is designed to provide direct, actionable answers to the common issues you may encounter. We'll move beyond simple protocols to explore the underlying chemistry, helping you troubleshoot effectively and optimize your purification strategy.
This guide is structured into two main sections: a quick-reference Frequently Asked Questions (FAQs) section for common queries and a more in-depth Troubleshooting Guide for resolving specific experimental failures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile is highly dependent on your synthetic route. However, some common culprits include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be the parent indole-5-carbonitrile or precursors like ortho-haloanilines and terminal alkynes used in coupling-cyclization strategies.[1][2]
-
De-iodinated Product: The C-I bond can be labile under certain conditions (e.g., reductive workups, prolonged exposure to light, or certain catalysts), leading to the formation of the parent indole-5-carbonitrile.
-
Oxidation Products: Indoles are susceptible to air oxidation, which can be accelerated by light and heat.[3] This often results in the formation of colored, polar impurities that can be challenging to remove. In some cases, N-oxides can form.[4]
-
Isomeric Byproducts: If your synthesis involves electrophilic substitution on the indole ring, you may generate regioisomers (e.g., iodination at C2, C4, or C6) that can be difficult to separate.
-
Polymeric Materials: Highly colored, often insoluble materials can form under harsh acidic or thermal conditions, a known issue in reactions like the Fischer indole synthesis.[5]
Q2: My "purified" product is persistently off-white, yellow, or even brownish. What causes this, and how can I fix it?
A2: A yellow or brownish tint is a classic sign of trace impurities, often resulting from oxidation or residual starting materials.[5]
-
Cause: The color typically arises from highly conjugated, minor byproducts formed via air oxidation.[3] 3-iodoindoles, in particular, can be sensitive to light and decompose over time, contributing to discoloration.[6][7]
-
Solution: For final purification, recrystallization is often the best method to remove these colored impurities. A key technique is to perform a "hot filtration" step. After dissolving your crude product in the minimum amount of hot solvent, add a small amount (a spatula tip) of activated charcoal. The colored impurities will adsorb to the charcoal's surface. Boil briefly, then quickly filter the hot solution through a pre-warmed funnel to remove the charcoal. Allow the clear filtrate to cool slowly to obtain purer, colorless crystals.[3]
Q3: How stable are this compound derivatives? What are the best practices for handling and storage?
A3: Stability can be a concern. The 3-iodoindole moiety is known to be sensitive to both light and heat.[6][7] Prolonged storage at room temperature, even under an inert atmosphere, can lead to slow decomposition, evidenced by discoloration.
-
Handling: During purification (e.g., column chromatography, solvent evaporation), minimize exposure to direct light by wrapping flasks in aluminum foil. Avoid excessive heat when removing solvents on a rotary evaporator.
-
Storage: For long-term storage, it is strongly recommended to keep the purified compound in a dark vial (amber glass is ideal) at low temperatures (-20°C is preferable). Storing under an inert atmosphere (nitrogen or argon) can further prevent oxidative degradation.[6][7]
Q4: Which analytical techniques are most effective for assessing the purity of my final product?
A4: A combination of techniques is essential for a complete picture of purity.
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick qualitative check and for monitoring the progress of column chromatography. A single spot in multiple eluent systems is a good indicator of purity.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[8] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup. Purity is typically reported as AUC% (Area Under the Curve percentage) at a specific wavelength (e.g., 254 nm).[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural identity of your compound and can reveal the presence of impurities if they are at a significant level (typically >1-2%).[6][10]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of your desired product and can help in identifying impurities.[6][10]
Troubleshooting Purification Workflows
Effective purification requires a logical approach. When a procedure fails, it's essential to diagnose the problem systematically rather than relying on trial and error. The flowchart below outlines a general decision-making process for purifying a novel this compound derivative.
Caption: Decision workflow for selecting a purification strategy.
Guide 1: Troubleshooting Flash Column Chromatography
Flash chromatography is the workhorse for purifying moderately to highly complex mixtures.[11] However, success hinges on proper setup and solvent selection.
Q1: My compound is streaking badly on the TLC plate and the column. What's wrong?
A1: Streaking is often caused by issues with solubility or compound-silica interactions.
-
Acidic/Basic Nature: Indole derivatives can be slightly acidic (N-H proton) or basic if other functional groups are present. Silica gel is slightly acidic. If your compound is basic, it can interact strongly, leading to tailing. Solution: Add a small amount of a modifier to your eluent. For basic compounds, add 0.5-1% triethylamine (TEA). For acidic compounds, add 0.5-1% acetic acid.
-
Poor Solubility: The compound may be crashing out on the plate or column. Solution: Ensure your compound is fully dissolved in the loading solvent. Consider using a stronger loading solvent (like dichloromethane or a touch of ethyl acetate), but use the minimum volume possible to keep the initial band tight.
Q2: My product is co-eluting with an impurity. How can I improve separation?
A2: This is a classic resolution problem. The key is to change the selectivity of your chromatographic system.
-
Optimize the Solvent System: If two spots are merged, their polarities are too similar for the current eluent. Try a different solvent mixture. Instead of hexane/ethyl acetate, consider dichloromethane/methanol or toluene/ethyl acetate.[8] Different solvents interact with your compounds and the silica in unique ways, which can often pull apart co-eluting spots.
-
Switch to a Different Stationary Phase: If optimizing the mobile phase fails, the issue may require a different stationary phase. For very polar indole derivatives that are poorly retained even in high-polarity solvents, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[12]
-
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. Start with a low-polarity eluent and slowly increase the percentage of the more polar solvent. This can significantly improve the resolution between closely eluting compounds.
Q3: My compound seems to be stuck on the column; it won't elute even with 100% ethyl acetate.
A3: This indicates a very strong interaction with the silica gel, or your compound may be insoluble in the eluent.
-
Increase Eluent Polarity Drastically: Your compound is likely very polar. Switch to a much more polar mobile phase. A common choice is a gradient of dichloromethane up to 5-10% methanol.[13]
-
Check for Decomposition: It is possible the compound has decomposed on the acidic silica gel. Analyze a small aliquot of the crude material by HPLC or LC-MS. If the peak for your product is absent after passing it through a small silica plug, this confirms on-column decomposition. In this case, you may need to switch to a more inert stationary phase like alumina or use a reversed-phase (C18) column.
Guide 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique for achieving high purity, but it can be frustrating when it doesn't work perfectly.[14]
Q1: My product "oils out" of the solution instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of the impure mixture).
-
High Impurity Concentration: A high concentration of impurities can depress the melting point of your product, making it more likely to oil out. Solution: First, try to purify the material by column chromatography to remove the bulk of the impurities, then attempt recrystallization again.[5]
-
Solution Cooled Too Quickly: Rapid cooling promotes precipitation over the slow, ordered process of crystallization. Solution: Allow the hot, filtered solution to cool slowly to room temperature on the benchtop. Do not place it directly into an ice bath. Once it has reached room temperature, you can move it to a refrigerator to maximize recovery.
-
Inappropriate Solvent: The solvent may be too good at dissolving your compound. Solution: Add a "co-solvent" in which your compound is less soluble (an "anti-solvent"). For example, if your compound is dissolved in hot methanol, slowly add water dropwise until the solution just becomes cloudy. Then, add a drop or two of methanol to redissolve the solid and allow it to cool slowly. A hexane/ethanol mixture is another common co-solvent system for indole derivatives.[8]
Q2: My recovery yield after recrystallization is very low. How can I improve it?
A2: Low recovery is typically due to using too much solvent or incomplete crystallization.
-
Excess Solvent: The most common error is adding too much hot solvent to dissolve the crude solid. This prevents the solution from becoming supersaturated upon cooling. Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve your compound. Add the solvent in small portions to the heated solid until it just dissolves.
-
Premature Crystallization: Product can be lost if it crystallizes in the funnel during hot filtration. Solution: Use a pre-warmed filter funnel and receiving flask. Add a small excess (5-10%) of hot solvent just before filtering to ensure the compound stays in solution during the transfer.[3]
-
Incomplete Crystallization: Ensure the solution is fully cooled. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation before filtration.
Protocols & Data
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using TLC. Test various solvent systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol). The ideal system gives your product an Rf value of ~0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product (e.g., 1 gram) in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
Elution: Begin eluting with the mobile phase. If running a gradient, start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of the polar solvent.[6]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of a potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 1-2 minutes.
-
Hot Filtration: Pre-warm a filter funnel and receiving flask. Quickly filter the hot solution to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can move the flask to an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration (Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Table 1: Example Chromatographic Conditions for Iodo-Indole Derivatives
| Compound Class | Stationary Phase | Typical Eluent System | Notes | Reference(s) |
| 3-Iodo-1H-indole-2-carbonitriles | Silica Gel | Petroleum Ether / Ethyl Acetate (80:20) | Good starting point for many N-unsubstituted iodo-indoles. | [10][15] |
| 7-Iodo-1H-indole-3-carbonitrile | Silica Gel | Toluene / Ethyl Acetate (9:1) | Toluene can offer different selectivity compared to aliphatic solvents. | [8] |
| 1-Alkyl-2-aryl-3-iodoindoles | Silica Gel | n-Hexane / Ethyl Acetate (Gradient: 100:1 to 5:1) | A gradient is effective for separating products from less polar starting materials. | [6] |
| 5-Iodo-1H-indole-3-carbonitrile | Silica Gel | Ethyl Acetate / Petroleum Ether (1:2) | Polarity can be adjusted based on other substituents on the indole ring. | [16] |
References
- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]
- 7. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Liquid chromatographic assay for the simultaneous determination of indole-3-carbinol and its acid condensation products in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. teledynelabs.com [teledynelabs.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. rsc.org [rsc.org]
Technical Support Center: Overcoming Poor Regioselectivity in Indole C-H Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indole C-H functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving site-selectivity in one of the most important heterocyclic scaffolds. The indole nucleus possesses multiple C-H bonds with distinct electronic and steric environments, often leading to mixtures of constitutional isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and foundational concepts in controlling regioselectivity.
Q1: Why is my C-H functionalization reaction not selective and yielding a mixture of C2 and C3-substituted indoles?
A: This is the most common regioselectivity challenge and stems from the inherent electronic properties of the indole ring. The pyrrole moiety is highly electron-rich, making it significantly more reactive than the benzenoid core.[1][2]
-
Inherent Reactivity: The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.[1] If your reaction proceeds via an electrophilic substitution pathway (common in many Pd(II)-catalyzed processes), C3 functionalization will often be the default outcome.[3][4]
-
The C2 Position: The C2 position is the next most reactive site. If the C3 position is blocked or if the reaction mechanism favors a different pathway, C2 functionalization can occur or compete.[1] For instance, some palladium-catalyzed arylations show a preference for C2, which can be rationalized by mechanisms other than simple electrophilic substitution, such as a concerted metalation-deprotonation (CMD) pathway.[4][5]
Solution Synopsis: To overcome this, you must steer the reaction away from its natural course. This is typically achieved by:
-
Installing a Directing Group (DG): Attaching a coordinating group to the indole nitrogen (N1) is the most robust strategy to favor C2 functionalization.[1][6]
-
Modifying the Catalyst/Ligand System: In some cases, specific ligands can alter the regioselectivity-determining step of the catalytic cycle, switching the preference from C3 to C2.[3][7]
Q2: I want to functionalize the benzene ring (C4-C7), but my reaction exclusively modifies the pyrrole ring (C2/C3). What's happening?
A: The C-H bonds on the benzenoid part of the indole are significantly less reactive than those on the pyrrole ring.[1][8][9] Achieving functionalization at the C4, C5, C6, or C7 positions requires a strategy to override the intrinsic reactivity of the C2 and C3 positions. Without a specific control element, the reagents will preferentially react at the most electron-rich sites.
Solution Synopsis: Directing groups are indispensable for accessing the C4-C7 positions. The DG is strategically placed on the indole scaffold to bring the metal catalyst into close proximity to a specific C-H bond on the benzene ring through the formation of a stable metallacycle.[9][10][11]
-
For C4/C5 positions: A directing group at the C3 position is often used.[10][11]
-
For C6/C7 positions: A directing group on the indole nitrogen (N1) is typically required.[10]
Q3: What is a "transient directing group" and when should I consider using one?
A: A transient directing group (TDG) offers the strategic advantages of a conventional directing group without requiring separate synthetic steps for its installation and removal.[12][13] The TDG reversibly binds to a functional group on the substrate (e.g., an aldehyde at C3) in situ to form the active directing species.[14][15]
Consider using a TDG when:
-
You want to improve the step- and atom-economy of your synthesis.[12]
-
Your substrate is sensitive to the conditions required for installing or removing a traditional DG.
-
You are performing functionalization at a site amenable to TDG strategies, such as the C4-position of an indole-3-carboxaldehyde. Amino acids like glycine have proven effective as TDGs for palladium-catalyzed C4-functionalizations.[8][16]
Section 2: Troubleshooting Guides for Site-Specific Functionalization
This section provides detailed, problem-oriented guides for achieving regioselectivity at each position of the indole core.
Guide 2.1: Targeting the C2-Position
Problem: My reaction yields the C3-isomer, or a mixture of C2 and C3. How can I force selectivity to C2?
Causality: The kinetic preference for C3 must be overcome by creating a more favorable, directed pathway to C2. This is achieved by using a directing group on the indole nitrogen that forms a stable 5-membered palladacycle intermediate, positioning the catalyst for C2-H activation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor C2-selectivity.
Detailed Protocols & Explanations:
-
Step 1: Install a Chelation-Assisting Group at N1. This is the most reliable strategy. The nitrogen of the DG coordinates to the metal catalyst, forming a metallacycle that directs C-H activation specifically to the C2 position.
-
N-(2-pyridyl)sulfonyl: This group is highly effective for Pd-catalyzed C2-alkenylation. It is robust and can be easily installed and removed.[6]
-
N-Pyrimidyl: Often used in Rh-catalyzed systems.
-
N-Amide/Carbamate: Can also direct to C2, but selectivity can sometimes be an issue.
-
-
Step 2: Re-evaluate Catalyst and Ligand System. Even without a DG, some systems favor C2.
-
Ligand-Enabled Regiocontrol: For oxidative Heck reactions, specific sulfoxide-2-hydroxypyridine (SOHP) ligands have been developed that switch the regioselectivity-determining step from C-H palladation (favors C3) to migratory insertion, resulting in high C2 selectivity.[3][7] This is an advanced technique that avoids DGs but requires specialized ligands.
-
Table 1: Comparison of Strategies for C2-Functionalization
| Strategy | Typical Catalyst | Key Principle | Pros | Cons |
| N-Directing Group | Pd(II), Rh(III), Ru(II) | Chelation-assisted C-H activation via a 5-membered metallacycle.[1][17] | High selectivity, broad scope. | Requires extra steps for DG installation/removal. |
| Ligand Control | Pd(II) | Ligand alters the rate-determining step of the catalytic cycle.[3] | No DG required, high atom economy. | Ligand-dependent, may have narrower substrate scope. |
| C3-Blocking Group | Various | Steric or electronic deactivation of C3 forces reaction at C2. | Simple concept. | Requires pre-functionalized indole, not a direct C-H method. |
Guide 2.2: Targeting the Benzene Core (C4-C7)
Problem: My reaction is unselective, or I cannot achieve any functionalization on the benzene ring.
Causality: The high reactivity of the pyrrole ring must be completely suppressed while simultaneously directing the catalyst to a specific, less reactive C-H bond on the carbocyclic ring. This requires a carefully chosen directing group and catalyst system, where the geometry of the resulting metallacycle is the primary factor controlling the site of reaction.[9][10]
Troubleshooting Workflow:
Caption: Decision workflow for targeting C4-C7 positions.
Detailed Protocols & Explanations:
-
For C4-Functionalization:
-
Strategy: Install a directing group at the C3 position. Carbonyl-containing groups like formyl, acetyl, pivaloyl, or amides are effective.[18][19] The DG coordinates to a palladium catalyst, forming a 6-membered metallacycle that favors C-H activation at the C4 position.[8]
-
Experimental Protocol (C4-Arylation): A representative procedure involves reacting a C3-pivaloyl indole with an aryl iodide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a silver salt oxidant (e.g., Ag₂O).[8]
-
Troubleshooting: If C2-arylation is observed, it may be due to a competing reaction pathway, especially with formyl or carboxylic acid DGs which can be unstable.[18][19] Ensure conditions are anhydrous and consider a more robust DG like pivaloyl or a custom amide. Using a transient directing group like glycine with indole-3-carboxaldehyde can also be a highly effective method for C4 arylation.[8]
-
-
For C7-Functionalization:
-
Strategy: A directing group on the indole nitrogen is required. The size and coordinating ability of the DG are critical. The N-P(O)tBu₂ group is a powerful DG that directs palladium catalysts to the C7 position.[10] A bulky N-pivaloyl group can also direct metal-free borylation to C7 using BBr₃.[2][10]
-
Mechanism: The N1-DG forms a 5-membered metallacycle, which, due to steric and geometric constraints, orients the catalyst toward the C7-H bond.
-
-
For C5 and C6 Functionalization (Divergent Selectivity):
-
Strategy: This often relies on a fascinating principle: catalyst-controlled selectivity . The same directing group can furnish different isomers depending on the metal catalyst used.
-
Example (C3-Pivaloyl DG): With a C3-pivaloyl directing group, a Palladium catalyst typically yields the C4-arylated product. Switching to a Copper catalyst can favor the C5-arylated product.[8][10]
-
Example (N1-P(O)tBu₂ DG): With an N-P(O)tBu₂ directing group, a Palladium catalyst directs to C7 , while a Copper catalyst directs to C6 .[10]
-
Causality: The different coordination geometries and preferred electronic environments of Pd vs. Cu lead to the formation of distinct metallacycle intermediates, thereby altering the site of C-H activation.
-
Table 2: Directing Group and Catalyst Combinations for Benzene Ring Functionalization
| Target Position | Directing Group (Position) | Recommended Catalyst | Key Principle |
| C4 | Pivaloyl, Formyl, Amide (at C3) | Pd(II) | 6-membered palladacycle formation.[8] |
| C5 | Pivaloyl (at C3) | Cu(I)/Cu(II) | Catalyst-controlled switch in regioselectivity.[8][10] |
| C6 | N-P(O)tBu₂ (at N1) | Cu(I)/Cu(II) | Catalyst-controlled switch in regioselectivity.[10] |
| C7 | N-P(O)tBu₂ (at N1) | Pd(II) | 5-membered palladacycle formation.[10] |
| C7 | N-Pivaloyl (at N1) | BBr₃ (Metal-Free) | Chelation-assisted C-H borylation.[2][10] |
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 7. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functionalization of C(sp3)–H Bonds Using a Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01587C [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal Catalysis [etd.iisc.ac.in]
- 18. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Indole Dimerization During Synthesis
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet frustrating side reaction of indole dimerization. Here, we move beyond simple protocols to explore the underlying mechanisms of this side reaction and provide robust, field-proven troubleshooting strategies to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is indole dimerization, and why is my reaction mixture turning dark red or forming a precipitate?
A1: Indole dimerization is a common side reaction where two indole molecules react to form a dimeric adduct. This occurs because the indole nucleus, particularly the C3 position, is highly electron-rich and nucleophilic. Under acidic conditions, one indole molecule (or a reactive intermediate derived from it) can become an electrophile, which is then attacked by a second, nucleophilic indole molecule.[1][2]
The deep color you are observing (often red, purple, or brown) is a classic indicator of this process.[3][4] The resulting dimers, like di(1H‐indol‐3‐yl)methanes (DIMs), are often more conjugated than the starting material, causing them to absorb visible light.[1] These dimers can also be less soluble in common organic solvents than the indole monomer, leading to precipitation.
The most common mechanism, especially in the presence of Brønsted or Lewis acids, involves the protonation of the C3 position of an indole molecule to form a stabilized cation (an indoleninium ion). This electrophilic species is then rapidly intercepted by another indole molecule.
Caption: Acid-catalyzed dimerization of indole.
Q2: In which common indole syntheses is dimerization a significant risk?
A2: Dimerization is a potential side reaction in any synthesis involving indoles under acidic conditions or with potent electrophiles. However, it is particularly prevalent in:
-
Friedel-Crafts Reactions: Both alkylations and acylations can be problematic. The Lewis or Brønsted acids used to activate the electrophile can also protonate the indole, initiating dimerization.[5][6] Furthermore, the desired product can sometimes be more reactive than the starting material, leading to further side reactions.
-
Pictet-Spengler Reaction: This acid-catalyzed reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone.[7][8] The acidic conditions required for the key iminium ion formation and cyclization can also promote the dimerization of the electron-rich indole nucleus, especially if the cyclization step is slow.[7][9]
-
Fischer Indole Synthesis: While the primary challenge in the Fischer synthesis is often ensuring the correct[3][3]-sigmatropic rearrangement, the strongly acidic conditions (e.g., polyphosphoric acid, ZnCl₂) can lead to degradation and oligomerization of the indole product once it is formed.[10][11][12][13]
-
Reactions involving Indole-3-carbinols: Intermediates like indole-3-carbinol are highly susceptible to acid-catalyzed dimerization to form di(indolyl)methanes (DIMs).[1]
Troubleshooting Guide: Prevention Strategies
Q3: My Friedel-Crafts alkylation is failing due to dimerization. How can I fix this?
A3: This is a classic challenge arising from the high nucleophilicity of the indole C3 position. The key is to control the relative rates of the desired alkylation versus the undesired dimerization.
Core Problem: The acid catalyst required for the reaction is indiscriminately activating the indole ring itself.
Solutions:
-
Use a Milder Lewis Acid: Strong Lewis acids (e.g., AlCl₃) are often too harsh. Switching to a milder catalyst can provide the necessary activation for your electrophile without aggressively promoting dimerization.
-
Employ an N-Protecting Group: This is the most robust solution. By placing an electron-withdrawing group on the indole nitrogen, you decrease the nucleophilicity of the entire ring system, making it less prone to protonation and dimerization. The phenylsulfonyl (PhSO₂) and Boc (tert-butyloxycarbonyl) groups are excellent choices.[14] The sulfonyl group is highly deactivating, while the Boc group offers a good balance of deactivation and ease of removal.[14]
-
Control Reaction Temperature: Lowering the reaction temperature can significantly favor the desired kinetic product over side reactions like dimerization.[9] Start your reaction at 0 °C or even -78 °C and monitor the progress carefully by TLC.
-
Reverse Addition: Instead of adding the catalyst to the mixture of indole and electrophile, try adding the indole solution slowly to a mixture of the catalyst and the electrophile. This strategy keeps the concentration of free, unreacted indole low at any given moment, minimizing the chance of one indole molecule attacking another.
Caption: Decision workflow for troubleshooting dimerization.
Q4: How do I choose the right N-protecting group, and can you provide a reliable protocol?
A4: The choice of protecting group is critical and depends on the stability required for your subsequent reaction steps and the conditions you can tolerate for its eventual removal.[4] An ideal protecting group is easy to install, stable to the reaction conditions, and easy to remove in high yield without affecting the rest of the molecule.[4]
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Key Feature |
| Boc (tert-Butyloxycarbonyl) | (Boc)₂O, DMAP, THF/DCM | Unstable to strong acid (TFA, HCl). Generally stable to base and hydrogenation. | TFA, HCl in Dioxane | Versatile and easily removed under mild acidic conditions.[14] |
| Ts (Tosyl) | TsCl, NaH, DMF | Very stable to acid, oxidizing agents, and some reducing agents. | Strong reducing conditions (e.g., Mg/MeOH) or strong base at high temp. | Highly robust for multi-step synthesis requiring harsh conditions. |
| SEM ([2-(Trimethylsilyl)ethoxy]methyl) | SEMCl, NaH, DMF | Stable to a wide range of nucleophiles, bases, and hydrogenation. | Fluoride sources (TBAF) or strong Lewis/protic acids. | Orthogonal removal conditions (fluoride) are highly valuable.[15] |
| PhSO₂ (Phenylsulfonyl) | PhSO₂Cl, Base (e.g., pyridine) | Very robust, similar to Tosyl. | Harsh conditions required for cleavage.[14] | Strong electron-withdrawing effect significantly deactivates the indole ring.[14] |
This protocol provides a self-validating system for protecting the indole nitrogen, which can be easily monitored by TLC.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the indole (1.0 eq.) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Dissolution: Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to dissolve the solids (approx. 0.2 M concentration).
-
Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the solution. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The N-Boc protected product will have a higher Rf value than the starting indole. A stain like potassium permanganate can be used for visualization. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., hexanes) and purify by flash column chromatography on silica gel (e.g., using a 0-10% Ethyl Acetate in Hexanes gradient) to yield the pure N-Boc-indole.
Q5: I am performing a Pictet-Spengler reaction, and my yields are low with significant byproduct formation. Could this be dimerization?
A5: Yes, it is highly likely. The acidic catalyst (often TFA or HCl) essential for the Pictet-Spengler cyclization can also promote dimerization of the starting tryptamine or the product.[7][9] This is especially true if the aldehyde substrate is sterically hindered or electronically deactivated, slowing down the rate of the desired intramolecular cyclization and giving the intermolecular dimerization more time to occur.
Troubleshooting Strategies:
-
Optimize Acid Catalyst and Concentration: The reaction is highly sensitive to the pKa of the acid. Experiment with different Brønsted acids (e.g., TFA, TsOH, HCl) and carefully titrate the concentration.[9] Sometimes, only a catalytic amount is needed, while other substrates may require stoichiometric acid.
-
Solvent Choice: The choice of solvent can influence the stability of the key iminium ion intermediate. Protic solvents like methanol or ethanol are common, but aprotic solvents like DCM or toluene can sometimes give cleaner reactions.
-
Temperature Control: While many Pictet-Spengler reactions are run at reflux, lowering the temperature may improve selectivity by favoring the desired intramolecular cyclization over the bimolecular dimerization.[9]
-
Check Reagent Purity: Impurities in either the tryptamine or the aldehyde can inhibit the reaction or lead to side products, giving dimerization a chance to become the major pathway.[9] Ensure your starting materials are pure before beginning the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of dimeric indoles from Friedel–Crafts reaction of indoles with ketones catalysed by a Brønsted acid ionic liquid and their interactions with BSA and DNA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Iodo-1H-indole-5-carbonitrile
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the efficient cross-coupling of 3-Iodo-1H-indole-5-carbonitrile. Our focus is to empower you with the scientific rationale behind experimental choices to overcome common challenges in the synthesis of complex indole derivatives.
Introduction to the Challenge
This compound is a valuable building block in medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, and the C-3 position is a prime site for functionalization. However, the presence of the electron-withdrawing cyano group at the C-5 position and the reactive N-H group can present unique challenges in catalyst selection and reaction optimization for popular cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This guide will navigate these complexities to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the indole necessary for cross-coupling reactions with this compound?
A1: While not always strictly necessary, N-protection is highly recommended, particularly for Sonogashira and Heck couplings. The indole N-H is acidic and can participate in side reactions, such as N-arylation or acting as a ligand for the palladium catalyst, leading to catalyst deactivation and lower yields. For Suzuki-Miyaura and Buchwald-Hartwig reactions, successful couplings on N-H free indoles have been reported, often under specific conditions (e.g., microwave irradiation). However, for reproducibility and broader substrate scope, protecting the indole nitrogen with a suitable group like Boc (tert-butoxycarbonyl) is a prudent strategy.[1]
Q2: How does the 5-cyano group influence the choice of catalyst and reaction conditions?
A2: The electron-withdrawing nature of the cyano group at the 5-position makes the this compound more electron-deficient. This generally increases its reactivity towards oxidative addition to the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle. However, this enhanced reactivity can also increase the likelihood of side reactions, such as hydrodehalogenation (de-iodination). Therefore, the choice of a robust catalyst system with bulky, electron-rich ligands is crucial to stabilize the palladium center and promote the desired cross-coupling pathway over competing side reactions.
Q3: My reaction is sluggish or fails to go to completion. What are the common causes?
A3: Several factors can contribute to low or no conversion:
-
Catalyst Deactivation: The indole nitrogen or the cyano group can coordinate to the palladium center, leading to inactive catalyst species. The choice of a sterically hindered ligand can mitigate this.
-
Inefficient Oxidative Addition: While the C-I bond is reactive, in some cases, the oxidative addition can still be slow. Using a more active palladium precatalyst or a more electron-rich ligand can help.
-
Poor Reagent Quality: Degradation of the coupling partner (e.g., boronic acid) or impurities in the solvent or base can poison the catalyst.
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly hinder the reaction. A systematic optimization of these parameters is often necessary.
Q4: I am observing a significant amount of the de-iodinated starting material. How can I minimize this side product?
A4: Hydrodehalogenation is a common side reaction. To minimize it:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can sterically shield the palladium center and disfavor the β-hydride elimination pathway that leads to de-iodination.
-
Base Selection: The choice of base is critical. A weaker base or a switch from an organic to an inorganic base can sometimes reduce the rate of this side reaction.
-
Reaction Temperature: Lowering the reaction temperature may improve the selectivity for the desired product.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the cross-coupling of this compound.
Problem 1: Low to No Product Yield
| Potential Cause | Scientific Rationale | Recommended Solution |
| Catalyst Inactivity/Deactivation | The indole N-H, cyano group, or impurities can coordinate to the palladium, forming inactive complexes. | Use a pre-activated catalyst or screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to stabilize the active Pd(0) species.[2] |
| Ineffective Base | The base is crucial for the transmetalation step (Suzuki) or deprotonation of the nucleophile (Buchwald-Hartwig, Sonogashira). | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig; Et₃N, DIPEA for Sonogashira). Ensure the base is anhydrous and of high purity. |
| Solvent Issues | The solvent must be anhydrous and deoxygenated to prevent catalyst oxidation and side reactions. | Use freshly distilled, anhydrous, and thoroughly degassed solvents. Common choices include toluene, dioxane, DMF, and THF. |
| Low Reaction Temperature | The reaction may have a high activation energy barrier. | Gradually increase the reaction temperature. Microwave irradiation can be highly effective in driving the reaction to completion in shorter times.[1] |
| Degraded Coupling Partner | Boronic acids can dehydrate to form unreactive anhydrides. Amines and alkynes can be sensitive to air and moisture. | Use fresh, high-purity coupling partners. For Suzuki reactions, consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). |
Problem 2: Formation of Significant Byproducts
| Byproduct Observed | Potential Cause | Recommended Solution |
| De-iodinated Indole | Competing hydrodehalogenation pathway. | Employ bulky ligands (e.g., t-Bu₃P) to sterically hinder this pathway. Optimize the base and lower the reaction temperature. |
| Homocoupling of Coupling Partner | Common in Suzuki (boronic acid homocoupling) and Sonogashira (Glaser coupling) reactions. | For Suzuki, ensure slow addition of the boronic acid. For Sonogashira, consider a copper-free protocol or use a ligand that minimizes copper-mediated homocoupling. |
| N-Arylation/Alkynylation | Reaction at the indole N-H position. | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM). |
Comparative Data on Catalyst Systems
The selection of the appropriate catalyst system is paramount for a successful cross-coupling reaction. Below is a summary of commonly used palladium catalysts and ligands with their typical performance characteristics for reactions on similar indole scaffolds.
| Coupling Reaction | Palladium Source | Recommended Ligand(s) | Typical Base | Solvent | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | SPhos, XPhos, RuPhos, P(t-Bu)₃, DPPF | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF/H₂O | Bulky, electron-rich ligands are often superior for challenging substrates.[2] |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos, BINAP | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | The choice of ligand is highly dependent on the nature of the amine coupling partner.[3][4] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | Et₃N, DIPEA | DMF, THF, Toluene | Copper co-catalyst (CuI) is often used but can be omitted in "copper-free" protocols to avoid homocoupling.[5][6] |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | N-protection of the indole is often crucial to prevent side reactions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
dot
Caption: Suzuki-Miyaura Coupling Workflow.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). Add the anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Decision-Making for Catalyst Selection
The following diagram illustrates a logical workflow for selecting a suitable catalyst system.
dot
Caption: Catalyst Selection Workflow.
References
Optimizing reaction conditions for N-alkylation of 3-Iodo-1H-indole-5-carbonitrile
An authoritative guide to navigating the complexities of N-alkylation for 3-Iodo-1H-indole-5-carbonitrile, designed for chemical researchers and drug development professionals.
Introduction: The Challenge of Selectivity in Electron-Deficient Indoles
The N-alkylation of indoles is a cornerstone reaction in synthetic chemistry, pivotal for creating a vast array of pharmacologically active compounds. However, the inherent electronic properties of the indole nucleus present a persistent challenge: the competition between N-alkylation and electrophilic substitution at the C3 position. The C3 position is often more nucleophilic than the nitrogen atom, leading to mixtures of N1- and C3-alkylated products.[1][2]
This challenge is magnified in substrates like this compound. The presence of two potent electron-withdrawing groups—the C5 carbonitrile and the C3 iodo group—significantly increases the acidity of the N-H proton.[3] While this facilitates deprotonation, it does not inherently guarantee N-selectivity. Furthermore, the 3-iodo substituent is a valuable synthetic handle for subsequent cross-coupling reactions, making its preservation during N-alkylation critical.[4]
This technical support center provides a comprehensive guide to troubleshooting common issues, optimizing reaction conditions, and achieving high yields of the desired N-alkylated product with precision and confidence.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific experimental issues in a problem-solution format, providing actionable advice grounded in chemical principles.
Q1: My primary issue is poor regioselectivity. I'm isolating a significant amount of the C3-alkylated byproduct. How can I enhance N-selectivity?
A1: This is the most common challenge in indole alkylation.[1] The key is to manipulate the reaction conditions to favor the kinetic and thermodynamic product of N-alkylation. Several factors are critical:
-
Choice of Base and Solvent: This is the most influential parameter. Using a strong, non-nucleophilic base to achieve complete and irreversible deprotonation of the indole nitrogen is crucial.[1][5]
-
High N-Selectivity Conditions: Sodium hydride (NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is the classical and often most effective choice.[1][6] The sodium counter-ion (Na+) forms an ionic salt with the indole nitrogen, which favors reaction at the nitrogen.[5]
-
Conditions to Avoid: Incomplete deprotonation allows the neutral indole to react at its most nucleophilic site, C3.[1] Bases that form more covalent salts, such as those with Mg²+ or Zn²+ counterions, can preferentially direct alkylation to the C3 position.[5]
-
-
Reaction Temperature: Higher reaction temperatures can decisively favor N-alkylation. In some systems, increasing the temperature to 80 °C has been shown to achieve complete N-selectivity.[1][6] It is advisable to start the deprotonation at 0 °C and, after adding the alkylating agent, allow the reaction to warm to room temperature or gently heat it while monitoring progress.
-
Protecting Groups: While it adds steps to the synthesis, a temporary protecting group at the C3 position can be used to physically block C-alkylation, forcing the reaction onto the nitrogen atom.[1]
Q2: My reaction shows very low or no conversion of the starting material. What factors should I investigate?
A2: Low conversion points to issues with reactivity, reagent quality, or reaction conditions.
-
Base Strength and Quality: The pKa of the indole N-H is increased by the electron-withdrawing groups, but a sufficiently strong base is still required for complete deprotonation. Ensure your NaH is fresh; it can be passivated by atmospheric moisture over time. Consider switching to a stronger base like potassium tert-butoxide if NaH fails, though this may impact selectivity.[7]
-
Solvent Purity: The use of anhydrous solvents is non-negotiable. Trace amounts of water will quench the strong base and the indolide anion, halting the reaction. Always use freshly dried solvents.[7]
-
Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride or bromide with low conversion, consider switching to the more reactive alkyl iodide.[7] Adding a catalytic amount of potassium iodide (KI) can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide from a bromide or chloride.
-
Temperature: As mentioned, some reactions require thermal energy. If the reaction is sluggish at room temperature, gradually increase the heat and monitor by Thin Layer Chromatography (TLC).[7]
Q3: I'm observing the formation of a dialkylated product. How can this be suppressed?
A3: Dialkylation (alkylation at both N1 and C3) occurs under forcing conditions or with highly reactive electrophiles.[1]
-
Control Stoichiometry: Use a modest excess of the alkylating agent, typically between 1.05 and 1.2 equivalents.[1]
-
Controlled Addition: Add the alkylating agent slowly and dropwise to the solution of the deprotonated indole.[1][8] This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second alkylation event.
-
Monitor Reaction Progress: Keep a close watch on the reaction via TLC. Once the starting material is consumed and the desired mono-N-alkylated product is dominant, quench the reaction promptly to prevent over-alkylation.
Q4: Are there alternative, milder methods available if my substrate has functional groups sensitive to strong bases like NaH?
A4: Yes, several modern methods avoid the use of harsh bases.
-
Phase-Transfer Catalysis (PTC): This technique uses a biphasic system (e.g., an organic solvent and aqueous NaOH) with a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate. PTC can generate the nucleophilic indolide anion under milder conditions, often leading to high yields of N-alkylated products.[9][10]
-
Copper or Iron Catalysis: Transition-metal-catalyzed methods offer excellent control. For instance, copper hydride (CuH) catalysis can provide high N-selectivity.[1][11] Iron catalysts have also been developed for the selective N-alkylation of indoline derivatives, which can then be oxidized to the corresponding indoles.[12]
-
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction times and often improves yields, sometimes allowing for the use of weaker bases like potassium carbonate.[13][14]
Frequently Asked Questions (FAQs)
-
How do the iodo and nitrile groups on the indole ring affect the N-alkylation reaction? The electron-withdrawing nature of both the C3-iodo and C5-nitrile groups increases the acidity of the N-H proton.[3] This makes the indole easier to deprotonate compared to an electron-rich indole. However, the overall reduced electron density of the ring system can decrease the nucleophilicity of the resulting indolide anion, potentially slowing the subsequent alkylation step.
-
What are the best general starting conditions for this reaction? A robust starting point is to use this compound (1.0 eq.), sodium hydride (60% dispersion in oil, 1.1-1.2 eq.), and the desired alkyl halide (1.1 eq.) in anhydrous DMF. The reaction should be initiated at 0 °C for the deprotonation step, followed by the addition of the alkylating agent and gradual warming to room temperature.[1][8]
-
Can I use other bases like K₂CO₃ or Cs₂CO₃? While weaker carbonate bases are often used for indole N-alkylation, they may not be strong enough to fully deprotonate this electron-deficient indole, potentially leading to incomplete conversion or favoring C3-alkylation due to equilibrium conditions. They are more suitable for substrates activated by N-protecting groups or under microwave conditions.[13]
-
My purification is difficult. Any suggestions? Careful column chromatography on silica gel is the standard method. Use a solvent system with a gradual polarity gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) to achieve good separation between the non-polar C3-alkylated byproduct, the slightly more polar N-alkylated product, and the highly polar starting material.
Visualized Workflows and Logic
To further clarify the experimental process and decision-making, the following diagrams have been generated.
Caption: Standard experimental workflow for N-alkylation.
Caption: A decision tree for troubleshooting common issues.
Data Summary: Influence of Reaction Conditions
The selection of base and solvent has a profound impact on the N/C3 regioselectivity. The following table summarizes general trends observed in indole alkylation chemistry.
| Base | Solvent | Typical N/C3 Selectivity | Key Considerations |
| NaH | DMF | High N-selectivity | The gold standard for promoting N-alkylation. Ensures complete deprotonation.[1][6] |
| NaH | THF | High N-selectivity | An excellent alternative to DMF. The indolide salt may have lower solubility.[1][7] |
| KH | THF | High N-selectivity | Similar to NaH, potassium counter-ion also strongly favors N-alkylation.[5] |
| K₂CO₃ / Cs₂CO₃ | DMF / Acetonitrile | Variable, often lower N-selectivity | Weaker bases may not achieve full deprotonation, leading to competing C3-alkylation.[5] |
| DBU / DABCO | Various | Variable | Organic bases can be effective but selectivity is highly substrate-dependent.[1][15] |
Optimized Experimental Protocol
General Protocol for N-Alkylation using Sodium Hydride
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), HPLC grade
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Seal the flask with a septum and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) via syringe to dissolve the indole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq.) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care. Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30-60 minutes. Complete deprotonation is often indicated by the cessation of gas evolution and the formation of a homogenous solution or a fine suspension of the sodium indolide salt.
-
Alkylation: While maintaining the temperature at 0 °C, add the alkyl halide (1.1 eq.) dropwise via syringe over several minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction's progress by TLC, eluting with an appropriate mixture of hexane and ethyl acetate. The product should be less polar than the starting material.
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-alkylated-3-iodo-1H-indole-5-carbonitrile.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 10. researchgate.net [researchgate.net]
- 11. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 12. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijoer.com [ijoer.com]
- 14. Three- and Four-Component Syntheses of 3-Arylmethylindoles by Microwave-Assisted One-Pot Heck Isomerization-Fischer Indolization (Alkylation) (HIFI and HIFIA) Sequences [organic-chemistry.org]
- 15. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Failed Fischer Indolization for Substituted Indoles
Welcome to the technical support center for the Fischer indolization of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful and historic reaction. My aim is to provide you with not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively. The Fischer indole synthesis, while versatile, is notoriously sensitive to a variety of factors, and success often lies in understanding the nuances of the reaction mechanism and the influence of your specific substrates.[1]
Part 1: Troubleshooting Common Fischer Indolization Failures
This section is organized by the common issues observed during the reaction.
Issue 1: Low to No Product Formation
This is one of the most frequent challenges. Let's break down the potential culprits.
Potential Cause 1: Inappropriate Acid Catalyst
The choice and concentration of the acid catalyst are critical.[2] The catalyst facilitates key steps, including the isomerization of the hydrazone to the enamine and the subsequent[3][3]-sigmatropic rearrangement.[4] An acid that is too weak may not be sufficient to promote the reaction, while an overly strong acid can lead to the degradation of starting materials or the desired product.[4]
Solutions:
-
Catalyst Screening: A range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[2][5][6] It is advisable to screen a selection of these to find the optimal catalyst for your specific substrates.[2] Polyphosphoric acid (PPA) is often a highly effective catalyst for this reaction.[2]
-
Concentration Optimization: Ensure you are using a sufficient amount of the chosen acid. Insufficient catalyst can lead to incomplete conversion.[2]
| Catalyst Type | Examples | Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, PPA | PPA is often effective for cyclization. Milder acids like acetic acid can prevent side reactions with sensitive substrates.[7] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃ | Useful for a variety of substrates.[5][7] |
Potential Cause 2: Unfavorable Electronic Effects of Substituents
The electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound can significantly impact the reaction's success.[8]
-
Electron-donating groups on the carbonyl component can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate, which can preclude the desired[3][3]-sigmatropic rearrangement.[3][8][9] This is a primary reason for the failure of certain Fischer indolizations.[3]
-
Electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction, often requiring harsher conditions (stronger acid, higher temperature) to proceed.[7][10] Conversely, electron-donating groups on the phenylhydrazine can sometimes have a detrimental effect on the reaction outcome.[11]
Solutions:
-
For substrates with strong electron-donating groups on the carbonyl portion, consider using a milder acid catalyst or running the reaction at a lower temperature to disfavor the N-N bond cleavage pathway.[8]
-
For phenylhydrazines with electron-withdrawing groups, a systematic increase in acid strength and temperature may be necessary.[7]
Logical Relationship of Substituent Electronic Effects
Caption: Logical relationships of substituent electronic effects on the Fischer indole synthesis.
Potential Cause 3: Suboptimal Reaction Conditions
The Fischer indole synthesis is highly sensitive to reaction parameters such as temperature and time.[1]
-
Temperature: If the temperature is too low, the rate of the key[3][3]-sigmatropic rearrangement may be too slow, leading to incomplete conversion.[12] Conversely, excessively high temperatures can cause decomposition of the starting materials, intermediates, or the final product, resulting in tar formation and lower yields.[2][12]
-
Reaction Time: Prolonged reaction times, especially at high temperatures, can also lead to decomposition.[2]
Solutions:
-
Optimize Temperature: Carefully control and optimize the reaction temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial.[2] If the reaction is sluggish, a cautious increase in temperature may be beneficial.[2]
-
Optimize Reaction Time: Use TLC to determine the optimal reaction time to maximize product formation while minimizing decomposition.[2]
-
Microwave Synthesis: Consider using microwave-assisted synthesis, which can often improve yields and significantly reduce reaction times.[2]
Potential Cause 4: Poor Quality of Starting Materials
Impurities in the phenylhydrazine or the carbonyl compound can lead to side reactions and inhibit the desired transformation.[2][7]
Solutions:
-
Purify Starting Materials: Ensure the purity of your starting materials by using freshly distilled or recrystallized compounds.[2][7]
-
Use Hydrazine Salts: Consider using the hydrochloride salt of the phenylhydrazine, which is often more stable and easier to handle.[7]
Issue 2: Formation of Multiple Products/Side Reactions
Observing multiple spots on your TLC plate is a common indication of side reactions.
Potential Cause 1: Regioisomer Formation with Unsymmetrical Ketones
The use of unsymmetrical ketones can lead to the formation of two regioisomeric indoles.[1] The regioselectivity is influenced by the acidity of the medium and steric effects.[8]
Solutions:
-
Acid Selection: The choice of acid catalyst and its concentration can significantly impact the product ratio.[8] Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[8]
-
Steric Hindrance: The use of bulky substituents on either the ketone or the phenylhydrazine can help direct the cyclization to the less sterically hindered position.[8]
Potential Cause 2: Aldol Condensation and Other Byproducts
Side reactions such as aldol condensations or Friedel-Crafts type reactions can consume starting materials and complicate purification.[1][2]
Solutions:
-
Reaction Condition Optimization: Fine-tuning the reaction temperature, time, and acid concentration can help minimize the formation of these byproducts.[2]
-
One-Pot Procedures: To minimize handling losses and potential side reactions, consider a one-pot procedure where the hydrazone formation and indolization occur in the same vessel without isolating the intermediate.[2]
Troubleshooting Workflow
Caption: A troubleshooting workflow for common Fischer indole synthesis problems.
Part 2: Frequently Asked Questions (FAQs)
Q1: My reaction seems to have stalled, with starting material remaining even after prolonged heating. What should I do?
This indicates incomplete conversion, which can be due to several factors. First, ensure your acid catalyst is sufficient in both type and amount.[2] The key[3][3]-sigmatropic rearrangement often has a significant activation energy and may require higher temperatures.[2] Cautiously increasing the temperature while monitoring for decomposition via TLC can be beneficial.[2] Also, verify the purity of your starting materials, as impurities can inhibit the reaction.[7]
Q2: I am having significant difficulty with the purification of my substituted indole. What are some effective strategies?
Purification can indeed be challenging. If your product is a solid, recrystallization is often an effective method.[7] For non-crystalline products or complex mixtures, column chromatography is necessary. If you are experiencing streaking or poor separation on silica gel, consider the following:
-
Solvent System: Experiment with different eluent systems to achieve better separation.[7]
-
Inert Atmosphere: Indoles can be susceptible to oxidation, leading to colored impurities.[8] Running the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative decomposition.[2]
Q3: Can I synthesize C3-N-substituted indoles using the Fischer method?
The synthesis of C3-N-substituted indoles via the Fischer method is notoriously difficult and often fails.[3][8] This is because the substituents that would lead to a C3-N-substituted product strongly favor the competing N-N bond cleavage pathway over the desired[3][3]-sigmatropic rearrangement.[3] For these targets, alternative synthetic routes are generally recommended.
Q4: Is it always necessary to isolate the hydrazone intermediate?
No, it is not always necessary. In many cases, a one-pot procedure where the arylhydrazine and carbonyl compound are reacted directly under indolization conditions is successful and can minimize handling losses.[1][2] However, if the hydrazone is unstable under the strong acidic conditions of the cyclization, pre-forming and isolating it under milder conditions may be advantageous.[8]
Part 3: Experimental Protocols
General Protocol for Fischer Indole Synthesis (One-Pot)
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Phenylhydrazine hydrochloride (1.0 eq.)
-
Ketone or aldehyde (1.05 eq.)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid)
-
Solvent (e.g., ethanol, acetic acid, or neat)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the phenylhydrazine hydrochloride and the carbonyl compound in the chosen solvent.[7]
-
Catalyst Addition: Add the acid catalyst to the mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.[7]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.[7]
-
Otherwise, carefully neutralize the acid (e.g., with a saturated aqueous solution of sodium bicarbonate) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.[7]
Protocol using Polyphosphoric Acid (PPA)
Procedure:
-
Hydrazone Formation (Optional): The hydrazone can be pre-formed by reacting the phenylhydrazine and carbonyl compound in ethanol with a catalytic amount of acetic acid.[2]
-
Indolization:
-
In a separate flask, heat polyphosphoric acid (PPA) to approximately 100°C.
-
Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.
-
Heat the mixture to 150-160°C for 10-15 minutes. The mixture will typically darken.[2]
-
-
Work-up:
-
Allow the reaction to cool to about 100°C and then pour it onto crushed ice with stirring.
-
The solid product should precipitate. Filter the solid and wash it thoroughly with water, followed by a small amount of cold ethanol.[2]
-
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 11. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Homocoupling in Palladium-Catalyzed Reactions of Iodoindoles
Welcome to our dedicated technical support center for chemists and researchers engaged in the palladium-catalyzed cross-coupling of iodoindoles. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address a common and often frustrating side reaction: homocoupling. Our goal is to equip you with the knowledge to diagnose the root causes of this unwanted reaction and implement effective strategies to maximize the yield of your desired cross-coupled product.
The indole scaffold is a privileged structure in medicinal chemistry, and palladium-catalyzed reactions are a powerful tool for its functionalization. However, the inherent reactivity of iodoindoles can lead to the formation of undesired bi-indole dimers, complicating purification and reducing overall efficiency. This guide provides practical, field-proven insights to help you navigate these challenges.
Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues
This section is structured to help you identify the potential causes of excessive homocoupling in your reactions and provides step-by-step solutions.
Problem 1: Significant formation of bi-indole (iodoindole homocoupling) is observed.
Observation: Your reaction mixture shows a significant amount of a symmetrical bi-indole product, confirmed by analytical techniques such as LC-MS or NMR. This is often accompanied by a lower than expected yield of the desired cross-coupled product.
Probable Causes & Solutions:
-
Cause A: In-situ Reduction of Pd(II) to Pd(0) is Inefficient or Leads to Side Reactions. Many common palladium sources, such as Pd(OAc)₂, are in the Pd(II) oxidation state and need to be reduced in situ to the catalytically active Pd(0) species. This reduction can sometimes be slow or incomplete, or it can be promoted by the homocoupling of the iodoindole itself.[1][2]
-
Solution 1: Switch to a Pre-formed Pd(0) Catalyst. Using a catalyst that is already in the Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often mitigate this issue.[3] These catalysts do not require an in-situ reduction step, which can minimize the pathways leading to homocoupling. Handle Pd(0) catalysts under an inert atmosphere to prevent oxidation.[3]
-
Solution 2: Optimize the Ligand. The choice of phosphine ligand can influence the rate and efficiency of the reduction of Pd(II) to Pd(0). Bulky, electron-rich ligands can facilitate the formation of the active catalyst and promote the desired catalytic cycle.
-
-
Cause B: Presence of Oxygen in the Reaction Mixture. Oxygen can promote the oxidative homocoupling of organometallic intermediates.[4][5] This is a particularly common issue in Suzuki and Sonogashira reactions.
-
Solution: Rigorous Degassing. Ensure that all solvents and the reaction vessel are thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[4][5] Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Cause C: Inappropriate Base Selection. The base plays a crucial role in many palladium-catalyzed reactions, and an unsuitable base can lead to side reactions, including homocoupling. For instance, a base that is too strong or too weak can disrupt the catalytic cycle.
-
Solution: Screen Different Bases. For Suzuki reactions with iodoindoles, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[3] The solubility of the base is also critical; ensure it is finely powdered and consider the use of a co-solvent like water to improve its efficacy.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often employed.[6]
-
Problem 2: Significant formation of a symmetrical biaryl from the coupling partner (e.g., boronic acid homocoupling in Suzuki reactions).
Observation: Besides the desired product, you observe a significant amount of the homocoupled product derived from your coupling partner (e.g., a biphenyl from phenylboronic acid).
Probable Causes & Solutions:
-
Cause A: Palladium(II)-Mediated Homocoupling. Residual or generated Pd(II) species can react with organoboronic acids in a stoichiometric reaction to produce the homocoupled biaryl and Pd(0).[4][7] The presence of oxygen can exacerbate this issue.[7]
-
Solution 1: Rigorous Exclusion of Oxygen. As mentioned previously, thorough degassing is crucial to minimize the formation of Pd(II) species from the oxidation of Pd(0).[4][7]
-
Solution 2: Add a Mild Reducing Agent. The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[4]
-
Solution 3: Slow Addition of the Boronic Acid. Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[8]
-
-
Cause B: High Reaction Temperature. Elevated temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling.[8]
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the indole nitrogen (N-H) before performing a palladium-catalyzed cross-coupling reaction?
A1: It is often highly recommended. The free N-H group on the indole ring can be acidic and can coordinate to the palladium center, potentially inhibiting the catalyst or leading to undesired side reactions.[10] For many palladium-catalyzed reactions, including Sonogashira and Suzuki couplings, protection of the indole nitrogen with groups like methanesulfonyl, tosyl, or a simple methyl group has been shown to lead to more reliable results and higher yields.[11][12] However, there are protocols developed for unprotected indoles, which typically require careful optimization of catalysts, ligands, and bases.[13][14][15]
Q2: I'm performing a Sonogashira coupling with an iodoindole and a terminal alkyne, and I'm seeing a lot of the di-alkyne (Glaser coupling) product. How can I minimize this?
A2: Glaser coupling is a common side reaction in Sonogashira couplings, and it is primarily promoted by the copper(I) co-catalyst.[16] The most effective way to minimize this is to switch to copper-free Sonogashira conditions .[16][17] These protocols rely on a palladium catalyst and a suitable base, often an amine, and are highly effective for indole substrates.
Q3: What type of phosphine ligands are best for minimizing homocoupling with iodoindoles?
A3: Bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the oxidative addition of the iodoindole to the Pd(0) center and facilitate the reductive elimination step to form the desired product, outcompeting the pathways that lead to homocoupling. For Suzuki reactions, ligands like SPhos and XPhos have shown excellent results with nitrogen-rich heterocycles.[13] For Buchwald-Hartwig aminations, bidentate phosphine ligands such as BINAP and DPPF can be effective.[18]
Q4: Can the position of the iodine on the indole ring affect the likelihood of homocoupling?
A4: Yes, the electronic environment of the C-I bond can influence its reactivity. For instance, an electron-donating group on the indole nitrogen can make the C-I bond more electron-rich, which may affect the rate of oxidative addition and potentially make side reactions more competitive.[11] The position of the iodine (e.g., C2, C3, C4, etc.) will also impact the steric and electronic properties of the substrate, which can influence the optimal reaction conditions.
Q5: My reaction turns black immediately after adding the palladium catalyst. Is this a problem?
A5: The formation of a black precipitate, often referred to as "palladium black," can indicate catalyst decomposition. This is often associated with failed or low-yielding reactions and can be caused by the presence of oxygen, impurities in the reagents or solvents, or running the reaction at too high a temperature. If you observe this, it is a strong indication that your reaction conditions, particularly the inert atmosphere, need to be improved.
Visualizing the Reaction Pathways
To better understand the competition between the desired cross-coupling and the undesired homocoupling, it is helpful to visualize the catalytic cycles.
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling of an Iodoindole with Minimized Homocoupling
This protocol provides a starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add the iodoindole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Summary Table for Condition Optimization
| Parameter | Recommended Starting Point | Optimization Strategy to Reduce Homocoupling |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[3] |
| Ligand | PPh₃ (2-4 equiv. to Pd) | Screen bulky, electron-rich ligands (e.g., SPhos, XPhos for Suzuki).[13] |
| Base | K₂CO₃ (2-3 equiv.) | Screen other inorganic bases (Cs₂CO₃, K₃PO₄); ensure base is finely powdered.[3] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Ensure rigorous degassing; screen other aprotic solvents like toluene or THF. |
| Temperature | 80-100 °C | Start at a lower temperature (e.g., 60-80 °C) and increase cautiously if the reaction is slow.[9] |
| Atmosphere | Nitrogen or Argon | Use freeze-pump-thaw cycles for complete oxygen removal.[4][5] |
Logical Workflow for Troubleshooting
Caption: A decision-making workflow for troubleshooting homocoupling.
References
- 1. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 11. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | MDPI [mdpi.com]
- 15. Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 3-Iodo-1H-indole-5-carbonitrile and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of innovation. Its versatile structure is a recurring motif in a vast array of biologically active compounds.[1] Within this privileged class of heterocycles, halogenated derivatives, particularly those bearing a carbonitrile moiety, have garnered significant interest for their potential as modulators of key cellular signaling pathways. This guide provides an in-depth technical comparison of 3-Iodo-1H-indole-5-carbonitrile and its analogs, offering insights into their characterization and potential applications, with a focus on their role as potential inhibitors of the PI3K/Akt/mTOR signaling pathway.
The Strategic Importance of the 3-Iodo and 5-Carbonitrile Substitution Pattern
The unique arrangement of an iodine atom at the 3-position and a carbonitrile group at the 5-position of the indole ring is not arbitrary. This specific substitution pattern is designed to leverage several key principles of medicinal chemistry:
-
The Role of the Halogen: The iodine atom at C3 can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding.[2] This can contribute to enhanced binding affinity and selectivity for target proteins. Furthermore, the lipophilicity of the iodine atom can influence the compound's ability to cross cellular membranes.
-
The Carbonitrile Moiety: The electron-withdrawing nature of the carbonitrile group at C5 significantly alters the electronic properties of the indole ring system. This can modulate the pKa of the indole nitrogen and influence the molecule's overall polarity and metabolic stability. The nitrile group can also act as a hydrogen bond acceptor, further contributing to interactions with biological targets.
-
Synergistic Effects: The combination of these two functional groups can lead to synergistic effects on biological activity. For instance, in the context of kinase inhibition, the indole scaffold can serve as a hinge-binding motif, while the substituents at the C3 and C5 positions can extend into other pockets of the active site, enhancing potency and selectivity.
Comparative Physicochemical Properties
To understand the impact of these substitutions, it is crucial to compare the physicochemical properties of this compound with its key analogs.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₉H₅IN₂ | 268.06 | 1092114-59-4[3][4][5] |
| 3-Bromo-1H-indole-5-carbonitrile | C₉H₅BrN₂ | 221.06 | 1388031-98-8[6] |
| 3-Chloro-1H-indole-5-carbonitrile | C₉H₅ClN₂ | 176.60 | Not readily available |
| 5-Iodo-1H-indole-3-carbonitrile | C₉H₅IN₂ | 268.06 | Not readily available |
Synthesis and Spectroscopic Characterization: A Comparative Analysis
For a direct comparison, we will examine the detailed characterization of a key isomer, 5-Iodo-1H-indole-3-carbonitrile . The data for this compound provides a valuable benchmark for understanding the spectroscopic signatures of this class of molecules.
Spectroscopic Data for 5-Iodo-1H-indole-3-carbonitrile[7]
| Parameter | Data |
| Appearance | White solid |
| Melting Point | 190–191 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.35 (s, 1H), 8.25 (s, 1H), 7.95 (d, J = 1.3 Hz, 1H), 7.55 (dd, J = 8.6, 1.6 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 135.5, 134.5, 131.7, 129.2, 126.8, 115.8, 115.4, 86.0, 83.7 |
| IR (cm⁻¹) | 3276, 2923, 2360, 2218, 1508, 1418, 1240, 883, 796, 611, 418 |
| HRMS (ESI) | m/z calculated for C₉H₅IN₂Na [M + Na]⁺: 268.9570; found 268.9574 |
Interpretation of Spectroscopic Data:
-
¹H NMR: The singlet at 12.35 ppm is characteristic of the indole N-H proton. The downfield singlets at 8.25 and 7.95 ppm correspond to the protons on the pyrrole and benzene rings, respectively, deshielded by the electron-withdrawing nitrile and iodo groups. The doublets and double doublet between 7.40 and 7.55 ppm are indicative of the remaining aromatic protons.
-
¹³C NMR: The spectrum shows the expected number of carbon signals for the indole core. The signal at 115.8 ppm is characteristic of the nitrile carbon.
-
IR: The sharp peak at 2218 cm⁻¹ is a clear indication of the C≡N stretching vibration of the nitrile group. The broad peak around 3276 cm⁻¹ corresponds to the N-H stretch of the indole ring.
Biological Context: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[7][8] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9][10] Indole derivatives, including indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway, providing a strong rationale for exploring novel indole-based inhibitors.[7][11]
The this compound scaffold is a promising starting point for the design of potent and selective PI3K/Akt/mTOR inhibitors. The indole core can mimic the adenine region of ATP, binding to the hinge region of the kinase domain, while the iodo and carbonitrile substituents can be tailored to achieve specific interactions within the ATP-binding pocket, potentially leading to enhanced potency and selectivity for different isoforms of PI3K or for mTOR itself.
Figure 1: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by indole analogs.
Experimental Protocols
To facilitate research in this area, we provide the following detailed protocols for the characterization of this compound and its analogs.
Protocol 1: Synthesis of this compound
Rationale: This protocol is a general method for the electrophilic iodination of an activated indole ring at the C3 position. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent.
Materials:
-
1H-indole-5-carbonitrile
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1H-indole-5-carbonitrile (1 equivalent).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Iodosuccinimide (1.1 equivalents) portion-wise over 10 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Figure 2: A typical workflow for the synthesis and characterization of this compound.
Protocol 2: Characterization by NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR will confirm the successful iodination at the C3 position and the overall structure.
Procedure:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum. Expected signals should be consistent with the structure, with particular attention to the disappearance of the C3-H proton signal from the starting material and the shifts in the aromatic region.
-
Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals should correspond to the number of unique carbons in the molecule. The C3 carbon signal will be significantly shifted due to the attachment of the iodine atom.
-
(Optional) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
Protocol 3: In Vitro Kinase Assay (General)
Rationale: To evaluate the biological activity of the synthesized compounds as potential kinase inhibitors, an in vitro kinase assay is essential. This protocol provides a general framework that can be adapted for specific kinases like PI3K, Akt, or mTOR.
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations for testing.
-
In a microplate, add the kinase, the appropriate substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Add the test compound at various concentrations to the wells. Include appropriate controls (no enzyme, no compound).
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specific time.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by various methods, such as filter binding assays and scintillation counting for radiolabeled ATP, or by using phosphorylation-specific antibodies in an ELISA-based format.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Figure 3: A simplified workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The unique combination of a halogen bond donor and a hydrogen bond acceptor on a privileged indole core provides a rich platform for structure-activity relationship (SAR) studies. This guide has provided a framework for the synthesis, characterization, and biological evaluation of this important class of molecules.
Future work should focus on obtaining a complete set of experimental data for this compound to allow for a direct and quantitative comparison with its bromo and chloro analogs, as well as its regioisomers. Such studies will be invaluable in elucidating the precise structural requirements for potent and selective inhibition of the PI3K/Akt/mTOR pathway and will undoubtedly pave the way for the development of the next generation of indole-based therapeutics.
References
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
A Comparative Guide to the Reactivity of 3-Iodoindoles vs. 3-Bromoindoles in Cross-Coupling Reactions
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1] Functionalization of the indole scaffold, particularly at the C3-position, is a critical strategy in drug discovery for modulating biological activity. Among the most powerful methods for this purpose are palladium-catalyzed cross-coupling reactions, which utilize 3-haloindoles as versatile synthetic precursors.
This guide provides an in-depth comparison of the reactivity of two common substrates: 3-iodoindoles and 3-bromoindoles. For researchers, scientists, and drug development professionals, understanding the nuanced differences in their performance is paramount for efficient reaction optimization, rational route design, and the successful synthesis of complex molecular targets. We will delve into the fundamental principles governing their reactivity, present supporting experimental data, and provide field-proven protocols to guide your synthetic endeavors.
I. The Decisive Factor: Carbon-Halogen Bond Properties
The disparate reactivity between 3-iodoindoles and 3-bromoindoles is fundamentally rooted in the intrinsic properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. These differences directly influence the kinetics and thermodynamics of the catalytic cycle in cross-coupling reactions.
The first and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[2][3] The energy required for this step is directly related to the strength of that bond.
-
Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. The average BDE for a C-I bond is approximately 213-240 kJ/mol, whereas for a C-Br bond, it is around 285-327 kJ/mol.[4][5][6] This lower BDE for the C-I bond translates to a lower activation energy for the oxidative addition step, allowing the reaction to proceed more readily, often at lower temperatures and with faster kinetics.[3]
-
Leaving Group Ability: Iodide (I⁻) is a better leaving group than bromide (Br⁻) due to its larger size and greater polarizability, which helps stabilize the negative charge.
This fundamental difference in bond strength establishes a clear reactivity hierarchy: Ar-I > Ar-Br >> Ar-Cl .[2][7] Consequently, 3-iodoindoles are generally more reactive substrates in palladium-catalyzed transformations than their 3-bromoindole counterparts.
II. Comparative Performance in Key Cross-Coupling Reactions
The superior reactivity of 3-iodoindoles is consistently observed across the most vital classes of cross-coupling reactions. While 3-bromoindoles are certainly viable substrates, they often require more forcing conditions—higher temperatures, longer reaction times, or more activated catalysts—to achieve comparable yields.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is a workhorse reaction in medicinal chemistry. In this context, 3-iodoindoles consistently outperform 3-bromoindoles, enabling milder conditions and broader substrate scope. Subsequent palladium-catalyzed Suzuki reactions of 3-iodoindoles have been shown to proceed smoothly in good yields.[8][9]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Indole Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Source |
| 1 | 3-Iodo-1-methyl-2-phenylindole | (p-tolyl)boronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | DMSO/H₂O, 85 °C, 2 h | 95% | [10] |
| 2 | 3-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O, 100 °C, 12 h | 91% | [11] |
| 3 | 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane, 150 °C, 15 min (MW) | 87% | [12] |
| 4 | N-Boc-3-iodo-5-nitroindazole | Pinacol vinyl boronate | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane, 150 °C, 15 min (MW) | 13% | [12] |
| *Note: Indazole is an isomer of indole, but the reactivity trend of the C-X bond is analogous. Entry 4 demonstrates that even with a more reactive substrate, catalyst/substrate incompatibilities can arise, but the unprotected iodo-substrate (Entry 3) still performs well. |
Experimental Protocol: Synthesis of 1-Methyl-2-phenyl-3-(p-tolyl)-1H-indole [10]
-
To an oven-dried Schlenk tube under a nitrogen atmosphere, add 3-iodo-1-methyl-2-phenyl-1H-indole (167 mg, 0.50 mmol), (p-tolyl)boronic acid (204 mg, 1.50 mmol), tetrakis(triphenylphosphine)palladium(0) (28.9 mg, 0.025 mmol), and cesium carbonate (652 mg, 2.00 mmol).
-
Add dimethyl sulfoxide (DMSO, 5.0 mL) and deionized water (0.8 mL) via syringe.
-
Heat the reaction mixture in an oil bath at 85 °C for 2 hours, monitoring by TLC.
-
After cooling to room temperature, add deionized water (20 mL) to the reaction mixture.
-
Extract the aqueous phase with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Heck-Mizoroki Coupling
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[13] It is invaluable for synthesizing 3-vinylindoles. Similar to the Suzuki coupling, 3-iodoindoles are more reactive substrates, often providing higher yields of the desired trans-alkene product under milder conditions than 3-bromoindoles.[14][15] Studies have shown that subsequent palladium-catalyzed Heck reactions of 3-iodoindoles proceed smoothly.[8][9]
Quantitative Data for Heck Coupling
| Entry | Indole Substrate | Alkene Partner | Catalyst System | Conditions | Yield | Source |
| 1 | 3-Iodo-1-tosylindole | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Acetonitrile, 80 °C, 2 h | 92% | Representative |
| 2 | 3-Bromo-1-tosylindole | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Acetonitrile, 100 °C, 24 h | 85% | Representative |
| 3 | 2-Iodo-1H-indole-3-carboxylic acid allyl-amide | N/A (Intramolecular) | Pd(OAc)₂ / PPh₃ / K₂CO₃ | DMF, 100 °C, 1 h | 90% | [16] |
| 4 | 4-Bromoanisole** | n-Butyl acrylate | PdCl₂(dppf) / K₂CO₃ | Dioxane, 80 °C, 24 h | 69% | [17] |
| Note: Intramolecular Heck reaction from a different position, but demonstrates high reactivity of the iodo-substrate. | ||||||
| **Note: A non-indole aryl bromide example is shown for general reactivity comparison. |
Experimental Protocol: Synthesis of n-Butyl (E)-3-(1-Tosyl-1H-indol-3-yl)acrylate
-
In a round-bottom flask, dissolve 3-iodo-1-tosylindole (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Add tri(o-tolyl)phosphine (0.04 mmol), palladium(II) acetate (0.02 mmol), and triethylamine (2.0 mmol).
-
Add n-butyl acrylate (1.5 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 2 hours.
-
After cooling, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the product.
Catalytic Cycle: Heck-Mizoroki Coupling
Caption: The catalytic cycle for the Heck-Mizoroki cross-coupling reaction.
C. Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to 3-alkynylindoles, which are valuable intermediates.[18] The reaction typically employs both palladium and copper(I) co-catalysts.[19] The reactivity trend holds, with aryl iodides reacting readily, often at room temperature, while aryl bromides typically require heating to achieve efficient coupling.
Quantitative Data for Sonogashira Coupling
| Entry | Indole Substrate | Alkyne Partner | Catalyst System | Conditions | Yield | Source |
| 1 | 3-Iodo-1-methyl-2-phenylindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 50 °C, 2 h | 98% | [8] |
| 2 | 2-Bromoanilide | Phenylacetylene | Pd(t-Bu₃P)₂ / Cs₂CO₃ | DMF, 60 °C, 1.5 h | Slow cyclization | [20] |
| 3 | 3-Iodo-1H-indazole** | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | DMF, 80 °C, 1 h | 99% (N-protected) | [21] |
| 4 | 4-Iodoanisole | Phenylacetylene | Pd-PEPPSI / PPh₃ / CuI / K₂CO₃ | H₂O, 80 °C, 1 h | 99% | [19] |
| 5 | 4-Bromoanisole | Phenylacetylene | Pd-PEPPSI / PPh₃ / CuI / K₂CO₃ | H₂O, 80 °C, 3 h | 98% | [19] |
| Note: A related substrate where the subsequent cyclization step was studied, but the initial Sonogashira coupling was efficient. | ||||||
| **Note: Indazole substrate, which required N-protection for successful coupling. |
Experimental Protocol: Synthesis of 1-Methyl-2-phenyl-3-(phenylethynyl)-1H-indole [8]
-
To a solution of 3-iodo-1-methyl-2-phenylindole (1.0 mmol) in triethylamine (10 mL), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.01 mmol) under a nitrogen atmosphere.
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.
-
Heat the mixture at 50 °C for 2 hours.
-
Upon completion, cool the reaction to room temperature and filter off the triethylammonium iodide salt.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under vacuum.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure alkynylated indole.
Catalytic Cycle: Sonogashira Coupling
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
D. Buchwald-Hartwig Amination
For the synthesis of 3-aminoindoles and related C-N coupled products, the Buchwald-Hartwig amination is the premier method. This reaction class is also highly sensitive to the nature of the halide. While modern, highly active phosphine ligands have expanded the scope to include aryl bromides and even chlorides, aryl iodides remain the most reactive substrates, often proceeding to completion under the mildest conditions.
Quantitative Data for C-N Coupling
| Entry | Indole Substrate | Amine/Amide Partner | Catalyst System | Conditions | Yield | Source |
| 1 | 4-Bromo-1-ethyl-7-azaindole | Phenylmethanamine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Dioxane, 100 °C, 1 h | 95% | [22] |
| 2 | 3-Iodoindole in Ugi Adduct | Secondary Amide (Intramolecular) | Pd₂(dba)₃ / Ligand / K₂CO₃ | DMF, 130 °C (MW), 20 min | 56-70% | [23] |
| 3 | N-benzyl-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ / Xantphos / K₃PO₄ | Dioxane, 100 °C, 3 h | 85% | [22] |
| *Note: 7-Azaindole is a related heterocyclic core, demonstrating the general reactivity for this class of compounds. |
III. Practical Considerations for Substrate Selection
| Feature | 3-Iodoindoles | 3-Bromoindoles | Senior Scientist's Insight |
| Reactivity | High | Moderate | Iodo-substrates are the go-to for difficult couplings, forcing-condition-sensitive molecules, or when rapid reaction is a priority. |
| Reaction Conditions | Milder (lower temp, shorter time) | More forcing (higher temp, longer time) | Milder conditions prevent degradation of sensitive functional groups and can lead to cleaner reaction profiles with fewer byproducts. |
| Selectivity | High | Lower | In a polyhalogenated substrate (e.g., bromo-iodo-indole), the C-I bond can be selectively functionalized, leaving the C-Br bond intact for subsequent transformations.[24][25] |
| Synthesis & Cost | Often multi-step syntheses; iodinating reagents can be more expensive.[1][8][10] | Often accessible via direct bromination of indoles; brominating agents are generally cheaper. | The higher upfront cost of a 3-iodoindole can be offset by savings in catalyst loading, energy, and purification time due to cleaner, more efficient reactions. |
| Stability | Generally stable | Generally stable | Both are typically stable solids suitable for long-term storage, though specific substitution patterns can influence stability. |
IV. Conclusion
However, the choice is not always straightforward. For cost-sensitive, large-scale syntheses where the coupling is facile, a 3-bromoindole may be the more economical choice. Furthermore, the differential reactivity is a powerful tool in complex syntheses, enabling selective functionalization of a C-I bond in the presence of a C-Br bond.
Ultimately, the optimal choice of halide depends on a careful analysis of the specific synthetic challenge, balancing the need for reactivity against factors of cost, availability, and strategic synthetic design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. ias.ac.in [ias.ac.in]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Palladium Catalysis for 3-Iodoindole Coupling Reactions
Introduction: The Strategic Importance of C3-Functionalized Indoles
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] Functionalization of the indole ring is a critical strategy for modulating biological activity and material properties. Among the various positions on the indole nucleus, the C3-position is particularly significant. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forging carbon-carbon bonds at this position, transforming the readily accessible 3-iodoindole into a diverse array of complex molecules.[3][4] These reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable in both academic and industrial research.[5][6]
This guide provides an in-depth comparison of the efficacy of various palladium catalysts for the three most pivotal cross-coupling reactions involving 3-iodoindoles: the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings. We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to guide your catalyst selection and reaction optimization.
The Engine of Innovation: Understanding the Palladium Catalytic Cycle
At the heart of these transformations lies a common mechanistic framework revolving around a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount for troubleshooting and optimizing reactions.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodoindole, forming a Pd(II) intermediate. This is often the rate-determining step.[5][8]
-
Transmetalation (for Suzuki & Sonogashira) or Migratory Insertion (for Heck): The second coupling partner is delivered to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[9]
Caption: Generalized Palladium Cross-Coupling Cycle.
Part 1: Suzuki-Miyaura Coupling — Forging Biaryl & Vinyl Linkages
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids.[5][10] For 3-iodoindoles, it is the premier method for synthesizing 3-aryl and 3-vinyl indoles, crucial motifs in kinase inhibitors and other drug candidates.[11]
Comparative Efficacy of Palladium Catalysts
The choice of palladium precursor and ligands is critical for achieving high yields and preventing side reactions like protodeboronation.[11] While numerous sophisticated ligand systems exist, several classical catalysts remain effective workhorses in the lab.
| Catalyst System | Typical Loading (mol%) | Base | Solvent System | Temp (°C) | Avg. Yield (%) | Key Insights & Causality |
| Pd(PPh₃)₄ | 2 - 5 | Na₂CO₃ (aq) | Dioxane or DME | 90 - 110 | 68 - 90 | Trustworthy & General: Tetrakis(triphenylphosphine)palladium(0) is a pre-formed, air-stable Pd(0) source, requiring no in-situ reduction. This simplifies setup. The phosphine ligands stabilize the catalyst, but high temperatures may be needed to promote the reaction.[12] |
| Pd(OAc)₂ | 1 - 5 | K₂CO₃ / K₃PO₄ | Toluene / H₂O | 70 - 100 | 34 - 85 | Cost-Effective & Versatile: Palladium(II) acetate is a cheaper Pd(II) precursor that is reduced in-situ to the active Pd(0) species.[9] Its efficacy can be highly dependent on the presence of stabilizing phosphine ligands, which may need to be added separately. Without added ligands, performance can be modest.[12] |
| PdCl₂(dppf) | 1 - 3 | Cs₂CO₃ | Dioxane / DMF | 80 - 100 | >90 | High Performance: The diphosphine ligand (dppf) creates a stable, electron-rich, and sterically defined palladium center. This enhances the rate of reductive elimination, often leading to higher yields under milder conditions and reducing side reactions. It is particularly effective for challenging substrates. |
Field Protocol: Microwave-Assisted Suzuki Coupling of 3-Iodoindazole
This protocol details a representative microwave-assisted Suzuki coupling, which often accelerates reaction times and improves yields.[13] The principles are directly applicable to 3-iodoindoles.
Rationale: Microwave irradiation provides rapid and uniform heating, which can overcome activation barriers more efficiently than conventional heating, leading to shorter reaction times.[13] Dioxane/water is a common solvent system that facilitates the dissolution of both the organic substrate and the inorganic base.[11]
Caption: Experimental workflow for Suzuki coupling.[11][13]
Step-by-Step Methodology:
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 3-iodoindole derivative (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.75 mmol, 1.5 equiv.), and sodium carbonate (1.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a 4:1 mixture of dioxane and water (5 mL).
-
Inerting the System: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes. This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of argon, quickly add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol, 5 mol%).
-
Reaction: Place the sealed vial into the microwave reactor cavity. Irradiate the mixture at 120°C for 40 minutes with stirring.[13] Monitor reaction progress by TLC or LC-MS if desired.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[11]
Part 2: Heck-Mizoroki Reaction — Accessing Cinnamate-Type Structures
The Heck reaction couples the 3-iodoindole with an alkene, typically an electron-deficient one like an acrylate or styrene, to form a new substituted alkene.[8][14] This reaction is exceptionally valuable for synthesizing 3-vinylindoles, which are precursors to a wide range of more complex heterocyclic systems. A key feature is its excellent stereoselectivity, generally favoring the trans product.[14]
Comparative Efficacy of Palladium Catalysts
The most common catalyst for the Heck reaction is Pd(OAc)₂, often used in conjunction with a phosphine ligand, although ligand-free conditions can also be effective.
| Catalyst System | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Avg. Yield (%) | Key Insights & Causality |
| Pd(OAc)₂ | 2 - 5 | Et₃N or Na₂CO₃ | DMF or MeCN | 100 - 120 | 70 - 95 | The Standard Choice: Pd(OAc)₂ is highly effective and is reduced in situ.[9] The base (often a tertiary amine like Et₃N) is critical not only to neutralize the HI generated but also to facilitate the regeneration of the Pd(0) catalyst from the H-Pd(II)-X intermediate.[9][15] |
| PdCl₂(PPh₃)₂ | 2 - 5 | Et₃N | DMF | 100 | ~80 | Pre-ligated Option: Using a pre-ligated Pd(II) source can sometimes offer more consistent results. The triphenylphosphine ligands provide stability to the catalytic species throughout the cycle. |
| Palladacycles | 0.01 - 1 | K₂CO₃ | NMP | 130 | >90 | High Turnover Catalysts: Palladacycles are highly stable and active catalyst precursors that can achieve very high turnover numbers (TONs), making them suitable for large-scale synthesis where catalyst loading is a cost concern.[14] |
Field Protocol: Conventional Heck Coupling of 3-Iodoindazole
This procedure details a standard Heck reaction using methyl acrylate as the coupling partner.[16]
Rationale: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst system. A Schlenk flask and inert gas backfilling are used to rigorously exclude oxygen.[16][17] Sodium carbonate is a solid inorganic base that is effective and easy to remove during work-up.
References
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. odinity.com [odinity.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
A Comparative Analysis of the Biological Activities of 3-Substituted Indole-5-Carbonitriles: A Guide for Drug Discovery Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrrole ring, allows for diverse functionalization, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][4][5] This guide focuses on a specific, promising subclass: 3-substituted indole-5-carbonitriles. The introduction of a carbonitrile group at the 5-position significantly alters the electronic properties of the indole ring, potentially enhancing interactions with biological targets and improving pharmacokinetic profiles. Herein, we provide a comparative overview of the biological activities of these compounds, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
Anticancer Activity: Targeting Key Pathways in Cell Proliferation and Survival
Indole derivatives have yielded several clinically approved anticancer agents, such as vincristine and vinblastine.[1][5] The development of novel indole-based compounds continues to be a fertile area of research.[6][7] The substitution at the 3-position and the presence of a carbonitrile at the 5-position can synergistically contribute to potent anticancer effects.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of 3-substituted indole derivatives is highly dependent on the nature of the substituent at the 3-position. For instance, the replacement of the B ring of the natural product combretastatin A-4 with an N-methyl-5-indolyl moiety reduces tubulin polymerization inhibition, but the introduction of a cyano group at the 3-position of the indole restores this potent activity.[6] This highlights the critical role of the cyano group in modulating anticancer effects.
In a series of novel 1H-indole-3-carbonitrile derivatives developed as Tropomyosin receptor kinase (TRK) inhibitors, compound C11 demonstrated significant antiproliferative effects against TRK-dependent cancer cell lines.[8] Mechanistic studies revealed that this compound induced cancer cell death by arresting the cell cycle, triggering apoptosis, and reducing the levels of phosphorylated TRK.[8]
Comparative Anticancer Activity Data
| Compound ID | 3-Substituent | 5-Substituent | Cancer Cell Line | Activity (IC50/EC50) | Reference |
| C11 | Varied complex moiety | H (on indole-3-carbonitrile) | Km-12 (TRK-dependent) | Potent antiproliferative effects | [8] |
| Compound 16 | Varied complex moiety | H (indole derivative) | Lung and Prostate | Strong cytotoxicity | [9] |
| Indole-thiadiazole 5m | 1,3,4-thiadiazole derivative | 5-Bromo | PaCa2 (Pancreatic) | 1.5 µM | [10] |
| Indole-oxadiazole 2e | 1,3,4-oxadiazole derivative | H | HCT116 (Colon) | 6.43 µM | [11] |
| Indole Acrylamide 16 | Acrylamide derivative | -CN | HCV replication assay | 1.1 µM | [12] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 3-substituted indole-5-carbonitrile compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[13] Indole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[1][13][14][15][16]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of 3-substituted indoles is influenced by the nature of the substituent. For example, the introduction of a pyrazole or imidazole moiety can enhance antimicrobial properties due to the presence of additional nitrogen atoms that may interfere with microbial DNA synthesis.[1] In a study of 3-substituted indole-2-one and -thione derivatives, compounds with specific substitutions were found to be active against S. enterica and methicillin-resistant S. aureus (MRSA).[13][17] While this study does not include a 5-carbonitrile, it underscores the importance of substitution patterns on the indole ring for antimicrobial activity.
Comparative Antimicrobial Activity Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for some 3-substituted indole derivatives against various microorganisms.
| Compound Type | 3-Substituent | Target Microorganism | Activity (MIC) | Reference |
| Indole-2-one/thione derivatives | Varied | S. enterica, MRSA | 125 µg/mL | [13][17] |
| Indole-pyrazole derivative | Pyrazole | Gram-positive bacteria | Zone of inhibition < 0.5 cm | [1] |
| Bis-indole derivative | Indole | E. coli, P. aeruginosa, K. pneumoniae | Zone of inhibition < 24 mm | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the 3-substituted indole-5-carbonitrile compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well with the diluted bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity: A Frontier in Combating Viral Infections
The indole nucleus is present in several antiviral drugs, and research continues to explore new indole derivatives for their potential to combat a wide range of viruses.[1][4][12] The unique electronic and structural features of 3-substituted indole-5-carbonitriles make them attractive candidates for the development of novel antiviral agents.
Structure-Activity Relationship (SAR) Insights
A notable example of a 3-substituted indole-5-carbonitrile with antiviral activity is an indole 2-methacrylate analog. This compound, bearing a cyano group at the 5-position, demonstrated potent anti-HCV activity with an EC50 of 1.1 µM and low cytotoxicity.[12] This finding strongly suggests that the 5-cyano-indole scaffold is a promising starting point for the development of anti-HCV agents.
Another study on 3-indoleacetonitrile showed profound antiviral activity against a broad spectrum of influenza A viruses in vitro and in a mouse model.[18] Although this compound has the nitrile group on the 3-substituent rather than the indole ring itself, it further validates the importance of the nitrile functionality in conjunction with the indole core for antiviral activity.
Comparative Antiviral Activity Data
The following table summarizes the antiviral activity of some relevant indole derivatives.
| Compound Type | 3-Substituent | 5-Substituent | Target Virus | Activity (EC50) | Reference |
| Indole 2-methacrylate analog | 2-methacrylate | -CN | Hepatitis C Virus (HCV) | 1.1 µM | [12] |
| 3-Indoleacetonitrile | -CH2CN | H | Influenza A Virus | Effective in vitro and in vivo | [18] |
| 3-alkynyl-5-aryl-7-aza-indole | Alkynyl | Aryl | RSV, SARS-CoV-2, VEEV | Low micromolar range | [19][20] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in virus-induced plaques in a cell culture.
Workflow for Plaque Reduction Assay
Caption: Workflow for the plaque reduction assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate susceptible host cells in 6- or 12-well plates and grow to confluency.
-
Virus and Compound Incubation: Prepare serial dilutions of the 3-substituted indole-5-carbonitrile compounds. Pre-incubate a known titer of the virus with the compound dilutions for 1 hour.
-
Infection: Remove the culture medium from the cells and infect with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value.
Conclusion and Future Directions
The 3-substituted indole-5-carbonitrile scaffold represents a promising area for the discovery of new therapeutic agents. The available data, though somewhat fragmented, strongly indicates that this class of compounds possesses significant potential in the fields of oncology, infectious diseases, and virology. The electron-withdrawing nature of the 5-carbonitrile group, combined with the diverse functionalities that can be introduced at the 3-position, provides a rich chemical space for optimization.
Future research should focus on the systematic synthesis and evaluation of libraries of 3-substituted indole-5-carbonitriles to establish more comprehensive structure-activity relationships. Head-to-head comparisons of these compounds against standard drugs in a panel of relevant assays will be crucial for identifying lead candidates for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring data integrity and reproducibility. By leveraging the insights and methodologies presented here, researchers can accelerate the translation of these promising molecules into next-generation therapies.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 17. EMU Journal of Pharmaceutical Sciences » Submission » Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME Evaluations [dergipark.org.tr]
- 18. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Analysis of 3-Iodo-1H-indole-5-carbonitrile Reaction Products
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the 3-Iodo-1H-indole-5-carbonitrile Scaffold
In the landscape of medicinal chemistry and materials science, the indole nucleus stands as a privileged scaffold, forming the core of numerous pharmaceuticals and functional organic materials. The strategic functionalization of this heterocyclic system is paramount for the modulation of biological activity and the fine-tuning of material properties. Among the various substituted indoles, this compound has emerged as a particularly versatile building block. The presence of the iodine atom at the C3 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The nitrile group at the C5 position, an electron-withdrawing group, influences the reactivity of the indole ring and serves as a valuable functional group for further transformations.
This guide provides a comparative analysis of the reaction products of this compound subjected to three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Heck, and Sonogashira reactions. We will delve into the spectroscopic signatures of the resulting products, offering a practical framework for their identification and characterization. Furthermore, we will explore alternative methodologies for C3 functionalization, providing a broader context for strategic synthetic planning. This guide is designed to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors, backed by experimental data and a thorough understanding of the underlying reaction mechanisms.
Comparative Analysis of C3-Functionalization Strategies
The introduction of carbon-based substituents at the C3 position of the indole ring can be achieved through several powerful palladium-catalyzed cross-coupling reactions. Below, we compare the Suzuki-Miyaura, Heck, and Sonogashira reactions, highlighting their respective strengths and the characteristic spectroscopic features of their products derived from this compound.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Vinyl Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] This reaction facilitates the formation of a new carbon-carbon bond between an organohalide and an organoboron compound.[2]
Mechanistic Snapshot: The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]
DOT Script for Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Expected Spectroscopic Data for 3-Aryl-1H-indole-5-carbonitrile:
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | - Disappearance of the C2-H proton signal of the starting material (if not substituted).- Appearance of new aromatic proton signals from the coupled aryl group.- Downfield shift of the indole N-H proton. |
| ¹³C NMR | - Appearance of new carbon signals corresponding to the introduced aryl ring.- Significant shift of the C3 carbon signal. |
| Mass Spectrometry (MS) | - Molecular ion peak corresponding to the calculated mass of the coupled product. |
| Infrared (IR) Spectroscopy | - Persistence of the nitrile (C≡N) stretching frequency (~2220 cm⁻¹).- Characteristic N-H stretching of the indole ring (~3400 cm⁻¹).- Appearance of new aromatic C-H stretching and bending vibrations.[4][5] |
Heck Reaction: Vinylation of the Indole Core
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[6] It is particularly useful for the synthesis of substituted alkenes.[7]
Mechanistic Snapshot: The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step releases the vinylated product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[8]
DOT Script for Heck Reaction Workflow:
Caption: Workflow for a typical Heck reaction.
Expected Spectroscopic Data for 3-Vinyl-1H-indole-5-carbonitrile:
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | - Appearance of vinylic proton signals with characteristic coupling constants for cis or trans isomers. |
| ¹³C NMR | - Appearance of two new sp² carbon signals corresponding to the vinyl group. |
| Mass Spectrometry (MS) | - Molecular ion peak corresponding to the calculated mass of the vinylated product.[9] |
| Infrared (IR) Spectroscopy | - Persistence of the nitrile (C≡N) stretching frequency (~2220 cm⁻¹).- Characteristic N-H stretching of the indole ring (~3400 cm⁻¹).- C=C stretching of the newly formed double bond (~1630 cm⁻¹).[4][5] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.[11]
Mechanistic Snapshot: The Sonogashira reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then affords the alkynylated product.[12]
DOT Script for Sonogashira Coupling Workflow:
Caption: Workflow for a typical Sonogashira coupling reaction.
Expected Spectroscopic Data for 3-Alkynyl-1H-indole-5-carbonitrile:
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | - Disappearance of the terminal alkyne proton signal (if present in the starting material). |
| ¹³C NMR | - Appearance of two new sp carbon signals for the alkyne, typically in the range of 80-100 ppm. |
| Mass Spectrometry (MS) | - Molecular ion peak corresponding to the calculated mass of the alkynylated product. |
| Infrared (IR) Spectroscopy | - Persistence of the nitrile (C≡N) stretching frequency (~2220 cm⁻¹).- Characteristic N-H stretching of the indole ring (~3400 cm⁻¹).- A weak to medium C≡C stretching band around 2100-2260 cm⁻¹.[4][5] |
Alternative Approaches to C3-Functionalization
While palladium-catalyzed cross-coupling reactions are highly effective, it is important for the modern chemist to be aware of alternative strategies. Recent advancements have focused on transition-metal-free methods for the C3-functionalization of indoles, driven by the desire for more sustainable and cost-effective synthetic routes.[13] These methods often rely on the inherent nucleophilicity of the indole C3 position and include:
-
Friedel-Crafts Alkylation: Reaction with electrophilic alkylating agents.[13]
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
-
Mannich Reaction: Condensation with an aldehyde and an amine.
-
Direct C-H Functionalization: While often metal-catalyzed, some metal-free variants are emerging.[14][15]
These alternatives can offer different reactivity profiles and may be more suitable for specific substrates or desired functionalities. A thorough evaluation of the substrate scope, functional group tolerance, and reaction conditions is crucial when selecting the most appropriate method.
Experimental Protocols
The following are generalized, yet detailed, protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions with this compound. It is imperative to note that optimization of reaction conditions (catalyst loading, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 3-aryl-1H-indole-5-carbonitrile.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[16][17]
Protocol 2: Heck Reaction
Objective: To synthesize 3-vinyl-1H-indole-5-carbonitrile.
Procedure:
-
In a sealed tube, combine this compound, palladium(II) acetate (Pd(OAc)₂), and a suitable phosphine ligand (e.g., P(o-tolyl)₃).
-
Add the alkene (e.g., styrene or an acrylate) and a base such as triethylamine (Et₃N) in a solvent like N,N-dimethylformamide (DMF).
-
Seal the tube and heat the mixture to the required temperature (typically 80-120 °C).
-
After the reaction is complete, as indicated by TLC, cool the mixture to room temperature.
-
Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired 3-vinyl-1H-indole-5-carbonitrile.[18][19]
Protocol 3: Sonogashira Coupling
Objective: To synthesize 3-alkynyl-1H-indole-5-carbonitrile.
Procedure:
-
To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI).
-
Evacuate and backfill the flask with argon.
-
Add a solvent such as tetrahydrofuran (THF) or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA).
-
Add the terminal alkyne via syringe and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over sodium sulfate.
-
After removing the solvent under reduced pressure, purify the product by column chromatography.[20][21][22]
Conclusion
The C3-functionalization of this compound via Suzuki-Miyaura, Heck, and Sonogashira couplings offers a powerful and versatile platform for the synthesis of a diverse array of indole derivatives. Each reaction provides a unique pathway to introduce aryl, vinyl, and alkynyl moieties, respectively, and the resulting products can be readily distinguished by their characteristic spectroscopic signatures. A thorough understanding of the reaction mechanisms, experimental protocols, and the expected spectroscopic data is crucial for the successful synthesis and characterization of these valuable compounds. Furthermore, an awareness of alternative, transition-metal-free functionalization strategies allows for a more holistic and adaptable approach to synthetic design. This guide serves as a foundational resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery and materials science endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Infrared Spectra of Indole Compounds - ProQuest [proquest.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. odinity.com [odinity.com]
- 19. benchchem.com [benchchem.com]
- 20. rsc.org [rsc.org]
- 21. scribd.com [scribd.com]
- 22. benchchem.com [benchchem.com]
A Researcher's Guide to Indole Acylation: A Comparative Analysis of Alternatives to the Friedel-Crafts Reaction
The 3-acylindole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, serving as a critical intermediate for a vast array of pharmacologically active compounds.[1][2] For decades, the Friedel-Crafts acylation has been the textbook method for introducing an acyl group onto an indole ring. However, researchers frequently encounter significant challenges with this classical approach. The high electron density of the indole nucleus, which makes it reactive, also renders it susceptible to polymerization and degradation under the harsh conditions of strong Lewis acids like AlCl₃.[3][4] Furthermore, the reaction often suffers from poor regioselectivity, leading to mixtures of N-acylated and C3-acylated products, and necessitates cumbersome protection-deprotection strategies, ultimately compromising atom economy and overall efficiency.[5][6]
This guide provides an in-depth comparison of modern, viable alternatives to the classical Friedel-Crafts acylation for indole functionalization. We will move beyond simple procedural lists to explore the mechanistic underpinnings, comparative performance data, and detailed experimental protocols for each method, empowering researchers to make informed decisions for their specific synthetic challenges.
The Vilsmeier-Haack Reaction: A Milder Electrophile for Formylation
The Vilsmeier-Haack reaction is a well-established and milder alternative, primarily for the C3-formylation of indoles. The key to its success lies in the nature of the electrophile. Instead of a highly reactive acylium ion, the reaction employs a stabilized chloroiminium salt, known as the Vilsmeier reagent, generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[7][8] This reagent is sufficiently electrophilic to attack the electron-rich C3 position of indole but is significantly less harsh than the Lewis acid/acyl chloride combination, preventing substrate degradation.[8]
Causality in Experimental Design
The choice of DMF and POCl₃ is strategic. DMF is an inexpensive and stable source for the formyl group, while POCl₃ is an effective activating agent that is readily available. The reaction is typically initiated at low temperatures (0 °C) to control the exothermic formation of the Vilsmeier reagent before being gently heated to drive the electrophilic aromatic substitution. The final hydrolysis step during aqueous workup is critical to convert the intermediate iminium salt to the desired aldehyde.[9]
Performance Data
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [9] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl) | [10] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [9] |
| 5-Methoxyindole | POCl₃, DMF | 0 to 35 | 2 | 92 | [9] |
Visualizing the Mechanism
References
- 1. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylation of indoles via photoredox catalysis: a route to 3-acylindoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Directing Groups for Indole C-H Activation: A Comparative Study
Introduction: The Challenge and Opportunity of Indole Functionalization
The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Consequently, methods for its precise functionalization are of paramount importance. Direct C-H activation has emerged as a powerful, atom-economical strategy to modify the indole nucleus, bypassing the need for pre-functionalized substrates.[3][4]
However, the indole ring presents a significant challenge for regioselectivity. It contains multiple C-H bonds with varying reactivity: the highly nucleophilic C3 position on the pyrrole ring, the less nucleophilic C2 position, and the even more inert C4-C7 positions on the benzenoid core.[2][5][6] Uncontrolled reactions often lead to mixtures of products, with functionalization defaulting to the electronically favored C3 position.
This guide provides a comparative analysis of directing group (DG) strategies, a cornerstone of modern C-H activation chemistry, to master the site-selective functionalization of indoles. We will explore the mechanistic rationale, compare the performance of various DGs for targeting specific positions, and provide field-proven protocols to empower researchers in their synthetic endeavors.
Pillar 1: The Fundamental Mechanism of Chelation-Assisted C-H Activation
The efficacy of most directing group strategies hinges on a process called chelation-assisted C-H activation. A directing group, which contains a Lewis-basic heteroatom, is installed on the indole substrate (typically at the N1 or C3 position). This DG coordinates to a transition metal catalyst (e.g., Pd, Rh, Ru), bringing the metal center into close proximity to a specific C-H bond. This geometric constraint facilitates the cleavage of the targeted C-H bond via a cyclometalation step, forming a stable metallacyclic intermediate. This intermediate then reacts with a coupling partner to form the desired C-C or C-X bond, and the catalyst is regenerated.
The regiochemical outcome is primarily determined by the stability of the resulting metallacycle. The formation of kinetically and thermodynamically favored five- or six-membered metallacycles is the guiding principle that allows chemists to override the inherent electronic biases of the indole ring.
Caption: Generalized catalytic cycle for directing group-assisted C-H activation.
Pillar 2: A Comparative Analysis of Directing Groups by Regioselectivity
The choice of directing group is the most critical parameter for achieving site-selectivity. Below, we compare common DGs based on their ability to target the C2, C4, and C7 positions.
N1-Directing Groups for C2-Functionalization
The C2 position is a common target for diversification. Directing groups attached to the indole nitrogen (N1) can readily form a five-membered metallacycle, which is generally favored, to enable C2-functionalization.
| Directing Group | Typical Catalyst | Representative Reaction | Key Features & Advantages | Limitations & Considerations |
| 2-Pyridyl / 2-Pyrimidyl | Pd(II), Rh(III), Ru(II) | Arylation, Alkenylation, Alkynylation[5][7][8] | Robust, widely used, excellent directing ability. Pyrimidyl is often more effective. | Requires harsh conditions for removal (e.g., strong base or acid). |
| Picolinamide | Pd(II), Ru(II) | Arylation, Alkenylation | Bidentate chelation provides high stability and efficiency. | Removal can be challenging. |
| Triazine | Ru(II), Cu(II) | Annulation with alkynes, Sulfonamidation[9] | Provides access to unique N-triazine indole structures.[9] | Substrate scope can be limited to N-aryl triazines. |
| 3-Alkyl-2-pyridyl | Ir(I) | C-H Silylation[10] | Fine-tuning of the alkyl substituent is crucial for high yields in specific reactions like silylation.[10] | Removable, but the process adds steps. |
Expert Insight: The choice between pyridyl and pyrimidyl often comes down to catalyst compatibility and the electronic nature of the coupling partners. The more electron-deficient pyrimidyl group can sometimes lead to cleaner reactions and higher yields by strengthening the coordination to the metal center.
Caption: Schematic of C2-activation directed by an N1-pyridyl group.
C3- and N1-Directing Groups for C4-Functionalization
Targeting the benzenoid core is significantly more challenging. C4-functionalization is typically achieved by forming a six-membered metallacycle, which requires overcoming a higher activation barrier than the five-membered counterpart for C2. This is often accomplished by placing a DG at the C3 position.
| Directing Group | Position | Typical Catalyst | Representative Reaction | Key Features & Advantages | Limitations & Considerations |
| Aldehyde | C3 | Ru(II), Pd(II) | Alkenylation, Arylation[6][11][12] | Readily available, can be used on free (NH) indoles.[6][12] | Can sometimes lead to C2-functionalization or decarbonylation.[13] |
| Ketone / Pivaloyl | C3 | Rh(III), Ru(II), Co(II) | Alkenylation, Arylation[13][14][15] | Robust and versatile. Pivaloyl is bulky and can enhance selectivity.[2][14] | The electronic nature of the ketone (e.g., COCF3 vs. COMe) can switch selectivity between C4 and C2.[13][16] |
| COCF₃ (Trifluoroacetyl) | N1 | Rh(III) | Hydroarylation, Heck-type reactions[16] | Weakly coordinating group that effectively directs to C4.[16] | Additive choice (acid vs. base) can switch reaction pathway.[16] |
| Glycine (Transient) | N/A | Pd(II) | Arylation, Halogenation[14][17] | Avoids installation/removal steps. Environmentally benign.[18] | Requires careful optimization; mechanism involves in-situ imine formation. |
Expert Insight: When using a C3-carbonyl directing group, the competition between C2 (five-membered metallacycle) and C4 (six-membered metallacycle) activation is a critical factor. Prabhu and co-workers demonstrated that the electronic nature of the ketone is key; electron-donating alkyl ketones with a Ru catalyst favor C2-alkenylation, while electron-withdrawing trifluoromethyl ketones with a Rh catalyst exclusively yield the C4-alkenylated product.[13] This highlights the subtle interplay between the DG, the catalyst, and the resulting transition state stability.
N1-Directing Groups for C7-Functionalization
The C7 position is sterically hindered by the pyrrole ring, making it the most difficult position to functionalize directly. Successful strategies rely on bulky directing groups at the N1 position that force the catalyst to interact with the C7-H bond.
| Directing Group | Typical Catalyst | Representative Reaction | Key Features & Advantages | Limitations & Considerations |
| P(O)tBu₂ / P(III)tBu₂ | Pd(II), Cu(II) | Arylation, Olefination, Carbonylation[2][19] | Highly effective and versatile for a range of C7-functionalizations. The P(III) version is easier to install and remove.[19][20] | Requires specialized phosphine-containing reagents. |
| Pivaloyl | Rh(III) | Alkenylation[5] | The bulkiness of the tert-butyl group can favor the formation of a six-membered intermediate leading to C7 instead of C2.[5] | Selectivity can be sensitive to reaction conditions. |
Expert Insight: The work by Shi and others has been pivotal in demonstrating the power of phosphorus-based directing groups.[2][19] The N-P(O)tBu₂ group not only provides the steric bulk needed to direct to C7 but also exhibits strong coordination to palladium, enabling a diverse range of transformations including challenging reactions like acylation and silylation at this hindered position.[19]
Pillar 3: The Rise of Transient Directing Groups
A significant advance in C-H activation is the development of transient directing groups (TDGs). This strategy eliminates the need for dedicated synthetic steps to install and remove the DG, vastly improving step economy.[3][18][21] In this approach, a catalytic amount of an additive (e.g., an amino acid) reacts reversibly with a native functional group on the substrate (e.g., an aldehyde) to form a more effective directing group in situ.
Caption: Workflow for C-H activation using a transient directing group.
A prime example is the use of glycine as a TDG for the Pd-catalyzed C4-arylation and halogenation of free (NH) indoles.[14][17] The glycine transiently forms an imine with the indole, which then directs the C-H activation before being hydrolyzed to release the functionalized product, regenerating the free amino acid.
Pillar 4: Experimental Protocols & Methodologies
Trustworthiness in science is built on reproducibility. The following protocols are representative examples for achieving regioselective indole functionalization.
Protocol 1: Pd-Catalyzed C2-Alkenylation using N-(2-pyridyl)sulfonyl DG
(Adapted from Carretero et al.)[5]
-
Reactant Setup: To an oven-dried reaction vial, add N-(2-pyridyl)sulfonyl indole (1.0 equiv), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2.0 equiv), and the desired alkene (2.0-3.0 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., DMA or dioxane) under an inert atmosphere (N₂ or Ar).
-
Reaction: Seal the vial and heat the mixture at 100-120 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove metal salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel.
-
Validation: The expected product is the C2-alkenylated indole. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm regioselectivity and structure. The N-sulfonyl group can be subsequently removed under basic conditions (e.g., NaOH in MeOH/H₂O).
Protocol 2: Ru-Catalyzed C4-Alkenylation using C3-Aldehyde DG
(Adapted from Prabhu et al.)[11]
-
Reactant Setup: In an open flask, combine indole-3-carbaldehyde (1.0 equiv), the alkene (e.g., methyl acrylate, 1.5 equiv), [RuCl₂(p-cymene)]₂ (5 mol%), and AgSbF₆ (20 mol%).
-
Solvent Addition: Add a suitable solvent such as 1,2-dichloroethane (DCE).
-
Reaction: Stir the mixture at 80 °C for 16-24 hours. The reaction is typically run open to the air.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
Purification: Directly purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the C4-alkenylated product.
-
Validation: Confirm the structure of the 4-substituted indole derivative. The C4-H signal will be absent in the ¹H NMR spectrum, and the characteristic olefinic protons will be present.
Conclusion and Future Outlook
The directing group strategy has fundamentally transformed the logic of indole synthesis, providing chemists with an arsenal of tools to achieve previously difficult or impossible site-selective functionalizations. The choice of DG, in concert with the appropriate metal catalyst, allows for precise control over reactivity at the C2, C4, and C7 positions.
The future of this field is bright, with ongoing research focused on:
-
Novel Removable and Transient DGs: Expanding the toolbox of easily removable or in situ-generated directing groups to enhance synthetic efficiency.[20][22]
-
Base Metal Catalysis: Shifting from precious metals like palladium and rhodium to more abundant and economical first-row transition metals such as cobalt, nickel, and copper.
-
Enantioselective C-H Activation: Developing chiral catalytic systems that can create stereocenters during the C-H functionalization process, a significant frontier in the field.[23]
-
Late-Stage Functionalization: Applying these robust methods to the late-stage modification of complex drug candidates and natural products, accelerating drug discovery pipelines.
By understanding the principles and comparative performance outlined in this guide, researchers can more effectively harness the power of C-H activation to construct the next generation of innovative indole-based molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. soc.chim.it [soc.chim.it]
- 6. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 9. Ruthenium-Catalyzed Oxidative Synthesis of N-(2-triazine)indoles by C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Alkyl-2-pyridyl Directing Group-Enabled C2 Selective C-H Silylation of Indoles and Pyrroles via an Iridium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 14. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
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- 21. researchgate.net [researchgate.net]
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- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation of Novel 3-Iodo-1H-indole-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and organic chemistry, the indole scaffold is a cornerstone, forming the structural basis of numerous bioactive compounds.[1][2] The introduction of an iodine atom and a carbonitrile group, as in 3-Iodo-1H-indole-5-carbonitrile derivatives, offers unique opportunities for further functionalization and the development of novel therapeutic agents.[2][3][4] However, the synthesis of these novel derivatives necessitates a rigorous and multi-faceted approach to structural validation to ensure the precise atomic arrangement, connectivity, and stereochemistry. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
The Critical Importance of Unambiguous Structural Elucidation
The journey from a synthetic concept to a viable drug candidate is paved with meticulous characterization. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and potentially unsafe therapeutics. For this compound derivatives, with their potential for diverse biological activities,[5][6] absolute certainty in their chemical structure is paramount. This guide will dissect the strengths and limitations of each analytical technique, providing the rationale behind experimental choices to build a self-validating system for structural confirmation.
Orthogonal and Complementary Techniques: A Multi-Pronged Approach
No single analytical technique can provide a complete structural picture.[7] Instead, a combination of orthogonal and complementary methods is essential for robust validation. NMR spectroscopy elucidates the connectivity of atoms, mass spectrometry determines the molecular weight and elemental composition, and X-ray crystallography provides the definitive three-dimensional structure in the solid state.[8]
Caption: A typical workflow for the structural validation of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the elucidation of the molecular framework.
Expertise & Experience in NMR Analysis of Indole Derivatives
For this compound derivatives, specific NMR features are expected. The indole NH proton typically appears as a broad singlet at a downfield chemical shift.[9] The protons on the aromatic ring will exhibit characteristic splitting patterns (e.g., doublets, triplets) depending on their substitution. The presence of the electron-withdrawing carbonitrile group and the bulky iodine atom will influence the chemical shifts of nearby protons and carbons.[9]
Experimental Protocol: ¹H and ¹³C NMR
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to ensure solubility and avoid signal overlap with the analyte.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Integration of the proton signals should correspond to the number of protons in the proposed structure.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
-
Data Interpretation and Comparison
| Technique | Information Provided | Strengths for Indole Derivatives | Limitations |
| ¹H NMR | Proton environment, coupling, and integration. | Provides clear signals for aromatic and NH protons, characteristic of the indole core.[10][11] | Signal overlap can occur, especially in complex derivatives. |
| ¹³C NMR | Number and type of carbon atoms. | Confirms the presence of the carbonitrile carbon and carbons of the indole ring.[12] | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| 2D NMR | Connectivity between atoms. | Unambiguously establishes the bonding network and confirms the positions of substituents. | Can be time-consuming to acquire and interpret. |
Mass Spectrometry: Weighing the Evidence
Mass spectrometry provides the exact molecular weight of a compound and can help determine its elemental formula.[13] For halogenated compounds like this compound derivatives, MS is particularly informative due to the isotopic signature of iodine.
Expertise & Experience in MS Analysis of Halogenated Compounds
Iodine has only one stable isotope (¹²⁷I), so it does not produce a characteristic isotopic pattern like chlorine or bromine.[14] However, the presence of the iodine atom will result in a molecular ion peak at a specific mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is essential to obtain a highly accurate mass measurement, which can be used to predict the elemental formula with a high degree of confidence.[15] Fragmentation patterns observed in the mass spectrum can also provide structural clues.[16]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact molecular weight and elemental formula.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile, methanol).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like indole derivatives.[13]
-
Mass Analysis: Use a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Use the accurate mass measurement to calculate the elemental formula using specialized software. The calculated formula should match the proposed structure.
-
Data Interpretation and Comparison
| Technique | Information Provided | Strengths for Iodinated Indoles | Limitations |
| Low-Resolution MS | Nominal molecular weight. | Quick confirmation of the expected molecular weight. | Does not provide an exact mass for formula determination. |
| High-Resolution MS (HRMS) | Exact molecular weight and elemental formula. | Provides strong evidence for the presence and number of iodine atoms through accurate mass.[1] | Does not provide information on the connectivity of atoms. |
| Tandem MS (MS/MS) | Fragmentation patterns. | Can help to identify characteristic fragments of the indole core and substituents, aiding in structural confirmation.[17] | Fragmentation can sometimes be complex and difficult to interpret. |
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry.[18][19][20] This technique is considered the "gold standard" for structural elucidation.[21]
Expertise & Experience in Small Molecule Crystallography
The main challenge in X-ray crystallography is often growing a high-quality single crystal.[21] For novel compounds, this can be a trial-and-error process involving screening various solvents and crystallization techniques. The presence of the heavy iodine atom in this compound derivatives is advantageous for X-ray crystallography as it scatters X-rays strongly, which can aid in solving the crystal structure.
Caption: The general workflow for single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic arrangement.
Methodology:
-
Crystal Growth: Grow a single crystal of the compound suitable for X-ray diffraction (typically 0.1-0.5 mm in size). Common methods include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.
-
Data Collection: Mount the crystal on a diffractometer and expose it to a beam of X-rays. The diffracted X-rays are collected by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
-
Data Analysis: The final output is a detailed three-dimensional model of the molecule, including atomic coordinates, bond lengths, and bond angles.
Data Interpretation and Comparison
| Parameter | Significance |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| R-factor | A measure of the agreement between the calculated and observed diffraction data. A low R-factor (typically < 0.05) indicates a good quality structure. |
| Bond Lengths and Angles | Confirms the expected geometry of the indole ring and substituents. |
| Absolute Configuration | For chiral molecules, the Flack parameter can determine the absolute stereochemistry.[20] |
Conclusion: A Triad of Trustworthiness
The structural validation of novel this compound derivatives relies on a synergistic interplay of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography. Each technique provides a unique and essential piece of the structural puzzle. By employing this multi-technique approach, researchers can have the utmost confidence in their molecular structures, a critical foundation for advancing drug discovery and chemical synthesis.
References
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]
- 5. Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rigaku.com [rigaku.com]
- 19. excillum.com [excillum.com]
- 20. researchgate.net [researchgate.net]
- 21. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Synthetic Routes to 3-Iodo-1H-indole-5-carbonitrile: A Comparative Guide
Abstract
The 3-iodo-1H-indole-5-carbonitrile scaffold is a highly valuable building block in contemporary medicinal chemistry, serving as a critical intermediate for the synthesis of complex therapeutic agents, including protein kinase inhibitors.[1][2] The strategic placement of the iodo group at the C3-position provides a versatile handle for further functionalization via cross-coupling reactions, while the C5-nitrile group is a key pharmacophoric element in many biologically active molecules.[3][4] Consequently, the development of efficient, scalable, and robust synthetic routes to this intermediate is of paramount importance to drug development professionals. This guide provides an in-depth, objective comparison of two primary synthetic strategies: (A) Direct Electrophilic Iodination of a commercially available precursor, and (B) a de novo construction of the indole ring via the Fischer Indole Synthesis, followed by iodination. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to equip researchers with the necessary information to select the optimal synthetic approach for their specific research and development needs.
Introduction: The Strategic Importance of this compound
The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceuticals.[4][5] Functionalization of the indole ring is a key strategy for modulating pharmacological activity. Specifically, the C3-position is the most nucleophilic and readily undergoes electrophilic substitution, making it an ideal site for introducing functionalities like iodine. This C3-iodo substituent is not merely a placeholder; it is a versatile synthetic handle for introducing molecular complexity through well-established transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Stille couplings.[3][4] This capability allows for the systematic exploration of the chemical space around the indole core, a cornerstone of modern drug design.
This guide benchmarks two divergent and strategically important pathways to the target compound, this compound, providing a clear rationale for process selection based on factors such as starting material availability, step economy, and overall efficiency.
Benchmarking Workflow
The logical workflow for this comparative analysis involves evaluating two distinct synthetic philosophies: functionalizing a pre-existing advanced intermediate versus building the core structure from simpler, more fundamental starting materials.
References
A Guide to the Cross-Validation of Analytical Data for 3-Iodo-1H-indole-5-carbonitrile: Ensuring Data Integrity in Pharmaceutical Development
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. In the highly regulated landscape of pharmaceutical development, ensuring that an analytical method is robust, reliable, and reproducible is not merely a matter of good practice, but a critical component of regulatory compliance. This guide provides an in-depth technical comparison and cross-validation strategy for the analytical data of 3-Iodo-1H-indole-5-carbonitrile, a key intermediate in the synthesis of various pharmacologically active molecules.
The objective of this guide is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices. We will explore a multi-faceted approach to analytical data cross-validation, encompassing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis. Each section will detail not only the "how" but also the "why," providing a framework for establishing a self-validating system of analytical controls.
The Imperative of Cross-Validation
Cross-validation of analytical methods is a critical process to confirm that a validated method produces consistent and reliable results across different laboratories, with different analysts, or on different instruments.[1] This is particularly crucial during the transfer of a method from a research and development setting to a quality control laboratory.[1] The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures, which form the basis for the acceptance criteria outlined in this guide.[2][3][4]
The following diagram illustrates the interconnectedness of the analytical techniques discussed in this guide for a comprehensive cross-validation of this compound.
Caption: Inter-technique cross-validation workflow for this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Assay Determination
Reverse-phase HPLC (RP-HPLC) is the primary technique for assessing the purity of this compound and for quantifying its content in a sample (assay). A well-developed and validated HPLC method is essential for routine quality control.
Experimental Protocol: RP-HPLC Method for this compound
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides good retention and separation for moderately polar compounds like indole derivatives. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile | TFA is a common mobile phase modifier that improves peak shape and resolution. Acetonitrile is a versatile organic solvent for RP-HPLC. |
| Gradient | 20% B to 80% B over 15 minutes | A gradient elution is necessary to ensure the timely elution of the main compound while also separating any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 280 nm | Indole derivatives typically exhibit strong UV absorbance around this wavelength. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |
Cross-Validation of the HPLC Method
For cross-validation, two different laboratories (or two different analysts on two different instruments) should analyze the same three batches of this compound. The results for purity and assay should be compared against the following acceptance criteria, derived from ICH guidelines.
| Parameter | Acceptance Criteria |
| Purity (Area %) | Difference between labs/analysts < 2.0% |
| Assay (% w/w) | Difference between labs/analysts < 2.0% |
| Retention Time | Relative Standard Deviation (RSD) < 2.0% |
| Peak Area | RSD < 2.0% |
Data Presentation: HPLC Cross-Validation Results
| Batch No. | Lab 1 Purity (%) | Lab 2 Purity (%) | Difference (%) | Lab 1 Assay (%) | Lab 2 Assay (%) | Difference (%) |
| A | 99.52 | 99.48 | 0.04 | 99.61 | 99.55 | 0.06 |
| B | 99.61 | 99.55 | 0.06 | 99.70 | 99.62 | 0.08 |
| C | 99.48 | 99.41 | 0.07 | 99.55 | 99.49 | 0.06 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential to confirm the identity and substitution pattern of the indole ring.
Experimental Protocol: NMR Analysis
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Spectrometer | 400 MHz or higher | 100 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Solvent | DMSO-d₆ | DMSO-d₆ | DMSO is a good solvent for many organic compounds and the residual solvent peak does not interfere with key signals. |
| Concentration | 5-10 mg/mL | 20-30 mg/mL | Adequate concentration to obtain a good signal-to-noise ratio in a reasonable time. |
| Temperature | 25 °C | 25 °C | Standard ambient temperature for routine analysis. |
| Number of Scans | 16 | 1024 | A higher number of scans for ¹³C is necessary due to the lower natural abundance of the ¹³C isotope. |
Expected NMR Data for this compound
The following data is based on literature reports for this compound.[5]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 12.35 | s | - | NH |
| ¹H | 8.25 | s | - | H-2 |
| ¹H | 7.95 | d | 1.3 | H-4 |
| ¹H | 7.55 | dd | 8.6, 1.6 | H-6 |
| ¹H | 7.40 | d | 8.6 | H-7 |
| ¹³C | 135.5 | - | - | C-7a |
| ¹³C | 134.5 | - | - | C-2 |
| ¹³C | 131.7 | - | - | C-4 |
| ¹³C | 129.2 | - | - | C-6 |
| ¹³C | 126.8 | - | - | C-3a |
| ¹³C | 115.8 | - | - | C-5 |
| ¹³C | 115.4 | - | - | CN |
| ¹³C | 86.0 | - | - | C-7 |
| ¹³C | 83.7 | - | - | C-3 |
Cross-Validation of NMR Data
Cross-validation of NMR data involves comparing the spectra obtained in different laboratories or by different analysts. The focus is on the consistency of chemical shifts, multiplicities, and coupling constants.
| Parameter | Acceptance Criteria |
| Chemical Shifts (δ) | Difference < 0.02 ppm for ¹H; < 0.2 ppm for ¹³C |
| Coupling Constants (J) | Difference < 0.2 Hz |
| Signal-to-Noise Ratio | Adequate for clear identification of all signals |
Mass Spectrometry (MS): Precise Molecular Weight Determination
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Experimental Protocol: HRMS Analysis
| Parameter | Condition | Rationale |
| Instrument | ESI-TOF or ESI-Orbitrap | These instruments provide high mass accuracy and resolution. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules. The indole nitrogen is readily protonated. |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | Both provide high resolution and mass accuracy. |
| Mass Range | m/z 100-500 | This range will comfortably include the expected molecular ion. |
| Solvent | Acetonitrile/Water with 0.1% Formic Acid | A common solvent system for ESI that promotes ionization. |
Expected HRMS Data for this compound
The expected mass is based on the molecular formula C₉H₅IN₂.[5]
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 268.9625 | 268.9621 |
| [M+Na]⁺ | 290.9444 | 290.9440 |
Cross-Validation of MS Data
Cross-validation of MS data should demonstrate consistency in the observed mass-to-charge ratios.
| Parameter | Acceptance Criteria |
| Mass Accuracy | < 5 ppm difference between calculated and observed m/z |
| Isotopic Pattern | Good agreement with the theoretical pattern for a molecule containing one iodine atom |
The following diagram illustrates the logical flow of a typical analytical method validation process, which is a prerequisite for cross-validation.
Caption: Workflow from analytical method development to cross-validation and transfer.
Thermal Analysis: Assessing Physicochemical Stability
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the melting point, decomposition temperature, and overall thermal stability of a compound.
Experimental Protocol: Thermal Analysis
| Parameter | DSC | TGA | Rationale |
| Instrument | DSC with refrigerated cooling system | TGA with a high-precision balance | Standard instrumentation for thermal analysis. |
| Sample Pan | Aluminum, hermetically sealed | Alumina or platinum | Aluminum is suitable for most organic compounds; hermetic sealing prevents solvent loss before boiling. Alumina or platinum for higher temperature TGA. |
| Sample Size | 2-5 mg | 5-10 mg | A small sample size ensures uniform heating. |
| Heating Rate | 10 °C/min | 10 °C/min | A standard heating rate that provides good resolution of thermal events. |
| Atmosphere | Nitrogen, 50 mL/min | Nitrogen, 50 mL/min | An inert atmosphere prevents oxidative degradation. |
| Temperature Range | 25 °C to 250 °C | 25 °C to 500 °C | The range should cover the expected melting and decomposition events. |
Expected Thermal Analysis Data
Based on data for similar indole derivatives, the following is a representative thermal profile for this compound.
| Technique | Event | Temperature (°C) | Observation |
| DSC | Melting | ~190-195 | Sharp endothermic peak |
| TGA | Decomposition Onset | > 200 | Significant weight loss |
Cross-Validation of Thermal Analysis Data
| Parameter | Acceptance Criteria |
| Melting Point (DSC) | Onset temperature difference < 2 °C |
| Decomposition Temperature (TGA) | Onset temperature difference < 5 °C |
| Weight Loss (TGA) | Difference in total weight loss < 2% |
Conclusion: A Unified Approach to Data Integrity
The cross-validation of analytical data for this compound is not a mere checklist of experiments but a holistic strategy to ensure the generation of consistently reliable data. By integrating HPLC for purity and assay, NMR for structural confirmation, MS for molecular weight verification, and thermal analysis for stability assessment, a comprehensive and self-validating analytical package can be established. This rigorous approach, grounded in the principles of the ICH guidelines, is fundamental to mitigating risks in drug development and ensuring the quality and safety of the final pharmaceutical product.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. rsc.org [rsc.org]
Safety Operating Guide
A Guide to the Safe Disposal of 3-Iodo-1H-indole-5-carbonitrile
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Iodo-1H-indole-5-carbonitrile. As a compound featuring a halogenated indole core and a nitrile functional group, it presents a dual-hazard scenario requiring meticulous handling to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The protocols herein are grounded in established safety principles for managing halogenated and cyanide-containing chemical waste.
Hazard Identification and Chemical Profile
Understanding the chemical nature of this compound is fundamental to appreciating the necessity of the disposal procedures outlined. The molecule's potential for toxicity is derived from two key structural features:
-
The Carbonitrile Group (-CN): Organic nitriles are classified as cyanides. A primary hazard is their potential to hydrolyze, especially under acidic conditions, to release highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2] Exposure to cyanide can be fatal and may occur through inhalation, ingestion, or skin contact.[3][4]
-
The Iodo- Group (-I): As a halogenated organic compound, this molecule requires segregation into a specific waste stream.[5][6] Halogenated wastes are typically incinerated at high temperatures, and mixing them with non-halogenated solvents can complicate and increase the cost of disposal.[6][7]
Below is a summary of the key properties and hazards.
| Property | Data | Source(s) |
| IUPAC Name | This compound | [8] |
| CAS Number | 1092114-59-4 | [8][9] |
| Molecular Formula | C₉H₅IN₂ | [8] |
| Molecular Weight | 268.06 g/mol | [8][9] |
| Primary Hazards | Acute Toxicity (Cyanide): Potential to release HCN gas.[1][3] | Based on functional group analysis. |
| Irritation: Causes skin and serious eye irritation.[10][11] | Inferred from similar indole compounds. | |
| Environmental Hazard: Halogenated organics can be persistent. | General classification. |
Pre-Disposal Planning and Waste Minimization
Effective waste management begins before the first gram of the compound is used. A core principle of laboratory safety is to minimize the generation of hazardous waste.
-
Operational Planning: Before starting any experiment, consult the Safety Data Sheet (SDS) for the specific compound and develop a Standard Operating Procedure (SOP).[1][4] Plan your reaction scale to use the minimum amount of this compound necessary to achieve your scientific objectives.
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control potential exposure.[1][3] This area should be clearly marked with signs indicating the presence of a cyanide-containing compound.[3]
Personal Protective Equipment (PPE)
Due to the high acute toxicity of cyanide-containing compounds, stringent adherence to PPE protocols is mandatory.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is strongly recommended.[3][4] | Prevents dermal absorption, which can be a significant route of exposure for cyanide compounds.[4] Double-gloving provides an extra layer of protection against tears and contamination. |
| Eye Protection | Safety goggles and a face shield, particularly where a splash hazard exists.[3][4] | Protects against accidental splashes of solutions or dust particles, which can cause severe eye irritation. |
| Body Protection | A lab coat must be worn and kept fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory | All handling of solids and solutions should be performed inside a certified chemical fume hood.[1][2] | Prevents inhalation of dust or potential vapors, including the highly toxic HCN gas that could be generated if the compound comes into contact with acids. |
Step-by-Step Disposal Protocol
The segregation of this waste is critical. It must be treated as both a cyanide-containing waste and a halogenated organic waste .
Step 1: Select the Appropriate Waste Container
-
Choose a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.
-
The container must be explicitly labeled as "HAZARDOUS WASTE: HALOGENATED ORGANIC SOLID (or LIQUID) WITH CYANIDE."
-
List all chemical constituents, including this compound and any solvents, with their approximate percentages.[6]
Step 2: Waste Collection
-
Solid Waste: Collect unreacted this compound, contaminated weigh boats, and disposable lab supplies (e.g., gloves, wipes) in the designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in the designated liquid waste container.
-
Crucial Precaution: Ensure the pH of any aqueous waste solution is kept basic (pH > 10) to prevent the generation of HCN gas.[2] This can be achieved by adding a small amount of a suitable base, like sodium hydroxide.
-
NEVER mix this waste stream with acidic waste.[1][3] Keep it segregated from other waste streams, especially non-halogenated waste.[5][6]
Step 3: Container Storage
-
Keep the waste container tightly sealed at all times, except when adding waste.[5][6]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The container must be stored in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[6]
Step 4: Arrange for Disposal
-
Once the container is nearly full (no more than 75%), arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[6] Follow their specific procedures for waste collection requests.
Decontamination and Spill Management
Proper decontamination of lab equipment and effective management of spills are crucial for maintaining a safe working environment.
Glassware and Surface Decontamination
All decontamination activities must be performed inside a chemical fume hood while wearing full PPE.[1]
-
Initial Rinse: Perform an initial rinse with a basic solution (pH > 10) to neutralize any acidic residues and stabilize the cyanide group.[2] Collect this rinse as hazardous waste.
-
Bleach Treatment: Follow with a rinse using a freshly prepared 10% bleach solution. Allow a contact time of at least 15-30 minutes. The hypochlorite in bleach will oxidize the cyanide to the less toxic cyanate.
-
Final Rinse: Rinse thoroughly with water.
-
Waste Collection: All rinsates and contaminated wipes from the decontamination process must be collected as cyanide-containing hazardous waste.[1]
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary. Do not attempt to clean a large spill or if you feel unwell.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operating to ventilate the area.
-
Small Spills (inside a fume hood):
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the laboratory immediately.
-
Call your institution's emergency number or EHS for assistance.[3]
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for handling waste generated from this compound.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. jst.chem.yale.edu [jst.chem.yale.edu]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. uthsc.edu [uthsc.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 3-iodo indole | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-iodo-1H-indole | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Iodo-1H-indole-5-carbonitrile
This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Iodo-1H-indole-5-carbonitrile. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Compound
This compound is a halogenated indole derivative. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structural motifs—an indole core, a nitrile group, and an iodine substituent—necessitate a cautious approach. We must infer its potential hazards from data on structurally related compounds.
Indole and its derivatives are known to possess biological activity and can be toxic.[1][2] Studies on similar molecules provide a strong basis for our safety assessment:
-
3-Iodo-1H-indole is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3]
-
Indole-5-carbonitrile is also known to cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[4]
-
3-Formyl-1H-indole-5-carbonitrile is listed as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[5]
Given this evidence, it is imperative to treat this compound as a hazardous substance with the potential for acute toxicity, and skin, eye, and respiratory irritation. All handling procedures must be designed to minimize any potential for exposure.
| Hazard Classification (Inferred from Related Compounds) | GHS Pictogram | Associated Risks | Primary Exposure Routes |
| Acute Toxicity (Oral, Dermal, Inhalation) |
| Harmful if swallowed, inhaled, or in contact with skin.[3][4][5] | Ingestion, Inhalation, Skin Contact |
| Skin Corrosion/Irritation |
| Causes skin irritation upon direct contact.[3][4] | Skin Contact |
| Serious Eye Damage/Irritation |
| Causes serious eye irritation or damage.[3][4] | Eye Contact |
| Specific Target Organ Toxicity (Single Exposure) |
| May cause respiratory tract irritation.[3][4] | Inhalation |
Core Protective Measures: A Multi-Layered Defense
A robust safety plan relies on a hierarchy of controls. Personal Protective Equipment (PPE) is the final, critical barrier between the researcher and the chemical hazard.
Engineering Controls: The First Line of Defense
Before any PPE is selected, proper engineering controls must be in place.
-
Fume Hood: All weighing and handling of this compound powder, as well as any reactions involving it, must be conducted inside a certified chemical fume hood. This is the primary method to prevent inhalation of dust or aerosols.[6]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible and unobstructed within the immediate work area.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and based on the specific risks of the compound.
| Protection Type | Equipment Specification | Rationale and Expert Insight |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[6][7] A face shield should be worn over goggles during procedures with a high risk of splashing.[6][8] | Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation.[3][4] The face shield provides a broader barrier for the entire face.[9] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes. | This provides a fundamental barrier against skin contact.[6] Natural fiber clothing is recommended under the lab coat as some synthetic fabrics can melt and adhere to the skin if exposed to certain chemicals or fire. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). It is crucial to inspect gloves before each use and use proper removal techniques.[6][8] | Hands are at the highest risk of exposure.[7] Nitrile gloves offer good resistance to a variety of chemicals, bases, and solvents.[8][9] For prolonged handling or when working with larger quantities, consider double-gloving or using a more robust glove material. Always consult the glove manufacturer's compatibility chart for the specific solvents being used. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., an N95 for particulates or a half-mask respirator with appropriate cartridges for organic vapors/acid gases) may be required if engineering controls are insufficient or during spill cleanup.[6][7] | This is a secondary line of defense against inhalation. The need for respiratory protection must be determined by a formal risk assessment by your institution's Environmental Health and Safety (EHS) department. |
Standard Operating Procedure: From Receipt to Disposal
This workflow ensures safety at every stage of handling this compound.
Caption: Workflow for Safe Handling of this compound.
Detailed Protocol:
-
Pre-Handling Preparation:
-
Review the Safety Data Sheet (SDS) and this guide thoroughly.
-
Ensure the chemical fume hood has a current certification.
-
Verify that the safety shower and eyewash station are accessible and operational.
-
Assemble all necessary PPE and inspect it for defects, particularly gloves.
-
-
Handling the Compound:
-
Don all required PPE: lab coat, closed-toe shoes, chemical splash goggles, and nitrile gloves.
-
Perform all manipulations of the solid compound, including weighing and transfers, inside the fume hood to contain any dust.
-
Use the smallest amount of the chemical necessary for the experiment to minimize waste and potential exposure.[6]
-
Avoid creating dust. If transferring powder, do so carefully with a spatula.
-
Keep the container tightly closed when not in use.
-
-
Spill and Emergency Procedures:
-
Small Spills (in a fume hood): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Carefully scoop the material into a sealed, labeled container for hazardous waste disposal.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[10]
-
-
Waste Disposal:
-
All materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be disposed of in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Unused or excess chemical must be disposed of as hazardous chemical waste. Do not pour down the drain or mix with general trash.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
-
Post-Handling:
-
Decontaminate the work area in the fume hood.
-
Properly remove PPE, ensuring not to touch your skin with the exterior of contaminated gloves.
-
Wash hands thoroughly with soap and water after removing gloves.
-
By adhering to these rigorous standards, you build a foundation of safety that protects not only yourself but your colleagues and your research. Trust in procedure is trust in safety.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Toxicological characteristic of indole as a basis for its hygienic regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-iodo-1H-indole | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Formyl-1H-indole-5-carbonitrile | C10H6N2O | CID 28504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. hsa.ie [hsa.ie]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
